Nota-P2-RM26
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C73H110N18O19 |
|---|---|
Poids moléculaire |
1543.8 g/mol |
Nom IUPAC |
2-[4-[2-[2-[2-[2-[[(2R)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(3S,4S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethoxy]ethoxy]ethylamino]-2-oxoethyl]-7-(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid |
InChI |
InChI=1S/C73H110N18O19/c1-43(2)29-53(58(92)34-60(94)82-54(67(75)102)30-44(3)4)86-72(107)57(33-49-36-76-42-80-49)83-61(95)37-79-73(108)66(45(5)6)88-68(103)46(7)81-70(105)56(32-48-35-78-51-16-12-11-15-50(48)51)87-69(104)52(17-18-59(74)93)85-71(106)55(31-47-13-9-8-10-14-47)84-63(97)41-110-28-27-109-26-19-77-62(96)38-89-20-22-90(39-64(98)99)24-25-91(23-21-89)40-65(100)101/h8-16,35-36,42-46,52-58,66,78,92H,17-34,37-41H2,1-7H3,(H2,74,93)(H2,75,102)(H,76,80)(H,77,96)(H,79,108)(H,81,105)(H,82,94)(H,83,95)(H,84,97)(H,85,106)(H,86,107)(H,87,104)(H,88,103)(H,98,99)(H,100,101)/t46-,52-,53-,54-,55+,56-,57-,58-,66-/m0/s1 |
Clé InChI |
MZMIUKVXOOFRJV-MXOQNATHSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Nota-P2-RM26 mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Nota-P2-RM26
Introduction
This compound is a synthetic peptide derivative developed as a high-affinity antagonist for the Gastrin-Releasing Peptide Receptor (GRPR), a key biomarker overexpressed in various malignancies, most notably prostate and breast cancer.[1][2][3] Structurally, it is a bombesin (B8815690) antagonist analog (D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH2) conjugated to the chelator 1,4,7-triazacyclononane-N,N',N''-triacetic acid (NOTA) via a polyethylene (B3416737) glycol (PEG2) linker.[2][3] This design allows for the stable chelation of radiometals, such as Gallium-68 (⁶⁸Ga) and Indium-111 (¹¹¹In), enabling non-invasive tumor imaging via Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).[1][2][3] This document provides a detailed overview of its core mechanism of action, supported by quantitative data and experimental methodologies.
Core Mechanism of Action: GRPR Antagonism
The fundamental mechanism of action of this compound is its function as a competitive antagonist at the Gastrin-Releasing Peptide Receptor (GRPR), also known as the BB2 receptor.[1] In normal physiological contexts, GRP binds to GRPR, a G protein-coupled receptor, initiating a cascade of intracellular signaling events that influence cell growth, proliferation, and survival.
This compound is designed to bind to GRPR with very high affinity and specificity but without initiating this downstream signaling.[2][3] By occupying the receptor's binding site, it blocks the endogenous ligand, GRP, from activating the receptor. This antagonistic action is the basis for its use in diagnostic imaging; the radiolabeled compound accumulates at GRPR-expressing tumor sites, allowing for their precise visualization.[3][4] A key characteristic of this antagonist is its slow rate of internalization into the cancer cells following receptor binding, which is a typical feature for radioantagonists.[2][3]
References
Structural Analysis of Nota-P2-RM26: A Technical Guide for Drug Development Professionals
An in-depth examination of the high-affinity gastrin-releasing peptide receptor antagonist, Nota-P2-RM26, for targeted tumor imaging and therapy.
Introduction
This compound is a synthetic peptide-based radiopharmaceutical precursor with significant potential in the field of oncology, particularly for the imaging and treatment of tumors that overexpress the gastrin-releasing peptide receptor (GRPR).[1][2][3] This document provides a comprehensive technical overview of the structural and functional characteristics of this compound, intended for researchers, scientists, and drug development professionals.
This compound is a conjugate of the bombesin (B8815690) antagonist analog RM26, a diethylene glycol (PEG2) linker, and the chelator 1,4,7-triazacyclononane-N,N',N''-triacetic acid (NOTA).[2] The RM26 peptide component, D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH2, is a potent antagonist of the GRPR.[2] The NOTA chelator allows for the stable incorporation of various radiometals, enabling its use in single-photon emission computed tomography (SPECT) and positron emission tomography (PET) imaging.[1][2]
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C73H110N18O19 | [4] |
| Molecular Weight | 1543.79 g/mol | [4] |
| Exact Mass | 1542.8200 | [4] |
| Synonyms | NOTA-PEG2-[D-Phe6,Sta13,Leu14]bombesin | [4] |
| CAS Number | 1446005-10-2 | [4] |
Mechanism of Action: GRPR Antagonism
This compound functions as a competitive antagonist of the gastrin-releasing peptide receptor (GRPR), a G-protein coupled receptor (GPCR) that is frequently overexpressed in various cancers, including prostate and breast cancer.[1][5] Upon binding to GRPR, natural ligands like gastrin-releasing peptide (GRP) activate downstream signaling pathways that promote cell proliferation, migration, and survival.[1] this compound competitively binds to GRPR, thereby inhibiting the binding of GRP and blocking the initiation of these downstream signaling cascades. This antagonistic action forms the basis of its utility in both diagnostics, by targeting tumors with high GRPR expression, and potentially in therapy, by inhibiting tumor growth signals.[1][2]
References
In Vitro Characterization of Nota-P2-RM26: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Nota-P2-RM26, a potent and specific antagonist of the Gastrin-Releasing Peptide Receptor (GRPR). This compound is a valuable research tool and a promising candidate for targeted radionuclide imaging and therapy of GRPR-expressing cancers, such as prostate and breast cancer.[1][2][3] This document details its binding affinity, cellular interactions, and the signaling pathways it modulates, presenting quantitative data in accessible formats, outlining experimental protocols, and visualizing complex processes through diagrams.
Core Quantitative Data
The in vitro properties of this compound have been extensively studied using various radiolabeled conjugates. The following tables summarize the key quantitative data from these investigations, providing a comparative overview of its performance with different radiometals.
| Radioconjugate | Cell Line | IC50 (nM) | Reference |
| natGa-NOTA-P2-RM26 | PC-3 | 0.91 ± 0.19 | [4] |
| natIn-NOTA-P2-RM26 | PC-3 | 1.24 ± 0.29 | [4] |
| [natF]AlF-NOTA-P2-RM26 | PC-3 | 4.4 ± 0.8 | [2] |
| natGa-NOTA-PEG2-RM26 | PC-3 | 2.3 ± 0.2 | [5] |
| natGa-DOTA-PEG2-RM26 | PC-3 | 3.0 ± 0.3 | [5] |
| natGa-NODAGA-PEG2-RM26 | PC-3 | 2.9 ± 0.3 | [5] |
| natGa-DOTAGA-PEG2-RM26 | PC-3 | 10.0 ± 0.6 | [5] |
| natRe-maSSS-PEG2-RM26 | PC-3 | 7.5 | [6] |
| natRe-maSES-PEG2-RM26 | PC-3 | 8 | [6] |
| Table 1: Competitive binding affinities (IC50) of various this compound conjugates against GRPR. |
| Radioconjugate | Cell Line | KD (pM) | Reference |
| 111In-NOTA-P2-RM26 | PC-3 | 23 ± 13 | [4] |
| Table 2: Dissociation constant (KD) for 111In-NOTA-P2-RM26. |
| Radioconjugate | Labeling Yield | Stability | Reference |
| 68Ga-NOTA-P2-RM26 | >98% | High in murine serum | [4] |
| 111In-NOTA-P2-RM26 | >98% | High in murine serum | [4] |
| [18F]AlF-NOTA-P2-RM26 | 60-65% (decay corrected) | Stable in murine serum for 1h | [2] |
| Table 3: Radiolabeling and stability of this compound conjugates. |
| Radioconjugate | Cell Line | Internalization after 4h | Reference |
| [18F]AlF-NOTA-P2-RM26 | PC-3 | <14% | [2] |
| 111In/68Ga-NOTA-P2-RM26 | PC-3 | Slow | [4] |
| Table 4: Cellular internalization of radiolabeled this compound. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used in the in vitro characterization of this compound.
Radioligand Binding Assays
These assays are fundamental to determining the binding affinity and specificity of this compound for the Gastrin-Releasing Peptide Receptor (GRPR).
1. Saturation Binding Assay:
-
Objective: To determine the dissociation constant (KD) and the maximum number of binding sites (Bmax).
-
Methodology:
-
PC-3 cells, known to express GRPR, are seeded in multi-well plates and allowed to adhere.
-
Cells are incubated with increasing concentrations of a radiolabeled this compound conjugate (e.g., 111In-NOTA-P2-RM26) at 4°C to prevent internalization.
-
To determine non-specific binding, a parallel set of wells is incubated with the radioligand in the presence of a high concentration of a non-labeled competitor (e.g., unlabeled RM26).
-
After incubation, the cells are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of bound radioactivity is quantified using a gamma counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding. The data is then analyzed using non-linear regression to determine KD and Bmax.
-
2. Competitive Binding Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of non-labeled this compound conjugates.
-
Methodology:
-
PC-3 cells are prepared as in the saturation binding assay.
-
Cells are incubated with a fixed concentration of a radiolabeled GRPR ligand (e.g., 125I-Tyr4-Bombesin) and increasing concentrations of the non-labeled this compound competitor.
-
Incubation and washing steps are performed as described above.
-
The bound radioactivity is measured, and the data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
Cellular Processing Assays
These experiments elucidate the fate of this compound after binding to GRPR on the cell surface, specifically its rate of internalization.
Internalization Assay:
-
Objective: To measure the rate and extent of receptor-mediated internalization of radiolabeled this compound.
-
Methodology:
-
PC-3 cells are seeded in multi-well plates.
-
Cells are incubated with a radiolabeled this compound conjugate at 37°C for various time points (e.g., 0.5, 1, 2, 4 hours).
-
At each time point, the incubation is stopped by placing the plates on ice.
-
The supernatant containing the unbound radioligand is collected.
-
The cells are washed with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.5) to strip the surface-bound radioactivity. This fraction represents the membrane-bound ligand.
-
The remaining radioactivity in the cells is collected by lysing the cells with a basic solution (e.g., 1M NaOH). This fraction represents the internalized ligand.
-
The radioactivity in all fractions is measured, and the percentage of internalized radioactivity is calculated as a function of time.
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological and experimental processes is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate the GRPR signaling pathway inhibited by this compound and the typical experimental workflows for its in vitro characterization.
Figure 1: GRPR signaling pathway antagonized by this compound.
Figure 2: Experimental workflow for in vitro characterization.
Figure 3: Logical flow of a competitive binding assay.
References
- 1. Gastrin-releasing peptide receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. What are GRPR antagonists and how do they work? [synapse.patsnap.com]
- 4. Gastrin-releasing peptide links stressor to cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gastrin-Releasing Peptide Receptor (GRPr) Promotes EMT, Growth, and Invasion in Canine Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
An In-depth Technical Guide to the Synthesis and Purification of Nota-P2-RM26
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Nota-P2-RM26, a promising bombesin (B8815690) antagonist analog for targeted tumor imaging. This document details the experimental protocols, quantitative data, and relevant biological pathways to support researchers and professionals in the field of drug development and molecular imaging.
Introduction
This compound is a conjugate of a potent bombesin antagonist, RM26, and the chelator 1,4,7-triazacyclononane-N,N′,N″-triacetic acid (NOTA), connected via a polyethylene (B3416737) glycol (PEG2) linker. The RM26 peptide component, D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH2, exhibits high affinity for the gastrin-releasing peptide receptor (GRPR), which is overexpressed in various cancers, including prostate cancer. The NOTA chelator allows for the stable incorporation of radiometals, such as Gallium-68 (⁶⁸Ga), Indium-111 (¹¹¹In), and Fluorine-18 (¹⁸F), enabling in vivo imaging by Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT).
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the solid-phase synthesis of the RM26 peptide, conjugation with a NOTA-PEG2 linker, and subsequent purification.
Solid-Phase Peptide Synthesis (SPPS) of RM26
The RM26 peptide (D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH₂) is synthesized using a standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) methodology.
Experimental Protocol:
-
Resin Preparation: Rink Amide MBHA resin is swelled in dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: The Fmoc-protected amino acids are sequentially coupled to the resin. For each coupling cycle, the Fmoc-protected amino acid is activated with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. The activated amino acid is then added to the resin.
-
Washing: After each coupling and deprotection step, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.
-
Precipitation and Lyophilization: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then dissolved in a water/acetonitrile mixture and lyophilized.
Conjugation of RM26 with NOTA-PEG2 Linker
The purified RM26 peptide is conjugated to a NOTA-PEG2 linker, which is typically activated as an N-hydroxysuccinimide (NHS) ester for efficient reaction with the primary amine of the peptide.
Experimental Protocol:
-
Dissolution: The lyophilized RM26 peptide is dissolved in a suitable buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Conjugation Reaction: A solution of NOTA-PEG2-NHS ester in a minimal amount of an organic solvent like DMSO is added to the peptide solution. The reaction mixture is incubated at room temperature with gentle stirring.
-
Quenching: The reaction can be quenched by adding a small amount of an amine-containing buffer, such as Tris buffer, to react with any remaining NHS ester.
Purification of this compound
The final conjugate is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocol:
-
Column and Solvents: A C18 column is typically used with a mobile phase system consisting of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).
-
Gradient Elution: The crude conjugate is loaded onto the column and eluted with a linear gradient of increasing Solvent B concentration. The elution profile is monitored by UV absorbance at 220 nm and 280 nm.
-
Fraction Collection and Analysis: Fractions containing the purified this compound conjugate are collected. The purity of the collected fractions is assessed by analytical RP-HPLC and the identity is confirmed by mass spectrometry.
-
Lyophilization: The pure fractions are pooled and lyophilized to obtain the final product as a white powder.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis and in vitro/in vivo performance of radiolabeled this compound.
| Parameter | Value | Reference |
| Synthesis & Purification | ||
| Total Yield | 44% (based on initial resin loading) | [1] |
| Purity (HPLC) | 96.7% | [1] |
| Radiolabeling | ||
| ⁶⁸Ga-NOTA-P2-RM26 Radiochemical Yield | >98% | [2][3][4][5] |
| ¹¹¹In-NOTA-P2-RM26 Radiochemical Yield | >98% | [2][3][4][5] |
| ¹⁸F-AlF-NOTA-P2-RM26 Radiochemical Yield | 60-65% (decay corrected) | [6] |
| In Vitro Binding Affinity | ||
| IC₅₀ (natGa-NOTA-P2-RM26) | 0.91 ± 0.19 nM | [2][3][5] |
| IC₅₀ (natIn-NOTA-P2-RM26) | 1.24 ± 0.29 nM | [2][3][5] |
| K_D (¹¹¹In-NOTA-P2-RM26) | 23 ± 13 pM | [2][3][4][5] |
| In Vivo Tumor Uptake (PC-3 xenografts, 1 h p.i.) | ||
| ⁶⁸Ga-NOTA-P2-RM26 | 8.1 ± 0.4 %ID/g | [2][3][4][5] |
| ¹¹¹In-NOTA-P2-RM26 | 5.7 ± 0.3 %ID/g | [2][3][4][5] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis, conjugation, and purification of this compound.
GRPR Signaling Pathway
This compound acts as an antagonist to the Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor (GPCR). Upon binding of the endogenous agonist, gastrin-releasing peptide (GRP), GRPR activates downstream signaling pathways that are implicated in cell proliferation and survival. By blocking this interaction, this compound inhibits these signaling cascades in GRPR-expressing tumor cells.
Caption: Simplified GRPR signaling pathway antagonized by this compound.
References
Preclinical Evaluation of Nota-P2-RM26 in Prostate Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of Nota-P2-RM26, a promising agent for the diagnosis and treatment of prostate cancer. This compound is a potent antagonist of the gastrin-releasing peptide receptor (GRPR), a key molecular target frequently overexpressed in prostate tumors.[1] This document details the experimental methodologies, presents key quantitative data from in vitro and in vivo studies, and illustrates the underlying scientific principles through signaling pathway and workflow diagrams.
Core Principles and Mechanism of Action
This compound is a bombesin (B8815690) antagonist analog, specifically D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH2 (RM26), conjugated to a 1,4,7-triazacyclononane-N,N',N''-triacetic acid (NOTA) chelator via a polyethylene (B3416737) glycol (PEG) spacer.[2][3] The RM26 peptide component provides high-affinity binding to GRPR, while the NOTA chelator allows for stable radiolabeling with various metallic radionuclides for imaging and therapeutic applications.[1][3] As an antagonist, this compound binds to GRPR without activating downstream signaling pathways, making it a favorable candidate for in vivo imaging due to reduced side effects compared to agonists.[3]
The overexpression of GRPR in a majority of primary prostate tumors, as well as in lymph node and bone metastases, makes it an attractive target for molecular imaging and targeted radionuclide therapy.[4][5] The preclinical evaluation of radiolabeled this compound has demonstrated its potential for high-contrast imaging and therapeutic efficacy in prostate cancer models.
Quantitative Data Summary
The following tables summarize the key quantitative data from various preclinical studies of this compound and its derivatives.
Table 1: In Vitro Binding Affinity (IC50) of this compound Analogs in PC-3 Cells
| Compound | Competing Ligand | IC50 (nM) | Reference |
| [natF]AlF-NOTA-P2-RM26 | 125I-Tyr4-BBN | 4.4 ± 0.8 | [2] |
| natIn-DOTA-ABD-RM26 | [111In]In-NOTA-PEG4-RM26 | 49 ± 5 | [6][7] |
| natGa-NOTA-P2-RM26 | 125I-Tyr4-BBN | 0.91 ± 0.19 | [8] |
| natIn-NOTA-P2-RM26 | 125I-Tyr4-BBN | 1.24 ± 0.29 | [8] |
Table 2: In Vivo Tumor Uptake of Radiolabeled this compound Analogs in PC-3 Xenograft Models
| Radiotracer | Time Post-Injection (p.i.) | Tumor Uptake (%ID/g) | Reference |
| [18F]AlF-NOTA-P2-RM26 | 3 h | 5.5 ± 0.7 | [2] |
| [111In]In-DOTA-ABD-RM26 | 1 h | 7 ± 2 | [6] |
| [111In]In-DOTA-ABD-RM26 | 24 h | 11 ± 2 | [6] |
| [68Ga]Ga-NOTA-PEG3-RM26 | 1 h | 3.01 ± 0.45 | [9] |
| [99mTc]Tc-maSSS-PEG2-RM26 | 3 h | 7 ± 2 | [10] |
| [68Ga]Ga-NOTA-PEG2-[Sar11]RM26 | 3 h | 13 ± 1 | [8] |
| [68Ga]Ga-NODAGA-PEG2-[Sar11]RM26 | 3 h | 15 ± 3 | [8] |
Table 3: Tumor-to-Organ Ratios for Radiolabeled this compound Analogs at 3 Hours Post-Injection
| Radiotracer | Tumor-to-Blood | Tumor-to-Muscle | Tumor-to-Bone | Reference |
| [18F]AlF-NOTA-P2-RM26 | 87 ± 42 | 159 ± 47 | 38 ± 16 | [2] |
| [99mTc]Tc-maSSS-PEG2-RM26 | 97 ± 56 | 188 ± 32 | 177 ± 79 | [10][11] |
| [57Co-NOTA-PEG2-RM26 | ~200 | - | - | [12] |
Experimental Protocols
In Vitro Competitive Binding Assay (IC50 Determination)
This assay determines the concentration of a non-radiolabeled compound required to inhibit 50% of the specific binding of a radioligand.
-
Cell Culture: PC-3 human prostate cancer cells, which are known to express GRPR, are cultured to form monolayers.
-
Incubation: Cell monolayers are incubated with a constant concentration of a radioligand (e.g., 125I-Tyr4-BBN) and varying concentrations of the non-radiolabeled test compound (e.g., [natF]AlF-NOTA-P2-RM26) for 3 hours at 4°C.[2]
-
Cell Collection: After incubation, the cells are collected.
-
Radioactivity Measurement: The cell-associated radioactivity is measured using a gamma counter.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the competitor concentration using software such as GraphPad Prism.
Cellular Processing (Internalization) Assay
This assay measures the rate and extent to which the radiolabeled compound is internalized by the cells after binding to the surface receptors.
-
Cell Culture: PC-3 cells are cultured in appropriate dishes.
-
Incubation: The cells are incubated with the radiolabeled compound (e.g., [66Ga]Ga-NOTA-PEG2-RM26) at 37°C for various time points (e.g., up to 24 hours).[13]
-
Fractionation: At each time point, the supernatant containing the unbound fraction is collected. The cells are then treated with an acid buffer to strip the surface-bound radioactivity. Finally, the cells are lysed to release the internalized radioactivity.
-
Radioactivity Measurement: The radioactivity in each fraction (unbound, surface-bound, and internalized) is measured.
-
Data Analysis: The percentage of internalized radioactivity relative to the total cell-bound radioactivity is calculated for each time point. Studies have shown that the internalization rate of antagonist tracers like [18F]AlF-NOTA-P2-RM26 is low, with less than 14% of the cell-bound radioactivity being internalized after 4 hours.[2]
In Vivo Biodistribution Studies
These studies evaluate the distribution, accumulation, and clearance of the radiolabeled compound in a living organism.
-
Animal Model: Male BALB/c nu/nu mice are subcutaneously injected with PC-3 cells to induce tumor xenografts.[2]
-
Radiotracer Injection: Once the tumors reach a suitable size, the mice are injected with the radiolabeled compound (e.g., [18F]AlF-NOTA-P2-RM26).
-
Tissue Harvesting: At various time points post-injection, the mice are euthanized, and organs of interest (blood, tumor, muscle, bone, liver, kidneys, etc.) are collected and weighed.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
-
Data Analysis: The uptake in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-organ ratios are also calculated to assess targeting specificity.
Visualizations
GRPR Signaling Pathway and Antagonist Action
Preclinical Evaluation Workflow
Theranostic Application Logic
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vitro and In Vivo Evaluation of a 18F-Labeled High Affinity NOTA Conjugated Bombesin Antagonist as a PET Ligand for GRPR-Targeted Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The GRPR Antagonist [99mTc]Tc-maSSS-PEG2-RM26 towards Phase I Clinical Trial: Kit Preparation, Characterization and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Evaluation of the GRPR-Targeting Antagonist RM26 Conjugated to the Albumin-Binding Domain for GRPR-Targeting Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Evaluation of the GRPR-Targeting Antagonist RM26 Conjugated to the Albumin-Binding Domain for GRPR-Targeting Therapy of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Positron Emission Tomography Imaging of Prostate Cancer with Ga-68-Labeled Gastrin-Releasing Peptide Receptor Agonist BBN7–14 and Antagonist RM26 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Pharmacokinetics and Biodistribution of ⁶⁸Ga-Nota-P2-RM26: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
⁶⁸Ga-Nota-P2-RM26 is a promising radiopharmaceutical for the diagnostic imaging of tumors expressing the gastrin-releasing peptide receptor (GRPR). This technical guide provides a comprehensive overview of its pharmacokinetics, biodistribution, and the underlying experimental methodologies. ⁶⁸Ga-Nota-P2-RM26 is a GRPR antagonist, a class of molecules that has demonstrated favorable pharmacokinetic profiles compared to agonists, notably reducing gastrointestinal side effects. The RM26 peptide (D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH₂) exhibits high affinity for GRPR. It is conjugated with the chelator NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) via a PEG2 (polyethylene glycol) linker, which allows for stable radiolabeling with the positron-emitting radionuclide Gallium-68 (⁶⁸Ga).
Core Compound Characteristics
The selection of the NOTA chelator for ⁶⁸Ga-labeled RM26 has been shown to provide favorable characteristics, including high-affinity binding and low kidney uptake. The use of a short PEG linker, PEG2, has been demonstrated to result in a better association rate and half-maximal inhibitory concentration (IC50) compared to longer PEG chains, leading to higher uptake in GRPR-expressing tissues.
Signaling Pathways and Experimental Workflows
Gastrin-Releasing Peptide Receptor (GRPR) Signaling Pathway
The gastrin-releasing peptide receptor (GRPR) is a G-protein coupled receptor (GPCR) that, upon binding its ligand (in this case, antagonized by ⁶⁸Ga-Nota-P2-RM26), typically activates the phospholipase C (PLC) signaling pathway. This cascade leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. These events can influence a variety of cellular processes, including proliferation, which is of particular interest in oncology.
The Pivotal Role of the PEG2 Linker in the GRPR Antagonist Nota-P2-RM26: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nota-P2-RM26 is a promising peptide-based radiopharmaceutical agent designed for the imaging and targeted therapy of cancers that overexpress the gastrin-releasing peptide receptor (GRPR), such as prostate and breast cancer.[1][2] This molecule is a conjugate of three key components: the chelator NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), a diethylene glycol (PEG2) linker, and the GRPR antagonist RM26. The strategic inclusion of the PEG2 linker is critical to the overall efficacy and pharmacokinetic profile of this compound. This technical guide provides an in-depth analysis of the role of the PEG2 linker, supported by quantitative data, detailed experimental protocols, and visualizations of its structural and functional relationships.
The Multifaceted Role of the PEG2 Linker
The PEG2 linker in this compound serves as a hydrophilic spacer, strategically positioned between the RM26 peptide, which is responsible for targeting the GRPR, and the NOTA chelator, which sequesters a radionuclide for imaging or therapeutic purposes.[3][4] The functions of the PEG2 linker are multifaceted and integral to the performance of the entire molecule.
1. Optimization of Pharmacokinetics: One of the primary roles of the PEG linker is to enhance the hydrophilicity of the radiopharmaceutical.[5][6] This increased water solubility generally leads to more favorable pharmacokinetic properties, including a shift in the excretion route from the hepatobiliary to the renal pathway.[7][8] This can result in reduced background signal in the liver and gastrointestinal tract during imaging, leading to improved contrast and diagnostic accuracy.[7] While longer PEG chains can sometimes be employed to further modify pharmacokinetics, studies on RM26 analogs have shown that the shortest PEG linker, PEG2, provided the best association rate and half-maximal inhibitory concentration (IC50), leading to higher uptake in GRPR-expressing tissues.[7][8]
2. Spatial Separation of Functional Moieties: The PEG2 linker provides critical spatial separation between the bulky, hydrophilic radiometal-chelator complex and the RM26 peptide.[8][9] This separation is crucial to prevent the chelator and its associated radionuclide from sterically hindering the binding of the RM26 peptide to its target, the GRPR.[8] By acting as a flexible spacer, the PEG2 linker allows the RM26 moiety to adopt its optimal conformation for high-affinity binding to the receptor.
3. Minimal Impact on Binding Affinity: An ideal linker should not negatively impact the binding affinity of the targeting molecule. Studies have shown that the inclusion of the PEG2 linker in this compound results in a conjugate that retains high, nanomolar binding affinity for GRPR.[3][4] Comparative studies with varying PEG linker lengths (di-, tri-, tetra-, and hexaethylene glycol) demonstrated that while all conjugates maintained high affinity, the shortest linker (PEG2) was associated with the most potent binding.[7]
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound and related compounds, highlighting the impact of the PEG2 linker.
Table 1: In Vitro Binding Affinity of RM26 Analogues with Varying PEG Linker Lengths
| Compound | Linker | IC50 (nM) for GRPR |
| natGa-NOTA-P2-RM26 | PEG2 | 3.1 ± 0.2 |
| natGa-NOTA-PEG3-RM26 | PEG3 | 3.9 ± 0.3 |
| natGa-NOTA-PEG4-RM26 | PEG4 | 5.4 ± 0.4 |
| natGa-NOTA-PEG6-RM26 | PEG6 | 5.8 ± 0.3 |
Data from a competitive binding assay against [125I]I-Tyr4-bombesin on PC-3 cells.[7]
Table 2: Binding Affinity and Efficacy of Labeled this compound
| Compound | KD (pM) | IC50 (nM) |
| 111In-NOTA-P2-RM26 | 23 ± 13 | 1.24 ± 0.29 (natIn) |
| 68Ga-NOTA-P2-RM26 | Not Determined | 0.91 ± 0.19 (natGa) |
| [natF]AlF-NOTA-P2-RM26 | Not Determined | 4.4 ± 0.8 |
KD value was determined for the 111In-labeled compound in a saturation binding experiment. IC50 values were determined in a competitive binding assay.[3][4][10]
Table 3: In Vivo Tumor Uptake of Radiolabeled this compound in PC-3 Xenografts
| Compound | Time Post-Injection (p.i.) | Tumor Uptake (%ID/g) |
| 68Ga-NOTA-P2-RM26 | 1 h | 8.1 ± 0.4 |
| 111In-NOTA-P2-RM26 | 1 h | 5.7 ± 0.3 |
| [18F]AlF-NOTA-P2-RM26 | 3 h | 5.5 ± 0.7 |
%ID/g = percentage of injected dose per gram of tissue.[3][4][10]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the development and evaluation of this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process involving solid-phase peptide synthesis (SPPS) of the RM26 peptide, followed by the conjugation of the PEG2 linker and the NOTA chelator.
a. Solid-Phase Peptide Synthesis of RM26 (D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH2):
-
Resin: Rink Amide MBHA resin is utilized as the solid support to yield a C-terminally amidated peptide.
-
Amino Acid Protection: Fmoc (9-fluorenylmethyloxycarbonyl) is used for the temporary protection of the α-amino group of the amino acids. Acid-labile protecting groups are used for the side chains of the amino acids (e.g., Trt for Gln and His, Boc for Trp).
-
Coupling: Each Fmoc-protected amino acid is coupled sequentially to the growing peptide chain on the resin. A 4-fold molar excess of the Fmoc-amino acid, a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and a base like DIPEA (N,N-Diisopropylethylamine) in a solvent like DMF (N,N-Dimethylformamide) are used.
-
Deprotection: The Fmoc group is removed after each coupling step using a solution of 20% piperidine (B6355638) in DMF.
-
Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane (B1312306) (TIS).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
b. Conjugation of PEG2 Linker and NOTA Chelator:
-
The purified RM26 peptide is reacted with an activated form of the PEG2 linker, for example, a maleimide-PEG2-NHS ester, which reacts with a primary amine on the peptide.
-
The resulting PEGylated peptide is then conjugated to a protected form of the NOTA chelator, such as NOTA(tBu)2.
-
The final deprotection of the NOTA-PEG2-RM26 conjugate is performed to yield the final product, which is then purified by RP-HPLC.
Radiolabeling with Gallium-68 (B1239309)
-
Elution of 68Ga: Gallium-68 is eluted from a 68Ge/68Ga generator using sterile, metal-free 0.1 M HCl.
-
Labeling Reaction: The 68Ga eluate is added to a solution of this compound in a suitable buffer (e.g., sodium acetate) to maintain an acidic pH (typically 3.5-4.5).
-
Incubation: The reaction mixture is heated at an elevated temperature (e.g., 95°C) for a short period (e.g., 5-10 minutes).
-
Quality Control: The radiochemical purity of the final product, [68Ga]Ga-NOTA-P2-RM26, is determined by radio-HPLC.
In Vitro Competitive Binding Assay
-
Cell Culture: GRPR-expressing cells, such as the human prostate cancer cell line PC-3, are cultured in appropriate media and conditions.
-
Assay Setup: Cells are seeded in multi-well plates. On the day of the experiment, the cells are washed with a binding buffer.
-
Competition: A fixed concentration of a radiolabeled ligand that binds to GRPR (e.g., [125I]I-Tyr4-bombesin) is added to the cells along with increasing concentrations of the non-radiolabeled competitor compound (e.g., natGa-NOTA-P2-RM26).
-
Incubation: The plates are incubated at a specific temperature (e.g., 4°C or 37°C) for a defined period to allow binding to reach equilibrium.
-
Washing and Measurement: The cells are washed to remove unbound radioligand. The amount of bound radioactivity is then measured using a gamma counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
In Vivo Biodistribution Studies
-
Animal Model: Tumor models are established by subcutaneously inoculating GRPR-positive cancer cells (e.g., PC-3) into immunocompromised mice.
-
Injection: Once the tumors reach a suitable size, the radiolabeled this compound is injected intravenously into the mice.
-
Time Points: At various time points post-injection (e.g., 1, 4, 24 hours), groups of mice are euthanized.
-
Tissue Harvesting: Major organs and tissues, including the tumor, blood, muscle, bone, liver, kidneys, etc., are collected, weighed, and their radioactivity is measured in a gamma counter.
-
Data Calculation: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ, providing a quantitative measure of the biodistribution of the radiopharmaceutical.
Mandatory Visualizations
Caption: Molecular components of this compound.
Caption: Workflow for in vivo biodistribution studies.
Caption: Inhibition of GRPR signaling by this compound.
References
- 1. Covalent conjugation of poly(ethylene glycol) to proteins and peptides: strategies and methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide synthesis, characterization and ⁶⁸Ga-radiolabeling of NOTA-conjugated ubiquicidin fragments for prospective infection imaging with PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. Preparation, Optimisation, and In Vitro Evaluation of [18F]AlF-NOTA-Pamidronic Acid for Bone Imaging PET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET - PMC [pmc.ncbi.nlm.nih.gov]
Nota-P2-RM26: A High-Affinity Antagonist for Bombesin Receptor-Targeted Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The gastrin-releasing peptide receptor (GRPR), a member of the bombesin (B8815690) receptor family, is a compelling molecular target for the diagnosis and therapy of various cancers, most notably prostate and breast cancer, due to its significant overexpression in these malignancies.[1][2][3] This has driven the development of GRPR-targeted agents. Among these, Nota-P2-RM26 has emerged as a promising high-affinity antagonist. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, binding characteristics, and the experimental methodologies used for its evaluation. The information is intended to serve as a resource for researchers and professionals involved in the development of novel diagnostic and therapeutic agents targeting GRPR.
Introduction to this compound
This compound is a synthetic bombesin receptor antagonist. Its structure comprises the bombesin antagonist analog RM26 (D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH2) conjugated to the chelator 1,4,7-triazacyclononane-N,N',N''-triacetic acid (NOTA) via a polyethylene (B3416737) glycol (PEG) linker (PEG2).[4][5] This design allows for the stable chelation of various radiometals, making it a versatile tool for nuclear imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).[4][6] As an antagonist, this compound binds to GRPR without activating the downstream signaling pathways, which can be advantageous for certain therapeutic and imaging applications.[1][7]
Mechanism of Action: Antagonism of the Bombesin Receptor Signaling Pathway
Bombesin and its mammalian homolog, gastrin-releasing peptide (GRP), are peptides that bind to and activate GRPR, a G protein-coupled receptor (GPCR).[8][9] This activation triggers a cascade of intracellular signaling events, primarily through the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[10][11] These signaling pathways are implicated in various cellular processes, including cell proliferation, making GRPR a target for cancer therapy.[8][12]
This compound acts as a competitive antagonist at the GRPR. It binds to the receptor with high affinity, thereby blocking the binding of endogenous agonists like GRP and preventing the initiation of this signaling cascade.[4][6] This antagonistic action is crucial for its application in oncology, as it can inhibit tumor growth stimulated by the autocrine or paracrine action of bombesin-like peptides.[13][14][15]
Caption: GRPR signaling and antagonism by this compound.
Quantitative Data Summary
The binding affinity and in vivo tumor targeting efficacy of this compound have been extensively characterized. The following tables summarize the key quantitative data from various studies, facilitating a clear comparison of its performance when labeled with different radioisotopes.
Table 1: In Vitro Binding Affinity of this compound Conjugates
| Conjugate | Cell Line | Assay Type | IC50 (nM) | K_D (pM) | Reference |
| natGa-Nota-P2-RM26 | PC-3 | Competitive Binding | 0.91 ± 0.19 | - | [4] |
| natIn-Nota-P2-RM26 | PC-3 | Competitive Binding | 1.24 ± 0.29 | - | [4] |
| [natF]AlF-Nota-P2-RM26 | PC-3 | Competitive Binding | 4.4 ± 0.8 | - | [16] |
| 111In-Nota-P2-RM26 | PC-3 | Saturation Binding | - | 23 ± 13 | [4] |
Table 2: In Vivo Tumor Uptake and Biodistribution of Radiolabeled this compound in PC-3 Xenograft Models
| Radiotracer | Time Post-Injection (h) | Tumor Uptake (%ID/g) | Tumor-to-Blood Ratio | Tumor-to-Muscle Ratio | Reference |
| 68Ga-Nota-P2-RM26 | 1 | 8.1 ± 0.4 | 12 ± 1 | - | [4] |
| 111In-Nota-P2-RM26 | 1 | 5.7 ± 0.3 | 10 ± 1 | - | [4] |
| [18F]AlF-Nota-P2-RM26 | 3 | 5.5 ± 0.7 | 87 ± 42 | 159 ± 47 | [16] |
Detailed Experimental Protocols
The characterization of this compound involves a series of standardized in vitro and in vivo experiments. The following sections provide detailed methodologies for these key assays.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of this compound to its target receptor.
Caption: Workflow for radioligand binding assays.
Protocol: Competitive Radioligand Binding Assay [4][16][17]
-
Cell Culture: Human prostate cancer PC-3 cells, which endogenously express GRPR, are cultured in an appropriate medium (e.g., F-12K Medium with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Incubation: Cells are seeded in multi-well plates. On the day of the experiment, the medium is replaced with a binding buffer. Cells are then incubated with a fixed concentration of a radiolabeled bombesin analog (e.g., 125I-Tyr4-bombesin) and increasing concentrations of the non-radiolabeled test compound (e.g., natGa-Nota-P2-RM26).
-
Equilibrium and Washing: The incubation is carried out at a specific temperature (e.g., 4°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes). The cells are then washed with ice-cold buffer to remove unbound radioligand.
-
Lysis and Measurement: The cells are lysed, and the cell-associated radioactivity is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
In Vivo Tumor Models and Biodistribution Studies
Animal models are essential for evaluating the tumor-targeting efficacy and pharmacokinetic properties of this compound.
Caption: Workflow for in vivo biodistribution studies.
Protocol: Biodistribution in Tumor-Bearing Mice [4][16]
-
Animal Model: Immunodeficient mice (e.g., BALB/c nu/nu) are subcutaneously inoculated with a suspension of PC-3 cells. Tumors are allowed to grow to a palpable size.
-
Radiotracer Administration: The radiolabeled this compound (e.g., 68Ga-Nota-P2-RM26) is administered intravenously via the tail vein.
-
Tissue Harvesting: At predetermined time points post-injection (e.g., 1, 3, 24 hours), the mice are euthanized. Blood, tumor, and major organs are collected and weighed.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter, alongside standards of the injected dose.
-
Data Calculation: The tissue uptake is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-organ ratios are also calculated to assess targeting specificity.
-
Specificity Control: To demonstrate receptor-specific uptake, a separate group of animals is co-injected with an excess of non-radiolabeled this compound to block the GRPRs.
Conclusion
This compound is a well-characterized, high-affinity bombesin receptor antagonist with significant potential for the development of targeted diagnostics and therapeutics for GRPR-expressing cancers. Its favorable in vitro binding properties and in vivo tumor-targeting capabilities, demonstrated through rigorous experimental evaluation, make it a valuable tool for researchers and clinicians. The detailed methodologies provided in this guide are intended to facilitate the replication and further investigation of this promising agent in the field of oncology.
References
- 1. Bombesin Receptor Antagonists May Be Preferable to Agonists for Tumor Targeting | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. First-in-human experience with GRPR antagonist [68Ga]Ga-NOTA-PEG2-RM26 in prostate and breast cancer patients using PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of a high-affinity NOTA-conjugated bombesin antagonist for GRPR-targeted tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Regulation and signaling of human bombesin receptors and their biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are Bombesin receptor agonists and how do they work? [synapse.patsnap.com]
- 11. Biochemistry, Bombesin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Frontiers | Bombesin Receptor Family Activation and CNS/Neural Tumors: Review of Evidence Supporting Possible Role for Novel Targeted Therapy [frontiersin.org]
- 13. Bombesin antagonists inhibit in vitro and in vivo growth of human gastric cancer and binding of bombesin to its receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Powerful inhibition of in-vivo growth of experimental hepatic cancers by bombesin/gastrin-releasing peptide antagonist RC-3940-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bombesin antagonists inhibit in vitro and in vivo growth of human gastric cancer and binding of bombesin to its receptors | Semantic Scholar [semanticscholar.org]
- 16. In Vitro and In Vivo Evaluation of a 18F-Labeled High Affinity NOTA Conjugated Bombesin Antagonist as a PET Ligand for GRPR-Targeted Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
Beyond GRPR: An In-depth Technical Guide to the Molecular Targets of Nota-P2-RM26
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nota-P2-RM26 is a radiolabeled peptide antagonist of the gastrin-releasing peptide receptor (GRPR), also known as the bombesin (B8815690) receptor subtype 2 (BB2). It is under extensive investigation for its application in the imaging and targeted radionuclide therapy of GRPR-overexpressing cancers, most notably prostate and breast cancer. While its high affinity and specificity for GRPR are well-documented, a comprehensive understanding of its potential interactions with other molecular targets is crucial for a complete pharmacological profile and for anticipating any off-target effects. This technical guide provides a detailed overview of the known and potential molecular targets of this compound beyond GRPR, summarizing available quantitative data, outlining relevant experimental protocols, and visualizing associated signaling pathways.
This compound is a conjugate of the chelator NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), a PEG2 linker, and the bombesin receptor antagonist RM26. The RM26 peptide is an analogue of bombesin, a 14-amino acid peptide originally isolated from amphibian skin. The bombesin peptide family in mammals includes gastrin-releasing peptide (GRP) and neuromedin B (NMB), which act through a family of G protein-coupled receptors (GPCRs) comprising three subtypes:
-
BB1 receptor (NMB-R): Preferentially binds Neuromedin B.
-
BB2 receptor (GRP-R): The primary target of this compound, preferentially binding Gastrin-Releasing Peptide.
-
BB3 receptor: An orphan receptor with no confirmed endogenous ligand.
Given that RM26 is a bombesin analogue, the BB1 and BB3 receptors represent the most probable off-target liabilities for this compound.
Data Presentation: Quantitative Analysis of Binding Affinity
| Compound | Target Receptor | Cell Line | Assay Type | Affinity (IC50/KD) | Reference |
| natGa-NOTA-P2-RM26 | GRPR (BB2) | PC-3 | Competitive Binding | IC50 = 0.91 ± 0.19 nM | [1] |
| natIn-NOTA-P2-RM26 | GRPR (BB2) | PC-3 | Competitive Binding | IC50 = 1.24 ± 0.29 nM | [1] |
| 111In-NOTA-P2-RM26 | GRPR (BB2) | PC-3 | Saturation Binding | KD = 23 ± 13 pM | [1] |
| RM26 | GRPR (BB2) | PC-3 | Competitive Binding | - | [2] |
| Bombesin | BB1 | - | - | Ki = 4 nM | [3] |
| Bombesin | BB2 | - | - | Ki = 0.07 nM | [3] |
Note: The lack of specific binding data for this compound at BB1 and BB3 receptors is a significant gap in the current literature. Further studies are required to fully characterize its selectivity profile.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the binding affinity and functional activity of this compound at bombesin receptor subtypes.
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (IC50) of a non-radiolabeled compound (e.g., natGa-Nota-P2-RM26) by measuring its ability to displace a radiolabeled ligand from the target receptor.
a. Membrane Preparation:
-
Culture cells expressing the bombesin receptor subtype of interest (e.g., CHO-K1 cells transfected with human BB1, BB2, or BB3 receptors).
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
b. Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [125I-Tyr4]-bombesin for BB1 and BB2, or a specific radiolabeled BB3 ligand if available).
-
Add increasing concentrations of the unlabeled competitor (this compound).
-
To determine non-specific binding, add a high concentration of a known saturating ligand (e.g., 1 µM unlabeled bombesin).
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
c. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to act as an agonist or antagonist by detecting changes in intracellular calcium levels following receptor activation.
a. Cell Preparation:
-
Plate cells expressing the target bombesin receptor subtype in a black-walled, clear-bottom 96-well plate.
-
Allow the cells to adhere and grow to a suitable confluency.
b. Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye in a suitable buffer for 30-60 minutes at 37°C.
c. Antagonist/Agonist Addition:
-
To assess antagonist activity, pre-incubate the cells with varying concentrations of this compound for a defined period.
-
To initiate the response, add a fixed concentration of a known agonist for the specific receptor subtype (e.g., Neuromedin B for BB1, GRP for BB2).
-
To assess agonist activity, add varying concentrations of this compound directly to the cells.
d. Signal Detection:
-
Measure the fluorescence intensity before and after the addition of the agonist/test compound using a fluorescence plate reader.
-
Record the change in fluorescence over time to capture the calcium mobilization kinetics.
e. Data Analysis:
-
For antagonist activity, plot the inhibition of the agonist-induced calcium response against the concentration of this compound to determine the IC50 value.
-
For agonist activity, plot the fluorescence response against the concentration of this compound to determine the EC50 value.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Bombesin Receptor Signaling Pathway
The three bombesin receptor subtypes (BB1, BB2, and BB3) are G protein-coupled receptors that primarily couple to Gαq/11 proteins. Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade can lead to various cellular responses, including cell proliferation, smooth muscle contraction, and secretion.
Caption: General signaling pathway for bombesin receptors.
Experimental Workflow for Radioligand Competitive Binding Assay
The following diagram illustrates the key steps involved in a radioligand competitive binding assay to determine the binding affinity of a test compound.
References
Methodological & Application
Application Note and Protocol for Radiolabeling NOTA-P2-RM26 with Gallium-68
For Research Use Only.
Introduction
This document provides a detailed protocol for the radiolabeling of the gastrin-releasing peptide receptor (GRPR) antagonist, NOTA-P2-RM26, with Gallium-68 (⁶⁸Ga). ⁶⁸Ga-NOTA-P2-RM26 is a promising radiopharmaceutical for Positron Emission Tomography (PET) imaging of GRPR-expressing cancers, such as prostate and breast cancer. The NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator allows for rapid and efficient labeling with ⁶⁸Ga under mild conditions. This protocol is intended for researchers, scientists, and drug development professionals working in the field of radiopharmacy and molecular imaging.
Data Presentation
The following table summarizes the key quantitative parameters for the radiolabeling of this compound with ⁶⁸Ga.
| Parameter | Value | Reference |
| Precursor | ||
| Compound | This compound | N/A |
| Amount | 10-20 µg | [1] |
| Radiolabeling Reaction | ||
| Radionuclide | Gallium-68 (⁶⁸Ga) | N/A |
| Eluent from ⁶⁸Ge/⁶⁸Ga generator | 0.05-0.1 M HCl | [2] |
| Buffer | 0.1 M Sodium Acetate (B1210297) | [3] |
| pH of reaction mixture | 3.5 - 4.5 | [2][4] |
| Reaction Temperature | Room Temperature (approx. 25°C) to 95°C | [2][5] |
| Incubation Time | 5 - 15 minutes | [1] |
| Quality Control | ||
| Radiochemical Purity (RCP) | >98% | N/A |
| Analytical Method | High-Performance Liquid Chromatography (HPLC) | [6][7] |
| Column | C18 reverse-phase | [6] |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | [6] |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | [6] |
| Detection | UV (220 nm) and Radiodetector | [6][7] |
Experimental Protocols
Materials and Reagents
-
This compound peptide
-
⁶⁸Ge/⁶⁸Ga generator
-
Sterile, pyrogen-free 0.1 M HCl
-
Sterile, pyrogen-free 0.1 M Sodium Acetate buffer
-
Sterile water for injection
-
C18 Sep-Pak® or equivalent solid-phase extraction (SPE) cartridge
-
Sterile 0.9% sodium chloride solution
-
HPLC system with UV and radioactivity detectors
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic Acid (TFA)
-
Sterile vials and syringes
-
pH indicator strips or calibrated pH meter
⁶⁸Ga Elution and Preparation
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of sterile 0.1 M HCl according to the manufacturer's instructions.
-
The resulting ⁶⁸GaCl₃ in 0.1 M HCl is ready for use in the radiolabeling procedure.
Radiolabeling of this compound with ⁶⁸Ga
-
In a sterile reaction vial, add 10-20 µg of this compound.
-
Add 500 µL of 0.1 M Sodium Acetate buffer to the vial.
-
Carefully add 500 µL of the ⁶⁸GaCl₃ eluate to the reaction vial.
-
Gently mix the solution and verify that the pH is between 3.5 and 4.5 using a pH indicator strip or a calibrated pH meter. Adjust the pH with 0.1 M sodium acetate or 0.1 M HCl if necessary.
-
Incubate the reaction mixture at room temperature (approximately 25°C) for 15 minutes. Alternatively, for potentially higher labeling efficiency, the mixture can be heated at 80-95°C for 5-10 minutes.[1][5]
-
After incubation, the reaction is complete.
Purification of ⁶⁸Ga-NOTA-P2-RM26
-
Condition a C18 SPE cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile water.
-
Load the reaction mixture onto the conditioned C18 cartridge.
-
Wash the cartridge with 10 mL of sterile water to remove any unreacted ⁶⁸Ga.
-
Elute the purified ⁶⁸Ga-NOTA-P2-RM26 from the cartridge with 0.5-1 mL of ethanol.
-
The ethanolic solution can be further diluted with sterile saline for in vivo applications, ensuring the final ethanol concentration is acceptable.
Quality Control
-
Radiochemical Purity Determination by HPLC:
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase A: Water with 0.1% TFA.[6]
-
Mobile Phase B: Acetonitrile with 0.1% TFA.[6]
-
Gradient: A linear gradient from 95% A to 30% A over 15-20 minutes is typically used.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm and a radioactivity detector.
-
Analysis: Inject a small aliquot of the final product. The retention time of ⁶⁸Ga-NOTA-P2-RM26 should be compared to a cold standard (non-radioactive Ga-NOTA-P2-RM26). The radiochemical purity is calculated as the percentage of the total radioactivity that corresponds to the ⁶⁸Ga-NOTA-P2-RM26 peak. A radiochemical purity of >98% is generally required.
-
Signaling Pathways and Experimental Workflows
Caption: Workflow for the radiolabeling of this compound with ⁶⁸Ga.
References
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Specific reaction conditions for efficient automated 68Ga-radiolabeling of the FAP-2286 pseudopeptide on a GAIA® synthesizer [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Characterization of Radiogallium-Labeled Cationic Amphiphilic Peptides as Tumor Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation of HPLC method for the determination of chemical andradiochemical purity of a 68Ga-labelled EuK-Sub-kf-(3-iodo-y-) DOTAGA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nota-P2-RM26 for PET Imaging of Breast Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction
The gastrin-releasing peptide receptor (GRPR) is a promising molecular target for cancer imaging and therapy due to its overexpression in various malignancies, including a significant percentage of breast cancers, particularly estrogen receptor-positive (ER+) types.[1][2] Nota-P2-RM26 is a potent antagonist of GRPR.[3] When chelated with a positron-emitting radionuclide such as Gallium-68 (⁶⁸Ga), the resulting radiopharmaceutical, [⁶⁸Ga]Ga-Nota-P2-RM26, enables non-invasive in vivo visualization and quantification of GRPR expression using Positron Emission Tomography (PET).[1][4]
This document provides detailed protocols for the preparation, in vitro evaluation, and in vivo PET imaging of breast cancer models using [⁶⁸Ga]Ga-Nota-P2-RM26.
Data Presentation
The following tables summarize the key quantitative data for this compound conjugates from preclinical studies.
Table 1: Radiolabeling and Physicochemical Properties
| Parameter | ⁶⁸Ga-Nota-P2-RM26 | ¹¹¹In-Nota-P2-RM26 | Reference |
| Radiochemical Yield | >98% | >98% | [4] |
| Radiochemical Purity | >99% (after purification) | >99% (after purification) | [5] |
| Molar Activity | Not specified | Not specified | |
| Stability | Good in vivo stability | Good in vivo stability | [4][6] |
Table 2: In Vitro Binding Characteristics
| Parameter | Value | Conditions | Reference |
| Binding Affinity (KD) | 23 ± 13 pM | Saturation binding, ¹¹¹In-Nota-P2-RM26 | [4] |
| IC₅₀ (natGa-Nota-P2-RM26) | 0.91 ± 0.19 nM | Competitive binding vs. [¹²⁵I]I-Tyr⁴-BBN | [4] |
| IC₅₀ (natIn-Nota-P2-RM26) | 1.24 ± 0.29 nM | Competitive binding vs. [¹²⁵I]I-Tyr⁴-BBN | [4] |
| Cellular Internalization | Slow | GRPR-expressing PC-3 cells | [4] |
Table 3: Preclinical In Vivo Data (PC-3 Prostate Cancer Xenografts)
Note: This data is from GRPR-positive prostate cancer models but serves as a strong indicator for performance in GRPR-positive breast cancer models.
| Parameter (1 h post-injection) | ⁶⁸Ga-Nota-P2-RM26 | ¹¹¹In-Nota-P2-RM26 | Reference |
| Tumor Uptake (%ID/g) | 8.1 ± 0.4 | 5.7 ± 0.3 | [4] |
| Tumor-to-Blood Ratio | 12 ± 1 | 10 ± 1 | [4] |
| Tumor-to-Muscle Ratio | Not specified | Not specified | |
| Primary Clearance Route | Renal | Renal | [4][6] |
Signaling Pathway and Experimental Workflows
GRPR Signaling Pathway
Caption: Antagonistic binding of this compound to GRPR blocks downstream signaling pathways.
Experimental Workflow: Radiolabeling and Quality Control
Caption: Workflow for the manual radiolabeling of this compound with Gallium-68.
Experimental Workflow: In Vivo PET Imaging Study
Caption: Standard workflow for a preclinical PET imaging and biodistribution study.
Experimental Protocols
Protocol 1: Radiolabeling of this compound with Gallium-68 (⁶⁸Ga)
This protocol describes the manual radiolabeling of the Nota-conjugated peptide with ⁶⁸Ga.[7]
Materials:
-
This compound peptide
-
⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate buffer (0.25 M, pH 4.5)
-
Sterile, pyrogen-free reaction vial
-
Heating block or water bath set to 95°C
-
Radio-TLC or Radio-HPLC system for quality control
-
Sep-Pak C18 cartridge (for purification, if necessary)
-
Ethanol (B145695) and sterile water for cartridge activation
Procedure:
-
In a sterile reaction vial, add 10-50 µg of the this compound peptide.
-
Elute the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions to obtain ⁶⁸GaCl₃ in HCl.
-
Add approximately 500 µL of the ⁶⁸GaCl₃ eluate to the reaction vial containing the peptide.
-
Immediately adjust the pH of the reaction mixture to 4.0-4.5 by adding sodium acetate buffer.
-
Incubate the reaction vial at 95°C for 10-15 minutes.[7]
-
Allow the vial to cool to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A radiochemical purity of >95% is generally required for in vivo use.
-
Purification (if required): a. Activate a Sep-Pak C18 cartridge by washing with ethanol followed by sterile water. b. Load the reaction mixture onto the cartridge. c. Wash the cartridge with sterile water to remove unbound ⁶⁸Ga. d. Elute the final [⁶⁸Ga]Ga-Nota-P2-RM26 product with an ethanol/water solution. e. The final product should be formulated in a physiologically compatible buffer (e.g., saline) with ethanol content suitable for injection.
Protocol 2: In Vitro Cell Uptake and Binding Assay
This protocol determines the specific uptake of [⁶⁸Ga]Ga-Nota-P2-RM26 in GRPR-expressing breast cancer cells (e.g., MCF-7, T47D).
Materials:
-
GRPR-positive breast cancer cell line (e.g., MCF-7)
-
GRPR-negative cell line for control (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
[⁶⁸Ga]Ga-Nota-P2-RM26
-
Unlabeled ("cold") this compound for blocking studies
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Gamma counter
-
24-well plates
Procedure:
-
Seed the cancer cells in 24-well plates at a density of 1-2 x 10⁵ cells/well and allow them to attach overnight.
-
On the day of the experiment, wash the cells twice with ice-cold PBS.
-
Blocking (Non-specific binding): To a subset of wells, add 1 µM of unlabeled this compound and incubate for 15 minutes at 37°C.[8]
-
Binding: Add 1 nM of [⁶⁸Ga]Ga-Nota-P2-RM26 to all wells (both for total binding and non-specific binding).
-
After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove unbound radioactivity.
-
Lyse the cells by adding 0.5 mL of 1 M NaOH to each well.
-
Collect the cell lysate and measure the radioactivity using a gamma counter.
-
Calculation:
-
Total Binding = Radioactivity in non-blocked wells.
-
Non-specific Binding = Radioactivity in blocked wells.
-
Specific Binding = Total Binding - Non-specific Binding.
-
Protocol 3: In Vivo PET Imaging and Biodistribution in a Breast Cancer Xenograft Model
This protocol outlines the procedure for PET imaging and ex vivo biodistribution studies in tumor-bearing mice.[7][9][10]
Materials:
-
Female immunodeficient mice (e.g., BALB/c nude or NSG)
-
GRPR-positive breast cancer cells (e.g., MCF-7). Note: MCF-7 tumors often require estrogen supplementation for growth.
-
[⁶⁸Ga]Ga-Nota-P2-RM26, formulated for injection
-
Small animal PET/CT scanner
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
Procedure:
-
Tumor Inoculation: Inoculate 5-10 million breast cancer cells subcutaneously into the flank of each mouse. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Preparation: Anesthetize the tumor-bearing mouse and place it on the scanner bed. Maintain body temperature throughout the procedure.
-
Radiotracer Injection: Inject a known amount of [⁶⁸Ga]Ga-Nota-P2-RM26 (typically 1-5 MBq) via the tail vein.[7]
-
PET/CT Imaging: Perform dynamic or static PET scans at predetermined time points (e.g., 30, 60, 120 minutes post-injection). A CT scan is acquired for anatomical co-registration and attenuation correction.
-
Biodistribution Study: a. At the final imaging time point, euthanize the mouse. b. Collect blood via cardiac puncture. c. Dissect major organs and tissues of interest (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.). d. Weigh each organ and tissue sample. e. Measure the radioactivity in each sample using a gamma counter, along with a standard of the injected dose.
-
Data Analysis: a. Reconstruct PET images and draw regions of interest (ROIs) over the tumor and other organs to determine tracer uptake (often expressed as Standardized Uptake Value, SUV). b. For biodistribution, calculate the uptake as the percentage of the injected dose per gram of tissue (%ID/g).[7] c. Calculate tumor-to-organ ratios (e.g., tumor-to-blood, tumor-to-muscle) to assess imaging contrast.
Conclusion
This compound is a high-affinity GRPR antagonist that can be reliably labeled with Gallium-68 for PET imaging.[4] Preclinical data demonstrates high and specific uptake in GRPR-expressing tumors with rapid clearance from non-target tissues, resulting in excellent imaging contrast.[4][6] Clinical studies in breast cancer patients have shown that [⁶⁸Ga]Ga-Nota-P2-RM26 uptake correlates with ER expression, highlighting its potential as a non-invasive tool for patient stratification and therapy response assessment.[11] The protocols provided herein offer a framework for researchers to utilize this promising radiopharmaceutical in their breast cancer research and drug development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. First-in-human experience with GRPR antagonist [68Ga]Ga-NOTA-PEG2-RM26 in prostate and breast cancer patients using PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 66Ga-PET-imaging of GRPR-expression in prostate cancer: production and characterization of [66Ga]Ga-NOTA-PEG2-RM26 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Imaging mouse models of breast cancer with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo models in breast cancer research: progress, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 68Ga-NOTA-RM26 PET/CT in the Evaluation of Breast Cancer: A Pilot Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SPECT/CT Imaging using Nota-P2-RM26
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nota-P2-RM26 is a potent and specific antagonist for the Gastrin-Releasing Peptide Receptor (GRPR), a key biomarker overexpressed in several human cancers, including prostate and breast cancer.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in Single Photon Emission Computed Tomography/Computed Tomography (SPECT/CT) imaging. When labeled with a suitable SPECT radionuclide, such as Indium-111 (¹¹¹In), this compound allows for the sensitive and specific visualization of GRPR-expressing tumors.[2] These protocols are intended to guide researchers in the preclinical evaluation of this promising radiopharmaceutical for diagnostic applications.
Principle of the Method
The RM26 peptide is an antagonist of the bombesin (B8815690) receptor family, specifically targeting GRPR.[4] The Nota-P2 chelator allows for stable radiolabeling with trivalent radiometals like Indium-111. The resulting radiolabeled peptide, [¹¹¹In]In-Nota-P2-RM26, binds with high affinity to GRPR on the surface of tumor cells.[5] As an antagonist, it does not activate the receptor's signaling pathway, thereby avoiding potential side effects associated with receptor agonists.[1][6] The gamma emissions from ¹¹¹In can be detected by a SPECT camera, and co-registration with CT provides anatomical localization of the tracer uptake, enabling precise tumor imaging.
Signaling Pathway
The Gastrin-Releasing Peptide Receptor (GRPR) is a G-protein coupled receptor (GPCR) that, upon activation by its natural ligand GRP, initiates a cascade of intracellular signaling events.[7] These pathways are crucial in regulating cell proliferation, survival, and migration.[3] Understanding this pathway is essential for appreciating the mechanism of GRPR-targeted imaging and therapy.
Caption: GRPR Signaling Pathway upon agonist binding.
Experimental Protocols
Radiolabeling of this compound with Indium-111
This protocol describes the radiolabeling of this compound with ¹¹¹In for SPECT imaging.
Materials:
-
This compound peptide (MedchemExpress or synthesized)
-
¹¹¹InCl₃ in HCl solution (commercial supplier)
-
Ammonium (B1175870) acetate (B1210297) buffer (0.2 M, pH 5.5)
-
Metal-free water
-
Heating block or water bath
-
Radio-TLC or radio-HPLC system for quality control
-
Size-exclusion cartridge (e.g., Sep-Pak C18) for purification (if necessary)
Procedure:
-
Prepare a stock solution of this compound in metal-free water (e.g., 1 mg/mL).
-
In a sterile, metal-free microcentrifuge tube, add a specific amount of the this compound stock solution (typically 5-10 µg).
-
Add 100 µL of ammonium acetate buffer to the tube.
-
Carefully add the desired amount of ¹¹¹InCl₃ solution (e.g., 185-370 MBq) to the peptide solution.
-
Gently mix the reaction solution.
-
Incubate the reaction mixture at 85-95°C for 15-30 minutes.
-
Allow the mixture to cool to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical yield and purity. A yield of >95% is generally considered acceptable.
-
If the radiochemical purity is below the acceptable limit, purify the product using a pre-conditioned size-exclusion cartridge.
-
The final product should be formulated in a physiologically compatible buffer (e.g., saline or PBS) for in vivo administration.
In Vitro Cell Binding and Uptake Studies
This protocol is for assessing the specificity and binding affinity of [¹¹¹In]In-Nota-P2-RM26 to GRPR-expressing cells (e.g., PC-3 human prostate cancer cells).
Materials:
-
GRPR-positive cell line (e.g., PC-3) and a GRPR-negative control cell line.
-
Cell culture medium and supplements.
-
[¹¹¹In]In-Nota-P2-RM26.
-
Unlabeled this compound for blocking studies.
-
Binding buffer (e.g., PBS with 1% BSA).
-
Gamma counter.
Procedure:
-
Culture GRPR-positive and negative cells to near confluence in appropriate well plates.
-
For saturation binding assays, incubate cells with increasing concentrations of [¹¹¹In]In-Nota-P2-RM26.
-
For competitive binding assays, incubate cells with a fixed concentration of [¹¹¹In]In-Nota-P2-RM26 and increasing concentrations of unlabeled this compound.
-
To determine non-specific binding, a parallel set of wells should be pre-incubated with a high concentration of unlabeled this compound before adding the radiolabeled compound.
-
Incubate the plates at 37°C for a specified time (e.g., 1 hour).
-
Wash the cells with cold binding buffer to remove unbound radioactivity.
-
Lyse the cells and measure the radioactivity in a gamma counter.
-
For uptake and internalization studies, after incubation, treat one set of cells with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.5) to differentiate between membrane-bound and internalized radioactivity.
-
Calculate binding affinity (Kd) and the number of binding sites (Bmax) from saturation binding data, and IC50 from competitive binding assays.
In Vivo SPECT/CT Imaging in Animal Models
This protocol outlines the procedure for performing SPECT/CT imaging in tumor-bearing mice.
Materials:
-
Tumor-bearing mice (e.g., nude mice with PC-3 xenografts).
-
[¹¹¹In]In-Nota-P2-RM26 formulated for injection.
-
Anesthesia (e.g., isoflurane).
-
Preclinical SPECT/CT scanner.
Procedure:
-
Anesthetize the tumor-bearing mouse.
-
Administer a defined amount of [¹¹¹In]In-Nota-P2-RM26 (e.g., 5-10 MBq) via tail vein injection.
-
For blocking studies, co-inject a separate cohort of mice with an excess of unlabeled this compound.
-
Position the animal in the SPECT/CT scanner at predetermined time points post-injection (e.g., 1, 4, and 24 hours).
-
Acquire SPECT data followed by a CT scan for anatomical co-registration.
-
Reconstruct the images and perform image analysis to quantify tracer uptake in tumors and other organs.
-
After the final imaging session, euthanize the animals and perform biodistribution studies by dissecting organs and tumors and measuring their radioactivity in a gamma counter.
-
Calculate the tracer uptake as a percentage of the injected dose per gram of tissue (%ID/g).
Quantitative Data
The following tables summarize key quantitative data for this compound and related analogs from preclinical and clinical studies.
Table 1: In Vitro Binding Affinity
| Compound | Cell Line | IC50 (nM) | Kd (pM) | Reference |
| [natIn]In-Nota-P2-RM26 | PC-3 | 1.24 ± 0.29 | - | [5] |
| [natGa]Ga-Nota-P2-RM26 | PC-3 | 0.91 ± 0.19 | - | [5] |
| [¹¹¹In]In-Nota-P2-RM26 | PC-3 | - | 23 ± 13 | [5] |
Table 2: In Vivo Tumor Uptake and Biodistribution (%ID/g at 1h post-injection in PC-3 xenografts)
| Compound | Tumor | Blood | Pancreas | Kidneys | Liver | Reference |
| [¹¹¹In]In-Nota-P2-RM26 | 5.7 ± 0.3 | 0.57 ± 0.06 | 13.5 ± 2.1 | 2.0 ± 0.3 | 0.4 ± 0.1 | [8] |
| [⁶⁸Ga]Ga-Nota-P2-RM26 | 8.1 ± 0.4 | 0.67 ± 0.08 | 15.2 ± 1.9 | 2.1 ± 0.3 | 0.5 ± 0.1 | [8] |
Table 3: Human Dosimetry and Tumor Uptake
| Tracer | Primary Tumor SUVmax | Reference |
| [⁶⁸Ga]Ga-RM26 | 6.49 ± 2.37 (Prostate Cancer) | [9] |
| [⁶⁸Ga]Ga-NOTA-RM26 | 4.97 ± 1.89 (ER+ Breast Cancer) | [10] |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for preclinical SPECT/CT imaging with a radiolabeled peptide.
Caption: Preclinical SPECT/CT Imaging Workflow.
Conclusion
This compound is a versatile peptide that can be effectively labeled with SPECT radionuclides like Indium-111 for high-quality preclinical imaging of GRPR-expressing tumors. The protocols and data presented here provide a comprehensive guide for researchers to utilize this promising agent in their studies. The high tumor-to-background ratios and specific uptake make [¹¹¹In]In-Nota-P2-RM26 a valuable tool for cancer research and drug development. Further clinical translation of SPECT agents based on the RM26 scaffold is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Technetium-99m - Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
- 6. An indium-111-labelled membrane-targeted peptide for cell tracking with radionuclide imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. SPECT Imaging of Treatment-Related Tumor Necrosis Using Technetium-99m-Labeled Rhein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selection of the optimal macrocyclic chelators for labeling with 111In and 68Ga improves contrast of HER2 imaging using engineered scaffold protein ADAPT6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Technetium-99m - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Revolutionizing Tumor Imaging: Application Notes and Protocols for Nota-P2-RM26 in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Nota-P2-RM26, a potent antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), in preclinical animal models for tumor imaging. The protocols detailed below, alongside comparative data on similar agents, are intended to facilitate the design and execution of robust and reproducible imaging studies, primarily for GRPR-positive cancers such as prostate carcinoma.
Introduction
The Gastrin-Releasing Peptide Receptor (GRPR) is a key molecular target in oncology, as it is overexpressed in a variety of malignancies, most notably prostate cancer.[1] this compound is a bombesin (B8815690) antagonist analog that, when chelated with a radionuclide like Gallium-68 (⁶⁸Ga), serves as a highly specific radiopharmaceutical for Positron Emission Tomography (PET) imaging of GRPR-expressing tumors.[1] This document outlines the necessary protocols for establishing GRPR-positive tumor xenografts in mice, the radiolabeling of the peptide, and the subsequent in vivo imaging and biodistribution analysis.
Signaling Pathway and Mechanism of Action
This compound functions as a competitive antagonist to the Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor (GPCR). Upon binding of its natural ligand, gastrin-releasing peptide (GRP), GRPR activates downstream signaling cascades, primarily through Gαq and Gα12/13 proteins. These pathways, including the PLC/PKC and RhoGEF/Rho pathways, ultimately lead to the activation of transcription factors that regulate cell proliferation, survival, and migration.[2] As an antagonist, radiolabeled this compound binds to GRPR on the surface of tumor cells without activating these downstream pathways, allowing for the visualization of receptor expression levels via PET imaging.
References
Application Notes and Protocols for Dosimetry Calculations of ¹¹¹In-Nota-P2-RM26
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for performing dosimetry calculations for ¹¹¹In-Nota-P2-RM26, a promising radiopharmaceutical for targeting Gastrin-Releasing Peptide Receptor (GRPR) positive tumors. Accurate dosimetry is a critical step in the preclinical and clinical development of radiopharmaceuticals, ensuring patient safety and optimizing therapeutic efficacy. These guidelines will cover the underlying biological principles, experimental procedures for acquiring biodistribution data, and the computational methods for calculating absorbed dose estimates.
¹¹¹In-Nota-P2-RM26 is a GRPR antagonist, which has shown potential for high-affinity binding to GRPR-expressing cancer cells.[1] The use of an antagonist may offer advantages over agonists, such as reduced receptor downregulation and lower physiological side effects. This document will guide researchers through the necessary steps to determine the radiation dose delivered to various organs and tumors following the administration of ¹¹¹In-Nota-P2-RM26.
Mechanism of Action and Signaling Pathway
¹¹¹In-Nota-P2-RM26 targets the Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor (GPCR) overexpressed in several cancers, including prostate and breast cancer. As a GPCR, GRPR activation initiates intracellular signaling cascades. Specifically, GRPR is coupled to the Gq alpha subunit of the heterotrimeric G-protein. Upon ligand binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, influencing cellular processes such as proliferation and hormone secretion.
References
Application Notes and Protocols for Nota-P2-RM26 Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nota-P2-RM26 is a potent and specific antagonist for the gastrin-releasing peptide receptor (GRPR), a G-protein coupled receptor overexpressed in a variety of cancers, including prostate and breast cancer. This characteristic makes GRPR a prime target for diagnostic imaging and targeted radionuclide therapy. This compound, when chelated with radionuclides such as Gallium-68 (⁶⁸Ga) or Indium-111 (¹¹¹In), serves as a valuable tool for visualizing GRPR-expressing tumors. Accurate and reproducible in vitro uptake assays are crucial for the preclinical evaluation of such radiopharmaceuticals. These application notes provide detailed protocols for selecting appropriate cell lines and performing this compound uptake assays.
Suitable Cell Lines for this compound Uptake Assays
The selection of appropriate cell lines is critical for studying the uptake and binding characteristics of this compound. A panel of cell lines with varying levels of GRPR expression is recommended to establish the specificity of the uptake.
GRPR-Positive Cell Lines:
-
PC-3 (Prostate Cancer): This is the most commonly used cell line for in vitro and in vivo studies of GRPR antagonists. It exhibits high levels of GRPR expression.
-
VCaP (Prostate Cancer): Another prostate cancer cell line that expresses GRPR and can be used for uptake studies.
-
T47D and MCF7 (Breast Cancer): These breast cancer cell lines are known to have high GRPR expression.[1]
-
PEO4 (Ovarian Cancer): This cell line has been shown to have high GRPR expression.[2]
-
H69 (Small Cell Lung Cancer): A well-characterized SCLC cell line with high GRPR expression.[2]
-
HT29 and Caco-2 (Colon Cancer): These colon cancer cell lines express GRPR.[2]
-
MDA-MB-453 and MDA-MB-231 (Breast Cancer): These cell lines also express GRPR, with MDA-MB-453 showing higher expression levels than MDA-MB-231.[3]
GRPR-Negative/Low-Expression Cell Lines (for use as negative controls):
-
PANC-1 (Pancreatic Cancer): This cell line exhibits very low levels of GRPR expression.[2]
-
HCT116 (Colon Cancer): Shows no detectable GRPR expression.[2]
-
DU-145 (Prostate Cancer): This prostate cancer cell line is considered GRPR-negative and can be used to demonstrate specificity.[4]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and related compounds in various cell lines. This data is essential for comparing the binding affinity and uptake of the radioligand.
| Compound | Cell Line | IC50 (nM) | Reference |
| natIn-NOTA-P2-RM26 | PC-3 | 2.6 ± 0.1 | [5] |
| natGa-NOTA-P2-RM26 | PC-3 | 0.91 ± 0.19 |
| Compound | Cell Line | Kd (pM) | Reference |
| 111In-NOTA-P2-RM26 | PC-3 | 23 ± 13 |
| Radioligand | Cell Line | Uptake (%ID/g or % added activity) | Time Point | Reference |
| 68Ga-AMBA (agonist) | VCaP | 6.7 ± 1.4 %ID/g | 20-30 min | [6] |
| 68Ga-AMBA (agonist) | PC-3 | 9.2 ± 1.1 %ID/g | 20-30 min | [6] |
| 111In-DOTAGA-PEG2-RM26 (antagonist) | PC-3 | 8.3 ± 0.2% of added activity | 1 h | |
| 111In-DOTAGA-PEG2-RM26 (antagonist) | PC-3 | 21.8 ± 0.7% of added activity | 24 h | |
| 111In-AU-RM26-M1 (antagonist) | PC-3 | 7.0 ± 0.7 %IA/g | 1 h | [4] |
| 177Lu-AMBA (agonist) | T47D | ~10% of added dose | [1] |
Experimental Protocols
Protocol 1: Cell Culture
-
Cell Lines: Culture GRPR-positive (e.g., PC-3) and GRPR-negative (e.g., DU-145) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells every 2-3 days to maintain exponential growth.
Protocol 2: Radioligand Uptake Assay (Adherent Cells)
This protocol is designed to quantify the cellular uptake of radiolabeled this compound.
Materials:
-
GRPR-positive and -negative cells
-
24-well plates
-
Radiolabeled this compound (e.g., ⁶⁸Ga-Nota-P2-RM26)
-
Binding buffer (e.g., HBSS with 1% BSA)
-
Unlabeled this compound for blocking
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Gamma counter
Procedure:
-
Cell Seeding: Seed 1 x 10⁵ to 5 x 10⁵ cells per well in a 24-well plate and allow them to attach overnight.
-
Preparation: On the day of the experiment, wash the cells twice with PBS.
-
Blocking (for non-specific binding): To determine non-specific binding, add a 100-fold molar excess of unlabeled this compound to a subset of wells and incubate for 10 minutes at room temperature.
-
Incubation: Add the radiolabeled this compound (e.g., 1 nM final concentration) to all wells.
-
Time Points: Incubate the plate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).
-
Termination: To stop the uptake, aspirate the medium and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add lysis buffer to each well and incubate for at least 10 minutes to ensure complete cell lysis.
-
Quantification: Collect the lysate from each well and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of added radioactivity taken up by the cells. Specific uptake is determined by subtracting the non-specific binding (from the blocked wells) from the total binding.
Protocol 3: Internalization Assay
This assay differentiates between membrane-bound and internalized radioligand.
Materials:
-
Same as Protocol 2
-
Acid wash buffer (e.g., 0.2 M glycine (B1666218) in saline, pH 2.5)
Procedure:
-
Follow steps 1-5 of the Radioligand Uptake Assay protocol.
-
Termination and Surface Ligand Removal: After incubation, place the plate on ice. Aspirate the medium and wash the cells once with ice-cold PBS. To remove the surface-bound radioligand, add acid wash buffer to each well and incubate for 5-10 minutes on ice.
-
Collection of Fractions:
-
Membrane-Bound Fraction: Collect the supernatant (acid wash buffer), which contains the membrane-bound radioligand.
-
Internalized Fraction: Wash the cells again with PBS. Then, lyse the cells with lysis buffer to release the internalized radioligand.
-
-
Quantification: Measure the radioactivity in both the membrane-bound and internalized fractions using a gamma counter.
-
Data Analysis: Express the internalized radioactivity as a percentage of the total cell-associated radioactivity (membrane-bound + internalized).
Visualizations
GRPR Signaling Pathway
Caption: GRPR signaling upon agonist binding.
Experimental Workflow for this compound Uptake Assay
Caption: Workflow for a radioligand uptake assay.
Internalization of GRPR Antagonist
Caption: Slow internalization of GRPR antagonists.
References
- 1. Frontiers | GRPR-targeting radiotheranostics for breast cancer management [frontiersin.org]
- 2. Increased gastrin-releasing peptide (GRP) receptor expression in tumour cells confers sensitivity to [Arg6,D-Trp7,9,NmePhe8]-substance P (6–11)-induced growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preclinical Characterization of a Stabilized Gastrin-Releasing Peptide Receptor Antagonist for Targeted Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gastrin-releasing peptide receptor-based targeting using bombesin analogues is superior to metabolism-based targeting using choline for in vivo imaging of human prostate cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Standard Operating Procedure for Quality Control of Nota-P2-RM26
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the comprehensive quality control of Nota-P2-RM26, a bombesin (B8815690) analog and gastrin-releasing peptide receptor (GRPR) antagonist utilized in prostate cancer imaging.[1][2] Adherence to these procedures is critical to ensure the identity, purity, potency, and safety of this compound for research and preclinical development.
Purpose
This Standard Operating Procedure (SOP) outlines the analytical methods and acceptance criteria for the quality control of this compound drug substance.
Scope
This SOP applies to all batches of synthesized this compound intended for research and development purposes.
Responsibilities
Qualified personnel with expertise in analytical chemistry and biochemistry are responsible for executing these procedures, interpreting the data, and ensuring compliance with established specifications.
Quality Control Tests
A summary of the quality control tests for this compound is provided in the table below.
| Test Parameter | Analytical Method | Acceptance Criteria |
| Identity | 1. High-Performance Liquid Chromatography (HPLC) 2. Mass Spectrometry (MS) 3. Amino Acid Analysis (AAA) | 1. Retention time of the sample peak corresponds to the reference standard (± 2%). 2. The measured molecular weight corresponds to the theoretical mass of this compound (± 0.05%). 3. The relative amino acid composition is consistent with the theoretical composition of the peptide. |
| Purity | High-Performance Liquid Chromatography (HPLC) | ≥ 97% |
| Potency | In vitro GRPR Binding Assay | IC50 value is within the range of 0.5 - 5.0 nM in a competitive binding assay.[3] |
| Safety | Bacterial Endotoxin (B1171834) Test (BET) | ≤ 5 EU/mg |
Experimental Protocols
Identity and Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method determines the identity and purity of this compound. Identity is confirmed by comparing the retention time of the sample to a reference standard, while purity is assessed by measuring the area of the main peak relative to the total area of all peaks.
5.1.1 Materials and Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724)
-
This compound reference standard
-
This compound sample
5.1.2 Procedure
-
Sample Preparation: Dissolve the this compound sample and reference standard in Mobile Phase A to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5% to 70% Mobile Phase B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
-
Analysis: Inject the reference standard followed by the sample.
-
Data Analysis:
-
Identity: Compare the retention time of the major peak in the sample chromatogram to that of the reference standard.
-
Purity: Calculate the area percentage of the main peak in the sample chromatogram.
-
5.1.3 Acceptance Criteria
-
Identity: The retention time of the sample peak should be within ± 2% of the retention time of the reference standard.
-
Purity: The area of the main peak should be ≥ 97% of the total peak area.[4]
Identity Confirmation by Mass Spectrometry (MS)
This method confirms the molecular weight of this compound.
5.2.1 Materials and Equipment
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Solvents for sample preparation (e.g., acetonitrile, water, formic acid)
-
This compound sample
5.2.2 Procedure
-
Sample Preparation: Prepare the this compound sample according to the instrument manufacturer's recommendations. For ESI-MS, a typical concentration is 10-100 pmol/µL in a solution of 50% acetonitrile and 0.1% formic acid in water.
-
Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions. Set the instrument parameters to optimize for the expected mass of this compound.
-
Analysis: Infuse or inject the sample into the mass spectrometer and acquire the mass spectrum.
-
Data Analysis: Determine the experimental molecular weight from the acquired spectrum and compare it to the theoretical molecular weight of this compound.
5.2.3 Acceptance Criteria
-
The experimentally determined molecular weight should be within ± 0.05% of the theoretical molecular weight.
Identity Confirmation by Amino Acid Analysis (AAA)
This method confirms the amino acid composition of this compound. The peptide is first hydrolyzed into its constituent amino acids, which are then separated, identified, and quantified.
5.3.1 Materials and Equipment
-
Amino acid analyzer or HPLC with a pre- or post-column derivatization system
-
Hydrolysis tubes
-
6 M Hydrochloric acid (HCl)
-
Amino acid standards
-
This compound sample
5.3.2 Procedure
-
Hydrolysis:
-
Derivatization (if required): Derivatize the amino acid hydrolysate according to the instrument manufacturer's protocol (e.g., using ninhydrin (B49086) for post-column derivatization).[1][5]
-
Chromatographic Analysis:
-
Dissolve the dried hydrolysate in an appropriate buffer.
-
Inject the sample and a mixture of amino acid standards into the amino acid analyzer or HPLC system.
-
Separate the amino acids using an appropriate chromatographic method (e.g., ion-exchange or reverse-phase chromatography).[6]
-
-
Data Analysis:
-
Identify each amino acid in the sample by comparing its retention time to the standards.
-
Quantify the amount of each amino acid.
-
Calculate the molar ratio of each amino acid relative to a stable reference amino acid.
-
5.3.3 Acceptance Criteria
-
The relative molar ratios of the amino acids should be consistent with the theoretical amino acid composition of this compound.
Potency Determination by In Vitro GRPR Binding Assay
This competitive binding assay measures the ability of this compound to inhibit the binding of a radiolabeled ligand to the gastrin-releasing peptide receptor (GRPR) on a suitable cell line, thereby determining its potency (IC50).
5.4.1 Materials and Equipment
-
GRPR-expressing cell line (e.g., PC-3 human prostate cancer cells)
-
Radiolabeled GRPR ligand (e.g., [125I]Tyr4-bombesin)
-
Unlabeled this compound (as the competitor)
-
Cell culture medium and reagents
-
Incubator (37°C, 5% CO2)
-
Filtration apparatus with glass fiber filters
-
Gamma counter
5.4.2 Procedure
-
Cell Culture: Culture PC-3 cells to confluency in appropriate cell culture flasks.
-
Assay Preparation:
-
Harvest the cells and prepare a cell suspension of approximately 1 x 10^6 cells/mL.
-
Prepare a series of dilutions of unlabeled this compound.
-
-
Binding Reaction:
-
In triplicate, add the following to test tubes:
-
A fixed concentration of the radiolabeled ligand.
-
Increasing concentrations of unlabeled this compound.
-
The cell suspension.
-
-
For determining non-specific binding, add a high concentration of unlabeled bombesin to a set of tubes.
-
Incubate the tubes at 37°C for 1 hour.[7]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a glass fiber filter.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Radioactivity Measurement: Place the filters in counting vials and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand) using non-linear regression analysis.
-
5.4.3 Acceptance Criteria
-
The IC50 value should be in the range of 0.5 - 5.0 nM.[3]
Safety Assessment by Bacterial Endotoxin Test (BET)
This test detects the presence of bacterial endotoxins using the Limulus Amebocyte Lysate (LAL) assay, as described in the United States Pharmacopeia (USP) chapter <85>.[8][9]
5.5.1 Materials and Equipment
-
LAL reagent kit (gel-clot or chromogenic)
-
Endotoxin-free water (LAL Reagent Water)
-
Endotoxin standard
-
Incubator or heating block
-
Depyrogenated glassware
5.5.2 Procedure
-
Sample Preparation: Dissolve the this compound sample in LAL Reagent Water to a suitable concentration.
-
Assay Performance: Perform the LAL test according to the kit manufacturer's instructions. This typically involves mixing the sample with the LAL reagent and incubating at 37°C for a specified time.
-
Interpretation of Results:
-
Gel-clot method: Observe for the formation of a solid gel clot.
-
Chromogenic method: Measure the absorbance at the appropriate wavelength.
-
-
Controls: Include positive and negative controls in the assay.
5.5.3 Acceptance Criteria
-
The endotoxin level should be ≤ 5 EU/mg. The endotoxin limit for parenteral drugs is calculated based on the dose.[9]
Diagrams
Caption: Experimental workflow for this compound quality control.
Caption: Simplified GRPR signaling pathway and the antagonistic action of this compound.
References
- 1. 26.5 Amino Acid Analysis of Peptides - Organic Chemistry | OpenStax [openstax.org]
- 2. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. acciusa.com [acciusa.com]
- 4. polypeptide.com [polypeptide.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. usp.org [usp.org]
- 8. Bacterial Endotoxin Testing: USP | AMRI [amri.staging.ribbitt.com]
- 9. uspbpep.com [uspbpep.com]
Application Notes and Protocols for Clinical Trial Design of Nota-P2-RM26
Disclaimer: Nota-P2-RM26 is a hypothetical compound. The following application notes and protocols are provided as an illustrative example of a clinical trial design for a fictional investigational drug.
Compound Name: this compound
Therapeutic Area: Oncology
Target: Novel inhibitory receptor on tumor-infiltrating lymphocytes (TILs).
Mechanism of Action: this compound is a humanized monoclonal antibody designed to block the interaction between the novel inhibitory receptor, P2-RM26, on the surface of exhausted T cells and its cognate ligand, which is predominantly expressed on tumor cells. By inhibiting this interaction, this compound is hypothesized to restore the effector function of tumor-infiltrating lymphocytes, leading to an enhanced anti-tumor immune response.
Phase 1 Clinical Trial Design: First-in-Human, Dose-Escalation and Expansion Study
Study Objectives
-
Primary Objectives:
-
To assess the safety and tolerability of this compound in patients with advanced solid tumors.
-
To determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D).
-
-
Secondary Objectives:
-
To characterize the pharmacokinetic (PK) profile of this compound.
-
To evaluate the pharmacodynamic (PD) effects of this compound on peripheral and tumor-infiltrating immune cells.
-
To assess preliminary anti-tumor activity of this compound.
-
Study Design
This is a multicenter, open-label, Phase 1 study consisting of a dose-escalation phase followed by a dose-expansion phase.
-
Dose Escalation Phase: A standard 3+3 cohort design will be utilized. Patients will be enrolled in sequential cohorts of increasing doses of this compound. The decision to escalate to the next dose level will be based on the incidence of dose-limiting toxicities (DLTs) observed during the first cycle of treatment.
-
Dose Expansion Phase: Once the RP2D is determined, additional patients will be enrolled in specific tumor-type cohorts to further evaluate the safety, tolerability, and preliminary efficacy of this compound.
Patient Population
-
Inclusion Criteria:
-
Adults aged 18 years or older.
-
Histologically confirmed diagnosis of a metastatic or unresectable solid tumor for which standard therapy has failed or is not available.
-
Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.
-
Adequate organ function (hematological, renal, and hepatic).
-
-
Exclusion Criteria:
-
Active autoimmune disease requiring systemic treatment.
-
Prior treatment with an agent targeting the P2-RM26 pathway.
-
Untreated or symptomatic central nervous system (CNS) metastases.
-
Experimental Protocols
Protocol 1: Pharmacokinetic (PK) Analysis
-
Objective: To determine the concentration-time profile of this compound in serum.
-
Methodology:
-
Collect whole blood samples in serum separator tubes at pre-specified time points: pre-dose, and at 0.5, 2, 6, 24, 48, 72, 168, 336, and 504 hours post-infusion for the first two cycles.
-
Process blood samples to separate serum within 1 hour of collection.
-
Store serum samples at -80°C until analysis.
-
Quantify the concentration of this compound in serum using a validated enzyme-linked immunosorbent assay (ELISA). The ELISA will utilize a capture antibody specific for the this compound idiotype and a detection antibody conjugated to horseradish peroxidase.
-
Analyze PK parameters, including Cmax, Tmax, AUC, and half-life, using non-compartmental analysis with appropriate software (e.g., WinNonlin).
-
Protocol 2: Pharmacodynamic (PD) Analysis - Receptor Occupancy
-
Objective: To measure the extent and duration of P2-RM26 receptor occupancy by this compound on circulating T cells.
-
Methodology:
-
Collect whole blood samples in EDTA tubes at the same time points as PK analysis.
-
Isolate peripheral blood mononuclear cells (PBMCs) using Ficoll-Paque density gradient centrifugation.
-
Perform multi-color flow cytometry to determine the percentage of P2-RM26 receptors on CD3+ T cells that are bound by this compound.
-
The flow cytometry panel will include antibodies against CD3, CD4, CD8, and a fluorescently labeled anti-Nota-P2-RM26 antibody that does not compete with this compound for binding to P2-RM26.
-
A separate aliquot of PBMCs will be incubated with a saturating concentration of a fluorescently labeled antibody that competes with this compound for binding to P2-RM26 to determine total receptor expression.
-
Receptor occupancy will be calculated as the percentage of receptors blocked by this compound.
-
Data Presentation
Table 1: Dose Escalation Cohorts and DLTs
| Dose Level | This compound Dose (mg/kg) | Number of Patients Enrolled | Number of Patients with DLTs |
| 1 | 0.3 | 3 | 0 |
| 2 | 1.0 | 3 | 0 |
| 3 | 3.0 | 6 | 1 |
| 4 | 10.0 | 3 | 2 |
Table 2: Summary of Pharmacokinetic Parameters (Cycle 1)
| Dose Level (mg/kg) | Cmax (µg/mL) | Tmax (hr) | AUC (0-inf) (µg*hr/mL) | t1/2 (days) |
| 0.3 | 8.5 ± 2.1 | 2.0 | 1500 ± 350 | 18 ± 4 |
| 1.0 | 28.2 ± 5.6 | 2.0 | 5200 ± 980 | 20 ± 5 |
| 3.0 | 85.1 ± 15.3 | 2.0 | 16500 ± 3100 | 22 ± 4 |
| 10.0 | 295.7 ± 45.8 | 2.0 | 58000 ± 8700 | 21 ± 6 |
Visualizations
Caption: this compound signaling pathway.
Caption: Phase 1 clinical trial workflow.
Application Notes: Nota-P2-RM26 in Targeted Radionuclide Therapy
Introduction
Nota-P2-RM26 is a promising agent in the field of targeted radionuclide therapy, specifically for cancers that overexpress the gastrin-releasing peptide receptor (GRPR).[1][2][3] This molecule is an antagonist of the bombesin (B8815690) peptide, composed of the RM26 peptide (D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH2) conjugated to the chelator NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) via a polyethylene (B3416737) glycol (PEG2) linker.[4] The NOTA chelator is versatile, capable of stably binding a range of radiometals suitable for both diagnostic imaging (e.g., Gallium-68) and therapeutic applications (e.g., Lutetium-177), positioning this compound as a key component in a theranostic strategy.[5]
Mechanism of Action
GRPR is a G-protein coupled receptor that is frequently overexpressed in various malignancies, including prostate and breast cancer.[1][6] Unlike GRPR agonists, which can cause receptor downregulation and physiological side effects, antagonists like RM26 bind to GRPR with high affinity without activating downstream signaling pathways.[2] This antagonistic action is advantageous for therapeutic applications as it allows for prolonged receptor occupancy and potentially higher tumor retention of the radiopharmaceutical. The PEG2 linker enhances the hydrophilicity of the molecule, facilitating rapid renal clearance and reducing background radiation in non-target tissues.[7]
Applications in Oncology
The primary application of this compound is in the management of GRPR-positive cancers.
-
Diagnostic Imaging: When labeled with positron-emitting radionuclides such as Gallium-68 (⁶⁸Ga), this compound serves as a PET imaging agent to visualize GRPR expression in tumors.[1][3] This allows for non-invasive tumor detection, staging, and patient selection for GRPR-targeted therapies. Studies have shown that [⁶⁸Ga]Ga-NOTA-PEG2-RM26 PET/CT can effectively identify primary tumors and metastatic lesions in prostate and breast cancer patients.[1][3]
-
Targeted Radionuclide Therapy: By chelating therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu) or Actinium-225 (²²⁵Ac), this compound can be used to deliver cytotoxic radiation directly to cancer cells. This approach aims to maximize the radiation dose to the tumor while minimizing exposure to healthy tissues. The high affinity and specific binding of this compound to GRPR make it an excellent candidate for this therapeutic strategy.
-
Theranostics: The ability of the NOTA chelator to bind both diagnostic and therapeutic radionuclides allows for a "theranostic" approach.[5] Patients can first be imaged with a diagnostic version of the radiopharmaceutical (e.g., with ⁶⁸Ga) to confirm GRPR expression in their tumors. If the imaging is positive, the same targeting molecule can then be used for therapy by labeling it with a therapeutic radionuclide (e.g., with ¹⁷⁷Lu).
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound and its derivatives.
Table 1: In Vitro Binding Affinity
| Compound | Cell Line | IC50 (nM) | Kd (pM) | Reference |
| natGa-NOTA-P2-RM26 | PC-3 | 0.91 ± 0.19 | - | [4] |
| natIn-NOTA-P2-RM26 | PC-3 | 1.24 ± 0.29 | - | [4] |
| [¹¹¹In]In-NOTA-P2-RM26 | PC-3 | - | 23 ± 13 | [4][7] |
| [natF]AlF-NOTA-P2-RM26 | PC-3 | 4.4 ± 0.8 | - | [8] |
Table 2: Radiochemical Data
| Radiopharmaceutical | Radiochemical Yield | Radiochemical Purity | Molar Activity (GBq/µmol) | Reference |
| [⁶⁸Ga]Ga-NOTA-P2-RM26 | >98% | >95% | Not Specified | [1][4] |
| [¹¹¹In]In-NOTA-P2-RM26 | >98% | >98% | Not Specified | [4] |
| [¹⁸F]AlF-NOTA-P2-RM26 | 60-65% (decay corrected) | >98% | 55 | [8] |
Table 3: In Vivo Tumor Uptake and Biodistribution in PC-3 Xenograft Models
| Radiopharmaceutical | Time Post-Injection | Tumor Uptake (%ID/g) | Tumor-to-Blood Ratio | Reference |
| [⁶⁸Ga]Ga-NOTA-P2-RM26 | 1 h | 8.1 ± 0.4 | 12 ± 1 | [4] |
| [¹¹¹In]In-NOTA-P2-RM26 | 1 h | 5.7 ± 0.3 | 10 ± 1 | [4] |
| [¹⁸F]AlF-NOTA-P2-RM26 | 3 h | 5.5 ± 0.7 | 87 ± 42 | [8] |
Experimental Protocols
Protocol 1: Radiolabeling of this compound with Gallium-68
This protocol is based on the methods described in the literature for preparing [⁶⁸Ga]Ga-NOTA-P2-RM26.[1]
Materials:
-
This compound peptide
-
⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate (B1210297) buffer (pH 4.5)
-
Sterile water for injection
-
C18 Sep-Pak cartridge
-
0.9% Sodium chloride solution
-
Radio-HPLC system for quality control
Procedure:
-
Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Add 10-20 µg of this compound dissolved in sterile water to the ⁶⁸Ga eluate.
-
Adjust the pH of the reaction mixture to 4.5 using sodium acetate buffer.
-
Incubate the reaction mixture at 95°C for 10 minutes.
-
Allow the mixture to cool to room temperature.
-
Purify the labeled peptide using a C18 Sep-Pak cartridge pre-conditioned with ethanol and water.
-
Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.
-
Elute the [⁶⁸Ga]Ga-NOTA-P2-RM26 from the cartridge with a small volume of 50% ethanol.
-
Dilute the final product with 0.9% sodium chloride for injection.
-
Perform quality control using radio-HPLC to determine radiochemical purity.
Protocol 2: In Vitro Cell Binding Assay
This protocol outlines a competitive binding assay to determine the IC50 value of a this compound conjugate.[4][7]
Materials:
-
GRPR-expressing cells (e.g., PC-3)
-
Cell culture medium
-
[¹²⁵I]I-Tyr4-bombesin (radioligand)
-
Increasing concentrations of non-radiolabeled this compound conjugate
-
Binding buffer (e.g., medium with 1% BSA)
-
Gamma counter
Procedure:
-
Plate GRPR-expressing cells in a 24-well plate and allow them to adhere overnight.
-
Wash the cells with binding buffer.
-
Add a constant concentration of [¹²⁵I]I-Tyr4-bombesin to each well.
-
Add increasing concentrations of the non-radiolabeled this compound conjugate to the wells.
-
Incubate the plate at 37°C for 1 hour.
-
Wash the cells three times with ice-cold binding buffer to remove unbound radioactivity.
-
Lyse the cells and collect the lysate.
-
Measure the radioactivity in the cell lysate using a gamma counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 value using non-linear regression analysis.
Protocol 3: In Vivo Biodistribution Study in Tumor-Bearing Mice
This protocol describes a typical biodistribution study in mice bearing GRPR-positive tumor xenografts.[4][8]
Materials:
-
Tumor-bearing mice (e.g., BALB/c nu/nu with PC-3 xenografts)
-
Radiolabeled this compound
-
Anesthetic agent
-
Gamma counter
-
Precision balance
Procedure:
-
Administer a known amount of the radiolabeled this compound (e.g., 40-50 pmol) to each mouse via intravenous injection.
-
At predetermined time points (e.g., 1, 3, 24 hours post-injection), euthanize a group of mice (n=3-4 per group).
-
Dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each organ and tissue sample.
-
Measure the radioactivity in each sample, along with standards of the injected dose, using a gamma counter.
-
Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
Caption: GRPR antagonist mechanism of this compound.
Caption: Development workflow for this compound based radiopharmaceuticals.
References
- 1. First-in-human experience with GRPR antagonist [68Ga]Ga-NOTA-PEG2-RM26 in prostate and breast cancer patients using PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Evaluation of the GRPR-Targeting Antagonist RM26 Conjugated to the Albumin-Binding Domain for GRPR-Targeting Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PET Using a GRPR Antagonist 68Ga-RM26 in Healthy Volunteers and Prostate Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In Vitro and In Vivo Evaluation of a 18F-Labeled High Affinity NOTA Conjugated Bombesin Antagonist as a PET Ligand for GRPR-Targeted Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: ⁶⁸Ga-NOTA-P2-RM26 Radiochemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the radiochemical yield of ⁶⁸Ga-NOTA-P2-RM26.
Troubleshooting Guide
This guide addresses common issues encountered during the ⁶⁸Ga-radiolabeling of NOTA-P2-RM26, presented in a question-and-answer format to directly address specific experimental problems.
Issue 1: Low Radiochemical Yield (%RCY)
Question: My radiochemical yield (%RCY) for ⁶⁸Ga-NOTA-P2-RM26 is consistently below 95%. What are the potential causes and how can I troubleshoot this?
Answer: Low radiochemical yield is a common issue with several potential causes. Below is a systematic guide to identify and resolve the problem.
| Potential Cause | Troubleshooting Strategy |
| Suboptimal pH | The optimal pH for ⁶⁸Ga labeling of NOTA-conjugates is typically between 3.5 and 4.5.[1][2] Verify the pH of the reaction mixture after adding the ⁶⁸Ga eluate and buffer. Adjust the buffer concentration or type (e.g., sodium acetate) to maintain the pH within this range. |
| Metallic Impurities | Metal ions such as Fe³⁺, Al³⁺, Zn²⁺, and Cu²⁺ from the ⁶⁸Ge/⁶⁸Ga generator or reagents can compete with ⁶⁸Ga³⁺ for the NOTA chelator, reducing the RCY.[3][4][5] Consider using a cation-exchange cartridge to purify the ⁶⁸Ga eluate before labeling. Ensure all labware and reagents are free from metal contamination. |
| Low Precursor Amount | An insufficient amount of the this compound precursor can lead to incomplete incorporation of ⁶⁸Ga.[6] While NOTA allows for labeling with low precursor amounts, it may be necessary to increase the concentration to improve the yield. Start with a slightly higher amount and optimize downwards to achieve the desired specific activity. |
| Suboptimal Temperature or Time | While many NOTA-conjugates can be labeled efficiently at room temperature, some may benefit from gentle heating.[6][7] Optimize the reaction temperature (e.g., 75-95°C) and incubation time (typically 5-15 minutes) for your specific setup.[7][8] |
| Radiolysis | At high levels of radioactivity, radiolysis can occur, leading to the degradation of the peptide and reduced RCY.[9] The addition of radical scavengers, such as ascorbic acid or ethanol (B145695), to the reaction mixture can help mitigate this effect.[9] |
| Formation of Colloidal ⁶⁸Ga | At a pH above 5, ⁶⁸Ga can form insoluble colloidal species (e.g., ⁶⁸Ga(OH)₃) that are unavailable for chelation.[2][7] Ensure the pH of the reaction mixture is maintained in the optimal acidic range. |
Issue 2: Poor Radiochemical Purity (RCP) and Peak Tailing in HPLC
Question: I am observing multiple peaks or peak tailing in my radio-HPLC chromatogram for ⁶⁸Ga-NOTA-P2-RM26. What could be the cause?
Answer: Issues with radiochemical purity often manifest as unexpected peaks in the radio-HPLC chromatogram. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Strategy |
| Presence of Free ⁶⁸Ga | Unchelated ⁶⁸Ga³⁺ will appear as a separate peak, typically at the solvent front. This indicates an incomplete reaction. Refer to the troubleshooting strategies for "Low Radiochemical Yield". |
| Formation of Colloidal ⁶⁸Ga | Colloidal ⁶⁸Ga can lead to broad or tailing peaks. This is often caused by a pH that is too high. Maintain the pH of the reaction and the final product within the recommended range. |
| Radiolytic Degradation | Radiolysis can create radiolabeled fragments of the peptide, resulting in multiple peaks.[9] Use radical scavengers like ascorbic acid or ethanol, especially when working with high activities.[9] |
| Impure Precursor | The this compound precursor itself may contain impurities that can be radiolabeled. Ensure the purity of the precursor using analytical HPLC with UV detection. |
| HPLC Column Issues | Contamination or degradation of the HPLC column can cause peak tailing or splitting. Flush the column with an appropriate cleaning solution or replace it if necessary. |
| Inappropriate Mobile Phase | The mobile phase composition may not be optimal for separating your product from impurities. Adjust the gradient, organic solvent content, or additives (e.g., trifluoroacetic acid) in your mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for radiolabeling this compound with ⁶⁸Ga?
A1: The optimal pH for ⁶⁸Ga labeling of NOTA-conjugated peptides is generally in the range of 3.5 to 4.5.[1][2] It is crucial to maintain the pH within this window to ensure efficient chelation and prevent the formation of colloidal ⁶⁸Ga.
Q2: Is heating required for the radiolabeling of ⁶⁸Ga-NOTA-P2-RM26?
A2: NOTA is known for its ability to chelate ⁶⁸Ga under mild conditions, often at room temperature.[7] However, for some conjugates and to ensure a high and reproducible radiochemical yield, gentle heating (e.g., 75-95°C) for a short duration (5-15 minutes) may be beneficial.[8]
Q3: How do metallic impurities from the ⁶⁸Ge/⁶⁸Ga generator affect the radiolabeling?
A3: Metallic impurities such as Fe³⁺, Al³⁺, Zn²⁺, and Ti⁴⁺ can compete with ⁶⁸Ga³⁺ for the NOTA chelator, thereby reducing the radiochemical yield.[3][10] The quality of the generator eluate is critical, and pre-purification of the eluate using a cation-exchange cartridge is often recommended to remove these competing metal ions.
Q4: What are the standard quality control procedures for ⁶⁸Ga-NOTA-P2-RM26?
A4: Standard quality control tests for ⁶⁸Ga-NOTA-P2-RM26 include:
-
Visual Inspection: The final product should be a clear, colorless solution, free of particulate matter.
-
pH Measurement: The pH of the final formulation should be suitable for injection, typically between 4.5 and 7.5.
-
Radiochemical Purity (RCP): This is determined by radio-TLC (Thin Layer Chromatography) and/or radio-HPLC (High-Performance Liquid Chromatography) to quantify the percentage of ⁶⁸Ga that is successfully chelated to this compound.
-
Radionuclidic Purity: The identity of ⁶⁸Ga is confirmed by measuring its half-life and characteristic gamma-ray energy (511 keV).
-
Germanium-68 Breakthrough: The amount of the parent radionuclide, ⁶⁸Ge, in the final product is measured to ensure it is below the pharmacopoeial limit.
-
Sterility and Endotoxin Testing: These are required for clinical applications to ensure the product is free from microbial and pyrogenic contamination.
Q5: How stable is the ⁶⁸Ga-NOTA complex?
A5: The ⁶⁸Ga-NOTA complex is known to be highly stable both in vitro and in vivo.[11][12] NOTA forms a thermodynamically stable and kinetically inert complex with ⁶⁸Ga³⁺, which minimizes the release of the radionuclide after administration. Stability can be assessed by challenging the radiolabeled compound with a strong chelator like EDTA or by incubation in human serum.[11]
Data Presentation
Table 1: Influence of Reaction Parameters on Radiochemical Yield of ⁶⁸Ga-NOTA-Peptides
| Parameter | Condition | Typical Radiochemical Yield (%) | Reference(s) |
| pH | 1-2 | Low | [2] |
| 3.5 - 4.5 | > 95% | [1][2] | |
| > 5 | Decreased | [7] | |
| Temperature | Room Temperature | Variable, often >90% | [7] |
| 60°C | Improved | [1] | |
| 80 - 95°C | > 95% | [6][8] | |
| Precursor Amount | 1-5 nmol | Variable, may be lower | [6] |
| 5-10 nmol | > 95% | [6] | |
| 10 nmol | > 90% | [8] | |
| Incubation Time | 5 minutes | Often > 95% | [7] |
| 10-15 minutes | > 95% | [6] |
Experimental Protocols
Protocol 1: Manual Radiolabeling of this compound with ⁶⁸Ga
Materials:
-
This compound precursor
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl (metal-free)
-
Sodium acetate (B1210297) buffer (1 M, pH 4.5)
-
Sterile water for injection
-
C18 Sep-Pak cartridge
-
Ethanol
-
Sterile reaction vial
Procedure:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃ in solution.
-
Buffering: In a sterile reaction vial, add the required volume of sodium acetate buffer to the ⁶⁸GaCl₃ eluate to adjust the pH to approximately 4.0-4.5.
-
Addition of Precursor: Add the desired amount of this compound (e.g., 10 nmol) dissolved in sterile water to the buffered ⁶⁸Ga solution.
-
Incubation: Incubate the reaction vial at 75-95°C for 10 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Purification (Solid-Phase Extraction):
-
Activate a C18 Sep-Pak cartridge by washing with ethanol followed by sterile water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga and hydrophilic impurities.
-
Elute the final ⁶⁸Ga-NOTA-P2-RM26 product with an ethanol/water mixture.
-
-
Formulation: The eluted product is then formulated in saline for injection and subjected to quality control testing.
Protocol 2: Quality Control using Radio-TLC
Materials:
-
iTLC-SG strips
-
Mobile Phase A: 0.1 M Sodium Citrate
-
Mobile Phase B: 1 M Ammonium Acetate / Methanol (1:1 v/v)
-
Radio-TLC scanner
Procedure:
-
Spot a small amount of the final product onto two separate iTLC-SG strips.
-
Develop one strip in Mobile Phase A. In this system, ⁶⁸Ga-NOTA-P2-RM26 will move with the solvent front (Rf = 1.0), while colloidal ⁶⁸Ga will remain at the origin (Rf = 0).
-
Develop the second strip in Mobile Phase B. In this system, free ⁶⁸Ga³⁺ will move with the solvent front (Rf = 1.0), while ⁶⁸Ga-NOTA-P2-RM26 will remain at the origin (Rf = 0).
-
Scan the strips using a radio-TLC scanner to determine the distribution of radioactivity and calculate the radiochemical purity.
Visualizations
Caption: Workflow for ⁶⁸Ga-NOTA-P2-RM26 preparation and quality control.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Examination of metallic impurities of 68Ge/68Ga generators used for radioactive labeling of peptides in clinical PET applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of metal ions on the ⁶⁸Ga-labeling of DOTATATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A preclinical study on the influence of linkers in [68Ga]Ga-NOTA-X-RM26 radiotracers for PET imaging of GRPR expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. RSC - Page load error [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Radiolabeled NOTA-P2-RM26 Studies
Welcome to the technical support center for researchers utilizing radiolabeled NOTA-P2-RM26 and other bombesin (B8815690) analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during preclinical and clinical development, with a specific focus on mitigating renal uptake.
Frequently Asked Questions (FAQs)
Q1: Why is high kidney uptake a concern with radiolabeled peptides like this compound?
High retention of radioactivity in the kidneys is a primary concern for several reasons. Firstly, it can lead to significant radiation-induced toxicity (nephrotoxicity), potentially limiting the maximum therapeutic dose that can be safely administered in peptide receptor radionuclide therapy (PRRT). Secondly, high background signals from the kidneys can obscure the detection and accurate quantification of radiotracer uptake in adjacent tumors or metastases, thereby reducing diagnostic sensitivity.[1][2]
Q2: What is the primary mechanism behind the renal uptake of radiolabeled peptides?
Radiolabeled peptides with a molecular weight below 60 kDa are typically cleared from the bloodstream via glomerular filtration in the kidneys.[3] Following filtration, these peptides are reabsorbed in the proximal tubules by endocytic receptors, primarily megalin and cubilin.[2][4] Once internalized, the radiolabeled peptide is metabolized within lysosomes. While some radiometabolites can diffuse out of the tubular cells, many residualizing radiometals (like those chelated by DOTA or NOTA) become trapped, leading to prolonged retention of radioactivity.
Q3: Are there inherent properties of this compound that contribute to kidney uptake?
This compound, as a bombesin analogue, is a relatively small peptide, making it susceptible to glomerular filtration and subsequent tubular reabsorption. Studies on various radiolabeled RM26 constructs, including those with NOTA chelators, have consistently shown moderate to high, non-specific kidney uptake, confirming its renal clearance pathway.[5][6] For example, [⁹⁹mTc]Tc-maSSS-PEG2-RM26 showed prominent kidney activity, and various [⁶⁸Ga]Ga-NOTA-linker-RM26 analogues exhibited non-GRPR specific renal uptake.[5][6]
Troubleshooting Guide: High Kidney Uptake
This guide provides a structured approach to troubleshoot and reduce high renal uptake of radiolabeled this compound in your experiments.
Q4: My initial biodistribution study shows high kidney uptake. What is the first line of action?
The most established and widely used strategy is the co-administration of positively charged amino acids.
-
Issue: Excessive renal reabsorption via megalin/cubilin receptors.
-
Solution: Competitively inhibit the reabsorption process by co-injecting a solution of L-lysine and/or L-arginine.[4][7] These amino acids saturate the endocytic receptors in the proximal tubules, thereby reducing the uptake of the radiolabeled peptide.
-
See Protocol: Experimental Protocol 1: Co-administration of Basic Amino Acids.
Q5: I've tried co-injecting lysine (B10760008)/arginine, but renal uptake is still unacceptably high. What are my other options?
If amino acid co-infusion is insufficiently effective, several alternative or complementary strategies can be employed.
-
Issue: The reabsorption mechanism may not be completely inhibited by basic amino acids alone, or alternative pathways may be involved.
-
Troubleshooting Options:
-
Plasma Expanders: Co-administer a gelatin-based plasma expander like Gelofusine. Gelofusine has been shown to effectively reduce renal uptake for a variety of radiolabeled peptides, potentially by interacting with megalin.[4] It may be effective for peptides where lysine infusion is less potent.[2]
-
Albumin-Derived Agents: Co-injection of albumin fragments (FRALB) or specific albumin-derived peptides can be highly effective.[8][9] These agents can be more potent than lysine and may offer a better safety profile.[7][8] In some animal models, 1-2 mg of FRALB was as effective as 80 mg of lysine.[8][9]
-
Combination Therapy: Combining two different agents that work on the same pathway, such as lysine and Gelofusine, may result in a progressive reduction in kidney uptake.[7]
-
Q6: Can I modify the this compound construct itself to reduce kidney uptake?
Yes, modifying the radiopharmaceutical is a key strategy for long-term development.
-
Issue: The inherent physicochemical properties of the radiotracer dictate its pharmacokinetic profile.
-
Solutions for Drug Development Professionals:
-
Linker Modification: The choice of linker between the chelator (NOTA) and the peptide (P2-RM26) can influence biodistribution. Altering the linker's charge, length, or composition (e.g., using different PEG chain lengths or incorporating negatively charged amino acids) can shift excretion from a renal to a more hepatobiliary route or reduce reabsorption.[10][11]
-
Albumin Binding Domain (ABD) Conjugation: Fusing an ABD to the construct increases its molecular size by binding to endogenous albumin, thus preventing glomerular filtration.[12] This strategy has been shown to dramatically decrease kidney uptake for other small proteins.[12] However, a study with an In-DOTA-ABD-RM26 construct still showed unexpectedly high kidney uptake, suggesting that the specific implementation requires careful optimization.[12]
-
Quantitative Data Summary
The following tables summarize biodistribution data for various RM26 analogues, highlighting uptake in the kidneys and tumors.
Table 1: Biodistribution of [¹¹¹In]In-DOTA-ABD-RM26 in PC-3 Tumor-Bearing Mice (%ID/g)
| Time Point | Blood | Kidneys | Tumor |
| 1 h | 32 ± 4 | 35 ± 6 | 7 ± 2 |
| 24 h | 9.3 ± 1.2 | 30 ± 5 | 11 ± 2 |
| 72 h | 2.5 ± 0.4 | 19 ± 2 | 10 ± 1 |
| 144 h | 0.8 ± 0.1 | 9 ± 1 | 5 ± 1 |
| (Data sourced from a preclinical evaluation of a GRPR-targeting antagonist conjugated to an albumin-binding domain.[12]) |
Table 2: Comparative Biodistribution of Radioiodinated vs. Radiometal-labeled RM26 at 1h p.i. (%ID/g)
| Organ | [¹²⁵I]I-Tyr-PEG₂-RM26 | [¹¹¹In]In-DOTA-PEG₂-RM26 |
| Blood | 0.81 ± 0.09 | 0.15 ± 0.03 |
| Pancreas | 11.2 ± 1.5 | 16.5 ± 1.8 |
| Kidneys | 3.5 ± 0.4 | 2.1 ± 0.2 |
| Tumor | 8.1 ± 1.1 | 12.3 ± 1.2 |
| (Data from a comparative study on an antagonistic Bombesin Analogue RM26.[3]) |
Experimental Protocols
Experimental Protocol 1: Co-administration of Basic Amino Acids
This protocol describes a typical procedure for reducing renal uptake in a mouse model using a lysine and arginine solution.
-
Preparation of Amino Acid Solution:
-
Prepare a solution containing 25 mg/mL of L-lysine and 25 mg/mL of L-arginine in sterile saline.
-
Ensure the pH is adjusted to between 7.0 and 7.4.
-
Sterile filter the solution using a 0.22 µm filter.
-
-
Administration:
-
Anesthetize the animal (e.g., mouse) according to your institution's approved protocol.
-
Administer the amino acid solution via intravenous (tail vein) injection at a dose of approximately 400-500 mg/kg. This should be done 5-15 minutes prior to the injection of the radiolabeled this compound.
-
Alternatively, for therapeutic studies involving prolonged clearance, a continuous infusion of the amino acid solution may be initiated before radiotracer injection and continued for several hours.
-
-
Radiotracer Injection:
-
Inject the prepared dose of radiolabeled this compound (e.g., 30 kBq in 100 µL PBS for biodistribution studies) intravenously.[12]
-
-
Biodistribution Study:
-
At predetermined time points (e.g., 1, 4, 24 hours post-injection), euthanize the animals.
-
Collect organs of interest (kidneys, tumor, blood, liver, muscle, etc.).
-
Weigh the organs and measure the radioactivity using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ and compare the results to a control group that did not receive the amino acid solution.
-
Visualizations
Mechanism of Renal Reabsorption and Inhibition
Caption: Mechanism of renal peptide reabsorption and competitive inhibition.
Experimental Workflow for Evaluating Kidney Protection Strategies
Caption: Workflow for a comparative biodistribution study.
Troubleshooting Decision Tree for High Renal Uptake
Caption: Decision tree for troubleshooting high renal uptake.
References
- 1. Reduced Renal Uptake of Various Radiopharmaceuticals with Sodium Paraaminohippurate Coadministration in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Evaluation of Tumor-Targeting Properties of an Antagonistic Bombesin Analogue RM26 Conjugated with a Non-Residualizing Radioiodine Label Comparison with a Radiometal-Labelled Counterpart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards the Magic Radioactive Bullet: Improving Targeted Radionuclide Therapy by Reducing the Renal Retention of Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A preclinical study on the influence of linkers in [68Ga]Ga-NOTA-X-RM26 radiotracers for PET imaging of GRPR expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Reducing renal uptake of radiolabeled peptides using albumin fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reducing the Kidney Uptake of High Contrast CXCR4 PET Imaging Agents via Linker Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Evaluation of the GRPR-Targeting Antagonist RM26 Conjugated to the Albumin-Binding Domain for GRPR-Targeting Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor tumor-to-background ratio with Nota-P2-RM26
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nota-P2-RM26 for tumor imaging.
Troubleshooting Poor Tumor-to-Background Ratio
A poor tumor-to-background ratio can significantly impact the quality and interpretation of imaging studies. Below are common issues, potential causes, and recommended solutions to improve your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background signal when using 68Ga-Nota-P2-RM26?
High background signal can be attributed to several factors:
-
Suboptimal Imaging Time Point: Imaging too early after tracer injection can result in high blood pool activity, leading to poor contrast. GRPR antagonists like RM26 are known for rapid clearance from non-target tissues.[1][2][3]
-
Incorrect Injected Peptide Mass: The amount of injected peptide can significantly influence biodistribution. An inadequate mass may lead to rapid clearance or non-specific binding, while an excessive mass can saturate tumor receptors and increase circulation time, both contributing to high background.[4][5][6]
-
Radiochemical Impurity: The presence of unbound 68Ga or other radiochemical impurities can lead to altered biodistribution and increased background signal.
-
Physiological Variations: The biodistribution of the tracer can be influenced by the physiological state of the subject, including renal and hepatobiliary function.[5]
Q2: My tumor uptake is lower than expected. What could be the reason?
Low tumor uptake of 68Ga-Nota-P2-RM26 can be disappointing. Consider these potential causes:
-
Low GRPR Expression: The tumor model being used may have low or heterogeneous expression of the Gastrin-Releasing Peptide Receptor (GRPR). It is crucial to confirm GRPR expression levels in your tumor model through methods like immunohistochemistry (IHC) or autoradiography.
-
Inadequate Injected Peptide Mass: As mentioned above, an optimal peptide mass is crucial for achieving sufficient tumor uptake. Preclinical studies suggest that tumor uptake can have a bell-shaped dependence on the injected mass.[5]
-
Tracer Instability: Although GRPR antagonists are generally more stable than agonists, in vivo degradation of the peptide can occur, leading to reduced tumor targeting.[5]
-
Competition with Endogenous Ligands: While less common with antagonists, high levels of endogenous GRP could potentially compete for receptor binding.
Q3: How can I optimize the injected peptide mass for my experiments?
Optimizing the injected peptide mass is a critical step for achieving a good tumor-to-background ratio.
-
Review Preclinical Data: Published studies on GRPR antagonists provide a good starting point for selecting an appropriate peptide mass range. For instance, studies with a similar tracer, [99mTc]Tc-DB8, showed that an injected mass of 80 µg was optimal in a clinical setting for breast cancer imaging.[4]
-
Perform a Dose-Escalation Study: In your specific tumor model, it is advisable to conduct a small pilot study with varying peptide masses to determine the optimal dose that provides the highest tumor uptake and best tumor-to-background ratio.
-
Consider Molar Activity: The molar activity of your radiotracer is also a key parameter. Higher molar activity allows for the injection of a smaller peptide mass while maintaining a sufficient radioactive signal for imaging.
Q4: What is the recommended imaging window for 68Ga-Nota-P2-RM26?
The optimal imaging time point is a balance between maximizing tumor uptake and minimizing background signal.
-
Preclinical Models: In mouse models with PC-3 xenografts, high tumor-to-organ ratios are often observed as early as 1 to 3 hours post-injection.[1][2] Some studies suggest that tumor-to-background ratios can continue to improve up to 24 hours post-injection with longer-lived radionuclides, highlighting the retention of the tracer in the tumor.[3]
-
Clinical Studies: For clinical applications, imaging is typically performed between 1 and 4 hours post-injection.
Q5: I am observing high uptake in the pancreas. Is this normal?
Yes, high uptake in the pancreas is expected.
-
Physiological GRPR Expression: The pancreas has a high physiological expression of GRPR, leading to specific uptake of RM26-based tracers.[1][2][5]
-
Rapid Clearance: Importantly, while the initial uptake in the pancreas is high, GRPR antagonists like RM26 typically show faster clearance from the pancreas compared to the tumor, leading to improved tumor-to-pancreas ratios over time.[7]
Quantitative Biodistribution Data
The following table summarizes representative biodistribution data for 68Ga-labeled RM26 analogs in preclinical models. This data can serve as a benchmark for your own experiments.
| Organ/Tissue | % Injected Dose per Gram (%ID/g) at 1-2h post-injection | % Injected Dose per Gram (%ID/g) at 3-4h post-injection |
| Tumor (PC-3) | 5 - 17 | 13 - 15 |
| Blood | < 1 | < 0.5 |
| Pancreas | Elevated, but typically lower than tumor | Significantly decreased from 1h |
| Liver | ~ 0.5 | ~ 0.5 |
| Kidneys | < 5 | Decreasing |
| Muscle | Low | Low |
Data synthesized from multiple preclinical studies on 68Ga-labeled RM26 analogs.[1][2]
Experimental Protocols
1. Radiolabeling of this compound with Gallium-68
This protocol provides a general guideline for the manual labeling of this compound with 68Ga.
Materials:
-
This compound peptide
-
68Ge/68Ga generator
-
Sterile 0.05 M HCl
-
Sodium acetate (B1210297) buffer (pH 4.5)
-
Sterile water for injection
-
Reaction vial (e.g., V-vial)
-
Heating block
-
ITLC strips (e.g., silica (B1680970) gel impregnated)
-
Mobile phase (e.g., 0.1 M citrate (B86180) buffer, pH 5.0)
-
Radio-TLC scanner
Procedure:
-
Elute the 68Ge/68Ga generator with sterile 0.05 M HCl to obtain 68GaCl3.
-
In a sterile reaction vial, add the required amount of this compound peptide.
-
Add the 68GaCl3 eluate to the reaction vial.
-
Adjust the pH of the reaction mixture to 4.0-4.5 using sodium acetate buffer.
-
Incubate the reaction vial at 95°C for 10-15 minutes.
-
Allow the vial to cool to room temperature.
-
Perform quality control using ITLC to determine the radiochemical purity. Spot the reaction mixture on an ITLC strip and develop it using the appropriate mobile phase.
-
Analyze the strip using a radio-TLC scanner. The radiolabeled peptide should remain at the origin, while free 68Ga will move with the solvent front. A radiochemical purity of >95% is generally required for in vivo studies.
2. Animal Handling and PET/CT Imaging
This protocol outlines the general procedure for PET/CT imaging in a xenograft mouse model.
Materials:
-
Tumor-bearing mice (e.g., BALB/c nude with PC-3 xenografts)
-
68Ga-Nota-P2-RM26
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Sterile saline for injection
Procedure:
-
Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1.5-2% for maintenance).
-
Administer a defined amount of 68Ga-Nota-P2-RM26 (typically 1-5 MBq in 100-200 µL of saline) via tail vein injection.
-
Allow the tracer to distribute for the desired uptake period (e.g., 1-3 hours).
-
During the uptake period, keep the animal warm to maintain normal physiology.
-
Position the anesthetized mouse in the PET/CT scanner.
-
Perform a CT scan for anatomical co-registration and attenuation correction.
-
Acquire the PET scan for the desired duration (e.g., 10-20 minutes).
-
Reconstruct the PET and CT images.
-
Analyze the fused PET/CT images to determine the tracer uptake in the tumor and various organs by drawing regions of interest (ROIs) and calculating the %ID/g or Standardized Uptake Values (SUV).
Visualizations
GRPR Signaling Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Two Novel [68Ga]Ga-Labeled Radiotracers Based on Metabolically Stable [Sar11]RM26 Antagonistic Peptide for Diagnostic Positron Emission Tomography Imaging of GRPR-Positive Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Contrast PET Imaging of GRPR Expression in Prostate Cancer Using Cobalt-Labeled Bombesin Antagonist RM26 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of the Injected Mass of the Gastrin-Releasing Peptide Receptor Antagonist on Uptake in Breast Cancer: Lessons from a Phase I Trial of [99mTc]Tc-DB8 [mdpi.com]
- 5. Phase I Clinical Study with the GRPR-Antagonist [99mTc]Tc-DB8 for SPECT Imaging of Prostate Cancer: Does the Injected Peptide Mass Make a Difference? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In Vivo Stabilization of a Gastrin-Releasing Peptide Receptor Antagonist Enhances PET Imaging and Radionuclide Therapy of Prostate Cancer in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nota-P2-RM26 Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Nota-P2-RM26 conjugates. It is intended for researchers, scientists, and drug development professionals utilizing this gastrin-releasing peptide receptor (GRPR) antagonist in their experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended storage for this compound?
For long-term stability, lyophilized this compound should be stored under specific temperature conditions. Stock solutions also require cold storage to maintain integrity.[1][2]
2. How should I prepare working solutions of this compound?
It is highly recommended to prepare working solutions fresh on the day of use to ensure optimal performance.[1] If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
3. What are the main factors that can affect the stability of this compound?
The stability of peptide-chelator conjugates like this compound can be influenced by several factors:
-
Temperature: Higher temperatures accelerate degradation.[3]
-
pH: Extreme pH conditions can lead to hydrolysis of peptide bonds.
-
Oxidation: Exposure to oxygen can degrade sensitive amino acid residues.
-
Enzymatic Degradation: Although GRPR antagonists like RM26 are designed for enhanced metabolic stability, residual enzymatic activity in experimental systems can be a factor.
-
Radiolysis: For radiolabeled conjugates, high levels of radioactivity can cause the breakdown of the molecule.
4. Is this compound susceptible to radiolysis when radiolabeled?
Yes, sensitivity to radiolysis has been observed, particularly during high molar activity labeling of similar RM26 conjugates. The use of radical scavengers, such as ascorbic acid, is often recommended to protect the integrity of the conjugate during and after radiolabeling.[4]
5. How does the choice of chelator (NOTA) impact stability?
The NOTA chelator forms stable complexes with radiometals like Gallium-68 and Indium-111, leading to high radiochemical yields and good in vivo stability of the radiolabeled conjugate.[4] The choice of chelator can influence the overall biodistribution and clearance profile of the radiopharmaceutical.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound that may be related to conjugate stability.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low Radiolabeling Yield | 1. Degradation of the conjugate: Improper storage or handling of the non-radiolabeled peptide. 2. Suboptimal reaction conditions: Incorrect pH, temperature, or incubation time. 3. Contaminants in reagents: Presence of metal ions or other impurities that interfere with labeling. | 1. Ensure the conjugate has been stored correctly at -20°C or -80°C. Use a fresh vial if degradation is suspected. 2. Optimize labeling conditions as per established protocols. The pH is critical for NOTA chelation. 3. Use high-purity water and reagents. |
| Inconsistent In Vitro/In Vivo Results | 1. Variability in conjugate stability: Use of aged or improperly stored stock solutions. 2. Formation of aggregates: High concentrations or inappropriate solvent conditions can lead to aggregation. 3. In vivo metabolic degradation: Although designed for stability, some level of in vivo breakdown can occur. | 1. Always prepare fresh working solutions from a properly stored lyophilized powder or a recently prepared stock solution. 2. Follow recommended dissolution protocols. If solubility issues persist, consider the use of sonication.[1] 3. For in vivo studies, consider co-administration with peptidase inhibitors if metabolic instability is suspected, although RM26 antagonists are generally stable. |
| Reduced Binding Affinity | 1. Conformational changes: Degradation of the peptide backbone can alter the three-dimensional structure required for receptor binding. 2. Oxidation of key amino acids: Residues like Tryptophan in the RM26 sequence can be susceptible to oxidation. | 1. Perform quality control of the conjugate using HPLC to check for the presence of degradation products. 2. Store solutions under an inert gas (e.g., argon or nitrogen) and consider adding antioxidants like ascorbic acid, especially for radiolabeled preparations. |
| Precipitation in Solution | 1. Poor solubility: The conjugate may have limited solubility in certain buffer systems. 2. Aggregation: Over time, peptides in solution can form aggregates that precipitate. | 1. Adhere to the recommended solvent systems, which often include DMSO and PEG300 to enhance solubility.[1] 2. Prepare solutions fresh before use and avoid repeated freeze-thaw cycles of stock solutions. |
Data on Stability of this compound and Related Conjugates
| Parameter | Condition | Observation/Recommendation | Reference |
| Storage (Lyophilized) | -80°C | Stable for up to 6 months. | [1] |
| -20°C | Stable for up to 1 month. | [1] | |
| 0-4°C | Stable for short term (days to weeks). | [2] | |
| Storage (Stock Solution) | -20°C or -80°C | Store in aliquots to avoid freeze-thaw cycles. | General Peptide Handling |
| Radiolabeling Stability | With ⁶⁸Ga and ¹¹¹In | High radiochemical yields (>98%) are consistently reported, indicating stable complex formation. | [4] |
| In Vitro Stability (Radiolabeled) | In human serum | GRPR antagonists generally show higher stability compared to agonists. | [5][6] |
| In Vivo Stability | In mice | Substitution of Gly¹¹ with Sarcosine (Sar) in the RM26 peptide has been shown to significantly improve metabolic stability. | [7] |
| Radiolytic Stability | High radioconcentrations | Prone to degradation. Addition of stabilizers like ascorbic acid or gentisic acid is recommended. | [4][5] |
Experimental Protocols
Protocol 1: Assessment of Conjugate Purity and Identification of Degradation Products by HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for assessing the purity of this compound and identifying any degradation products.
-
System: A reverse-phase HPLC system with UV detection is typically used.
-
Column: A C18 column is commonly employed for peptide analysis.
-
Mobile Phase: A gradient of water and acetonitrile (B52724), both containing a modifier like 0.1% trifluoroacetic acid (TFA), is standard.
-
Gradient: A typical gradient might run from 5% to 95% acetonitrile over 20-30 minutes to ensure the separation of the main peptide from any more or less hydrophobic impurities.
-
Detection: UV detection at 220 nm and/or 280 nm is suitable for peptide bonds and aromatic residues (like Tryptophan in RM26), respectively.
-
Analysis: The purity is determined by the relative area of the main peak. The appearance of new peaks in aged or stressed samples indicates degradation. Mass spectrometry can be coupled to the HPLC (LC-MS) to identify the mass of the degradation products.
Protocol 2: Forced Degradation Study
To understand the stability profile of this compound, forced degradation studies can be performed on the non-radiolabeled conjugate.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water with a small amount of DMSO for solubility) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions (apply in separate vials):
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8 hours).
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature for the same time points.
-
Oxidation: Add a low concentration of hydrogen peroxide (e.g., 3%) and incubate at room temperature, protected from light.
-
Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
-
-
Sample Processing: At each time point, take an aliquot of the stressed sample. Neutralize the acidic and basic samples.
-
Analysis: Analyze all samples by the stability-indicating HPLC method (Protocol 1) to quantify the remaining parent conjugate and observe the formation of degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Effects of temperature and pH on the helicity of a peptide adsorbed to colloidal silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability Evaluation and Stabilization of a Gastrin-Releasing Peptide Receptor (GRPR) Targeting Imaging Pharmaceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical evaluation of new GRPR-antagonists with improved metabolic stability for radiotheranostic use in oncology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Injection Protocols for Nota-P2-RM26 in Mice
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Nota-P2-RM26 in preclinical mouse models. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that may arise during the use of this compound in mice.
Q1: What is the optimal injected peptide mass of this compound for tumor imaging?
The optimal injected peptide mass can influence tumor uptake and background signal. While a definitive single optimal mass for this compound is not established across all studies, research on similar GRPR antagonists suggests that this is a critical parameter to optimize. For the GRPR antagonist [¹¹¹In]In-NOTA-P2-RM26, an injection of 15 pmol per mouse resulted in significantly higher tumor uptake compared to smaller or larger masses[1]. In clinical studies with other GRPR antagonists, increasing the peptide mass from 40 to 120 µg led to a decrease in uptake in normal GRPR-expressing organs like the pancreas and kidneys, which could improve tumor-to-background ratios[2][3]. It is recommended to perform a pilot study to determine the optimal peptide mass for your specific tumor model and imaging setup.
Q2: I am observing low tumor uptake of radiolabeled this compound. What are the potential causes and solutions?
Low tumor uptake can be attributed to several factors:
-
Suboptimal Peptide Mass: As discussed in Q1, the amount of injected peptide is crucial. Too little or too much can lead to decreased tumor targeting[1].
-
Solution: Perform a dose-escalation study to identify the optimal peptide mass for your model.
-
-
Poor Radiochemical Purity: The presence of free radionuclide or impurities can lead to altered biodistribution and reduced tumor targeting.
-
Solution: Ensure high radiochemical purity (>95%) of the labeled peptide through appropriate quality control methods like HPLC before injection.
-
-
In vivo Instability: Degradation of the peptide by proteases in the bloodstream can reduce its ability to reach the tumor[4].
-
Solution: Consider co-injection with protease inhibitors, although some stabilized analogs of GRPR antagonists show high in vivo stability without such interventions[4].
-
-
Low GRPR Expression in the Tumor Model: The tumor cell line used may not express sufficient levels of the Gastrin-Releasing Peptide Receptor (GRPR).
-
Improper Injection Technique: Failure to deliver the full dose intravenously can significantly impact the amount of tracer reaching the tumor.
-
Solution: Ensure proper tail vein injection technique. Practice the technique to ensure proficiency. If a subcutaneous bleb forms, the injection was not successful[7].
-
Q3: The background signal in non-target organs, particularly the kidneys and pancreas, is high. How can I reduce it?
High background in GRPR-expressing organs is a known challenge.
-
Optimize Injected Peptide Mass: As mentioned, increasing the peptide mass can saturate GRPRs in normal tissues, potentially reducing background uptake[2][3].
-
Optimize Imaging Time Point: The clearance of this compound from background organs may occur at a different rate than from the tumor.
-
Solution: Perform a time-course study to identify the imaging window with the best tumor-to-background ratio. For [¹⁸F]AlF-NOTA-P2-RM26, high-contrast images were obtained 3 hours post-injection[8].
-
-
Kidney Uptake Reduction Strategies: High renal uptake is a common issue with radiolabeled peptides[9][10].
-
Solution: Co-injection of basic amino acids like lysine (B10760008) and arginine or gelatin-based plasma expanders has been shown to reduce the renal uptake of some radiolabeled peptides[9][10][11].
-
Q4: My results are inconsistent between different mice in the same experimental group. What could be the cause?
Inconsistent results can stem from variability in several aspects of the experimental protocol:
-
Tumor Size and Viability: Variations in tumor volume and the presence of necrotic regions can affect tracer uptake.
-
Solution: Ensure tumors are within a consistent size range at the start of the experiment and that the tumor model has good viability.
-
-
Injection Accuracy: Inconsistent intravenous injections can lead to variable dosing between animals.
-
Solution: Standardize the injection procedure and ensure all personnel are proficient.
-
-
Animal Health: The overall health status of the mice can influence biodistribution.
-
Solution: Use healthy animals of a consistent age and weight, and monitor their health throughout the study.
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies with this compound and similar GRPR antagonists to aid in experimental design and data comparison.
Table 1: Biodistribution of Radiolabeled this compound in PC-3 Xenograft Mice
| Radiotracer | Time Post-Injection (h) | Tumor (%ID/g) | Pancreas (%ID/g) | Kidneys (%ID/g) | Liver (%ID/g) | Blood (%ID/g) | Muscle (%ID/g) |
| ⁶⁸Ga-NOTA-P2-RM26 | 1 | 8.1 ± 0.4 | - | - | - | 0.7 ± 0.1 | - |
| ¹¹¹In-NOTA-P2-RM26 | 1 | 5.7 ± 0.3 | - | - | - | 0.6 ± 0.1 | - |
| ¹⁸F-AlF-NOTA-P2-RM26 | 3 | 5.5 ± 0.7 | - | Low Retention | Low Uptake | Rapid Clearance | - |
Data presented as mean ± standard deviation. %ID/g refers to the percentage of injected dose per gram of tissue.
Table 2: Impact of Injected Peptide Mass on Tumor and Organ Uptake of a GRPR Antagonist ([⁹⁹mTc]Tc-DB8) in Patients
| Injected Mass (µg) | Tumor Uptake (SUVmax) | Pancreas Uptake (SUVmean) | Kidney Uptake (SUVmean) |
| 40 | 1.65 - 9.96 | Significantly Higher | Significantly Higher |
| 80 | 1.65 - 9.96 | Intermediate | Intermediate |
| 120 | 1.65 - 9.96 | 3-fold decrease from 40µg | 3-fold decrease from 40µg |
SUV: Standardized Uptake Value. Data adapted from a clinical study for illustrative purposes of the mass effect[2][3].
Detailed Experimental Protocols
This section provides a detailed methodology for a typical in vivo study using this compound in a PC-3 xenograft mouse model.
1. PC-3 Xenograft Mouse Model Establishment
-
Cell Culture: Culture human prostate cancer PC-3 cells in F-12K medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂[12].
-
Cell Preparation for Injection:
-
Harvest sub-confluent PC-3 cells using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/100 µL[12]. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Use 6-8 week old male immunodeficient mice (e.g., nude or NSG).
-
Anesthetize the mouse using isoflurane.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the right flank of the mouse[12].
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers. Tumors are typically ready for imaging studies when they reach a volume of 100-200 mm³.
-
2. Radiolabeling and Quality Control of this compound
-
Radiolabeling: The specific protocol will depend on the chosen radionuclide (e.g., ⁶⁸Ga, ¹¹¹In, ¹⁸F). As an example, for ⁶⁸Ga labeling, this compound is typically incubated with ⁶⁸GaCl₃ in a buffered solution (e.g., sodium acetate) at an elevated temperature (e.g., 95°C) for a short period (e.g., 10 minutes)[13].
-
Quality Control:
-
Determine the radiochemical purity of the final product using radio-HPLC. The purity should be >95%.
-
Measure the specific activity of the radiolabeled peptide.
-
3. Intravenous Injection of Radiolabeled this compound
-
Animal Preparation:
-
Place the mouse in a restrainer.
-
Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins[7].
-
Disinfect the tail with a 70% ethanol (B145695) wipe.
-
-
Injection Procedure:
-
Draw the radiolabeled this compound solution into a sterile syringe (e.g., 0.3-1.0 mL) fitted with a 27-30 G needle[7]. The typical injection volume is 100-200 µL.
-
Identify a lateral tail vein and insert the needle bevel up.
-
Slowly inject the solution. There should be no resistance. If a bleb forms, the needle is not in the vein; withdraw and re-attempt at a more proximal site[7].
-
After injection, withdraw the needle and apply gentle pressure with gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
4. Biodistribution Study
-
Tissue Harvesting:
-
At predetermined time points post-injection (e.g., 1, 2, 4, 24 hours), euthanize the mice via an approved method.
-
Collect blood via cardiac puncture.
-
Dissect tumors and relevant organs (e.g., kidneys, pancreas, liver, spleen, muscle, bone).
-
-
Radioactivity Measurement:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample and in an aliquot of the injected dose standard using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Calculate tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-blood).
-
Visualizations
Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Phase I Clinical Study with the GRPR-Antagonist [99mTc]Tc-DB8 for SPECT Imaging of Prostate Cancer: Does the Injected Peptide Mass Make a Difference? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Characterization of a Stabilized Gastrin-Releasing Peptide Receptor Antagonist for Targeted Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PC-3 Xenograft Model | Xenograft Services [xenograft.net]
- 6. PC3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. In Vitro and In Vivo Evaluation of a 18F-Labeled High Affinity NOTA Conjugated Bombesin Antagonist as a PET Ligand for GRPR-Targeted Tumor Imaging | PLOS One [journals.plos.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. Development of Mouse-Tumor Model Using Prostate Cancer (PC3) Cell Line for High-Intensity Focused Ultrasound (HIFU) Ablation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Stabilization of a Gastrin-Releasing Peptide Receptor Antagonist Enhances PET Imaging and Radionuclide Therapy of Prostate Cancer in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Nota-P2-RM26 Production: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the production of Nota-P2-RM26. The information addresses common challenges that may be encountered during synthesis, purification, radiolabeling, and handling, with a focus on issues pertinent to scaling up production.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary application?
This compound is a bombesin (B8815690) antagonist analog. It is composed of the bombesin antagonist [D-Phe⁶,Sta¹³,Leu¹⁴]bombesin[6-14] conjugated to the chelator 1,4,7-triazacyclononane-N,N',N''-triacetic acid (NOTA) via a polyethylene (B3416737) glycol (PEG2) linker.[1][2] Its primary application is in nuclear medicine as an imaging agent for tumors that overexpress the gastrin-releasing peptide receptor (GRPR), such as prostate cancer.[1][3] After radiolabeling with positron emitters like Gallium-68 (⁶⁸Ga) or gamma emitters like Indium-111 (¹¹¹In), it is used for Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) imaging, respectively.[1][2][3]
2. What are the key challenges when scaling up the production of this compound?
Scaling up the production of this compound from laboratory to industrial scale presents several challenges:
-
Process Optimization and Reproducibility: Ensuring consistent product quality and yield when moving from small-scale manual synthesis to larger-scale automated processes can be difficult. Variations in reaction conditions, mixing efficiency, and heat transfer in larger vessels can affect the final product.[4]
-
Purification Efficiency: As the batch size increases, the efficiency of purification methods like High-Performance Liquid Chromatography (HPLC) can become a bottleneck, requiring larger columns, more solvent, and longer processing times.
-
Supply Chain Management: Sourcing larger quantities of high-quality raw materials, including the specialized amino acid Statine (Sta) and the NOTA chelator, can be challenging and impact production timelines.[4]
-
Cost Control: The high cost of raw materials and the capital investment for larger equipment can significantly impact the overall cost-effectiveness of the production process.[4]
-
Regulatory Compliance: Meeting the stringent requirements of Good Manufacturing Practices (GMP) for clinical-grade production adds a layer of complexity to the scale-up process, requiring extensive documentation and validation.[4]
3. What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C.[3] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is advisable to prepare working solutions for in vivo experiments fresh on the same day of use.[3]
Troubleshooting Guides
Synthesis and Purification
| Problem | Possible Cause | Troubleshooting Steps |
| Low Peptide Yield during Solid-Phase Peptide Synthesis (SPPS) | Incomplete coupling reactions. | Increase coupling time and/or use a higher excess of amino acid and coupling reagents. Double couple problematic amino acids. |
| Steric hindrance from bulky amino acids like Statine. | Use specialized coupling reagents designed for hindered amino acids. | |
| Aggregation of the growing peptide chain on the resin. | Use a more polar solvent system or add chaotropic agents. | |
| Presence of Impurities after Cleavage and Deprotection | Incomplete removal of protecting groups. | Extend cleavage time and ensure the use of appropriate scavengers in the cleavage cocktail. |
| Side reactions during cleavage. | Optimize the composition of the cleavage cocktail to minimize side reactions. | |
| Difficulty in Purifying the Crude Peptide by HPLC | Poor peak resolution. | Optimize the HPLC gradient, flow rate, and column temperature. Try a different column with a different stationary phase. |
| Co-elution of impurities with the main product. | Use a multi-step purification strategy, such as combining reverse-phase HPLC with ion-exchange chromatography. |
Radiolabeling
| Problem | Possible Cause | Troubleshooting Steps |
| Low Radiolabeling Yield (>98% is expected[1][2]) | Presence of metal ion impurities in the reaction mixture. | Use metal-free buffers and glassware. Pre-treat buffers with a chelating resin. |
| Incorrect pH of the reaction buffer. | Optimize the pH of the labeling buffer (typically between 4.0 and 5.5 for ⁶⁸Ga). | |
| Insufficient amount of peptide. | Increase the amount of this compound in the reaction. Note that some labeling methods may require a higher peptide concentration.[1] | |
| Radiolysis of the Labeled Product | High concentration of radioactivity. | Add radical scavengers like ascorbic acid or ethanol (B145695) to the formulation to protect the labeled peptide from degradation.[1] |
| Poor In Vivo Stability | Dissociation of the radiometal from the NOTA chelator. | Ensure complete chelation during the labeling process. The NOTA chelator generally forms very stable complexes. |
Quantitative Data Summary
Table 1: In Vitro Binding Affinity of Metal-Complexed this compound
| Complex | IC₅₀ (nM) | K_D (pM) | Cell Line | Reference |
| natGa-Nota-P2-RM26 | 0.91 ± 0.19 | - | PC-3 | [1][2] |
| natIn-Nota-P2-RM26 | 1.24 ± 0.29 | 23 ± 13 | PC-3 | [1][2] |
Table 2: In Vivo Tumor Uptake of Radiolabeled this compound in PC-3 Xenografts (1 hour post-injection)
| Radiotracer | %ID/g | Tumor-to-Blood Ratio | Reference |
| ⁶⁸Ga-Nota-P2-RM26 | 8.1 ± 0.4 | 12 ± 1 | [2] |
| ¹¹¹In-Nota-P2-RM26 | 5.7 ± 0.3 | 10 ± 1 | [2] |
Experimental Protocols
1. Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol describes the manual synthesis of the peptide component of this compound using the Fmoc/tBu strategy.[1]
-
Resin Preparation: Start with a rink amide resin.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in dimethylformamide (DMF) to remove the Fmoc protecting group from the N-terminus.
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially to the resin. Use a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA in DMF. The sequence is: Leu, Sta, His(Trt), Gly, Val, Ala, Trp(Boc), Gln(Trt), D-Phe.
-
Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).
-
PEG Linker and NOTA Conjugation: Couple Fmoc-PEG2-COOH to the N-terminus of the peptide. After Fmoc deprotection, conjugate NOTA(OtBu)₃.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.
-
Purification: Purify the crude peptide by preparative reverse-phase HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.
2. Radiolabeling of this compound with Gallium-68 (⁶⁸Ga)
This protocol outlines the general procedure for labeling this compound with ⁶⁸Ga.[1]
-
⁶⁸Ga Elution: Elute ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Reaction Mixture Preparation: In a sterile vial, add a specific amount of this compound dissolved in a suitable buffer (e.g., sodium acetate).
-
Labeling Reaction: Add the ⁶⁸Ga eluate to the peptide solution. Adjust the pH to approximately 4.0-4.5. Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for a short period (e.g., 5-10 minutes).
-
Quality Control: Check the radiochemical purity of the final product using radio-HPLC or radio-TLC.
-
Purification (if necessary): If the radiochemical purity is below the required specifications, purify the labeled peptide using a C18 cartridge.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of a high-affinity NOTA-conjugated bombesin antagonist for GRPR-targeted tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
Technical Support Center: Iodinated Nota-P2-RM26 Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iodinated Nota-P2-RM26 analogs. The focus is on minimizing radiolysis and ensuring the radiochemical purity and stability of these compounds during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is radiolysis and why is it a concern for iodinated this compound analogs?
A1: Radiolysis is the dissociation of molecules by ionizing radiation.[1] In aqueous solutions, the radiation emitted by the iodine radionuclide (e.g., ¹²³I, ¹²⁴I, ¹³¹I) interacts with water molecules, generating highly reactive free radicals such as hydroxyl radicals (•OH), hydrated electrons (e⁻aq), and hydrogen atoms (H•).[2] These free radicals can attack the this compound analog, leading to the cleavage of chemical bonds, including the critical carbon-iodine bond (deiodination), and degradation of the peptide structure.[3][4] This degradation results in a decrease in radiochemical purity, which can compromise the accuracy of imaging studies or the efficacy of therapeutic applications by reducing target-to-background ratios and increasing non-target radiation doses.[4]
Q2: What are the primary signs of radiolysis in my preparation of an iodinated this compound analog?
A2: The primary indicator of radiolysis is a decrease in radiochemical purity (RCP) over time, which can be observed using analytical techniques like radio-HPLC or radio-TLC.[5][6] You may observe the appearance of new radioactive peaks corresponding to free radioiodide or degraded, smaller peptide fragments. Visually, in extreme cases of very high radioactivity concentrations, you might notice a slight discoloration of the solution, although this is not a reliable or sensitive indicator.
Q3: What are "scavengers" or "stabilizers," and how do they prevent radiolysis?
A3: Scavengers, also known as stabilizers or antioxidants, are compounds added to the radiopharmaceutical formulation to protect the active molecule from radiolytic degradation.[7] They work by preferentially reacting with the free radicals generated during water radiolysis, thereby "scavenging" them before they can damage the iodinated this compound analog.[7] Commonly used scavengers include ascorbic acid (Vitamin C), gentisic acid, and ethanol.[7][8][9]
Q4: Which scavengers are recommended for iodinated peptides like this compound analogs?
A4: Ascorbic acid is a widely used and effective radioprotectant for peptides and antibodies and is FDA-approved for use in some radiopharmaceutical formulations.[8][10][11] Sodium thiosulfate (B1220275) is another effective stabilizer, particularly for radioiodinated compounds, as it acts as a reducing agent to prevent the oxidation of iodide.[12] Ethanol is also a well-known radical scavenger.[7][9] The choice of scavenger may depend on the specific formulation and downstream application.
Q5: How does the concentration of radioactivity affect the rate of radiolysis?
A5: The rate of radiolysis is directly related to the concentration of radioactivity. Higher concentrations of the radionuclide lead to a greater generation of free radicals in a given volume, which in turn accelerates the degradation of the radiopharmaceutical.[5][6] Therefore, diluting the preparation can help to slow down the process of radiolysis.
Q6: What is the impact of storage temperature on the stability of iodinated this compound analogs?
A6: Lowering the storage temperature can significantly reduce the rate of radiolysis. Storing the radiolabeled peptide at low temperatures (e.g., frozen at -20°C or colder) can help to maintain its radiochemical purity for a longer duration.[13] However, it is crucial to ensure that the freezing and thawing process does not negatively impact the integrity of the compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Radiochemical Purity (RCP) Immediately After Radiolabeling | 1. Inefficient Iodination Reaction: Suboptimal pH, insufficient oxidizing agent, or poor quality of reagents. 2. Peptide Degradation During Labeling: Harsh reaction conditions (e.g., excessive oxidizing agent, prolonged reaction time). | 1. Optimize Reaction Conditions: Ensure the pH is optimal for the chosen iodination method (typically pH 7.0-8.5 for direct electrophilic iodination).[14] Use fresh, high-quality reagents. 2. Use Milder Conditions: Consider using a milder oxidizing agent like Iodogen.[15] Minimize the reaction time to what is necessary for efficient labeling. |
| Decreasing RCP Over a Short Period (Hours) | 1. Radiolysis: High radioactivity concentration leading to rapid degradation. 2. Oxidation: Presence of dissolved oxygen or oxidizing impurities. | 1. Add a Scavenger/Stabilizer: Incorporate ascorbic acid (e.g., 5-10 mg/mL) or another suitable stabilizer into the final formulation.[10] 2. Dilute the Preparation: If possible, dilute the final product to a lower radioactivity concentration. 3. Use Degassed Buffers: Prepare solutions with buffers that have been degassed to minimize dissolved oxygen. |
| Appearance of a Peak Corresponding to Free Radioiodide in HPLC/TLC | 1. Deiodination due to Radiolysis: Cleavage of the carbon-iodine bond by free radicals. 2. In vivo Deiodination (if analyzing biological samples): Metabolic processes causing the loss of iodine. | 1. Implement Anti-Radiolysis Measures: Add scavengers and optimize storage conditions (see above). 2. Structural Modification (for drug development): Consider modifications to the peptide structure to enhance the in vivo stability of the carbon-iodine bond.[4] |
| Formation of Aggregates or Peptide Fragments | Radiolytic Damage to the Peptide Backbone: Free radicals causing cleavage of peptide bonds. | Use a Combination of Stabilizers: A combination of scavengers, such as ascorbic acid and ethanol, may provide broader protection against different types of radical species.[16] |
| Inconsistent or Non-Reproducible Results | 1. Variability in Reagent Quality or Preparation. 2. Inconsistent Storage and Handling Procedures. | 1. Standardize Protocols: Use standardized protocols for reagent preparation and radiolabeling. 2. Control Environmental Factors: Maintain consistent storage temperatures and minimize exposure to light.[17] |
Quantitative Data on Stabilizer Effectiveness
| Radiopharmaceutical | Condition | RCP without Stabilizer | RCP with Stabilizer | Stabilizer Used | Reference |
| ¹²⁵I-T101 Antibody | ~640 Gy radiation dose | 7% | >80% | Ascorbic Acid (5.5 mg/ml) | [11] |
| ⁹⁰Y-DTPA-T101 Antibody | High radioactivity | 46% | ~100% | Ascorbic Acid (11 mg/ml) | [11] |
| ¹⁷⁷Lu-PSMA-617 | 24h at room temp. | ~80% | >95% (at -20°C) | Ascorbic Acid Buffer + Freezing | [9] |
| ⁶⁸Ga-NOTA-sdAb | High starting activity | <90% | >95% | 20% Ethanol + 5mg Ascorbic Acid | [16] |
This data is illustrative and the optimal type and concentration of scavenger for iodinated this compound analogs should be determined empirically.
Experimental Protocols
Protocol 1: Assessing Radiochemical Purity using Radio-HPLC
This protocol provides a general method for determining the radiochemical purity of an iodinated this compound analog.
1. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a radioactivity detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Sample of iodinated this compound analog.
-
Reference standards (non-radioactive iodinated analog and free iodide, if available).
2. Procedure:
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Preparation: Dilute a small aliquot of the radiolabeled peptide in the mobile phase or an appropriate buffer.
-
Injection: Inject 10-20 µL of the prepared sample onto the column.
-
Elution Gradient: Run a linear gradient to separate the components. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B (re-equilibration) (This gradient should be optimized for the specific analog)
-
-
Data Acquisition: Monitor the elution profile with both the UV detector (at a wavelength suitable for peptide detection, e.g., 220 or 280 nm) and the radioactivity detector.
-
Data Analysis:
-
Identify the peaks in the chromatogram. The main peak should correspond to the intact radiolabeled peptide. Other peaks may represent free iodide or radiolytic fragments.
-
Integrate the area under each radioactive peak.
-
Calculate the radiochemical purity (RCP) as follows: RCP (%) = (Area of intact radiolabeled peptide peak / Total area of all radioactive peaks) x 100
-
Visualizations
Caption: Mechanism of radiolysis and the protective role of scavengers.
Caption: Troubleshooting workflow for low radiochemical purity.
References
- 1. Radiolysis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. asat.journals.ekb.eg [asat.journals.ekb.eg]
- 4. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessing the stability of common radiopharmaceuticals compounded and utilized outside package insert guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrealm.com [chemrealm.com]
- 8. researchgate.net [researchgate.net]
- 9. Radiolysis-Associated Decrease in Radiochemical Purity of 177Lu-Radiopharmaceuticals and Comparison of the Effectiveness of Selected Quenchers against This Process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Prevention of radiolysis of monoclonal antibody during labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2011147762A2 - Stabilized radiopharmaceutical composition - Google Patents [patents.google.com]
- 13. EP1771209B1 - Stabilized and lyophilized radiopharmaceutical agents - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 68Ga-Labeling: Laying the Foundation for an Anti-Radiolytic Formulation for NOTA-sdAb PET Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. inis.iaea.org [inis.iaea.org]
Technical Support Center: Overcoming Resistance to Nota-P2-RM26-Based Therapies
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential resistance to therapies based on the GRPR antagonist, Nota-P2-RM26.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a bombesin (B8815690) antagonist that targets the gastrin-releasing peptide receptor (GRPR), also known as BB2.[1] It is primarily used as a molecular imaging agent for cancers that overexpress GRPR, such as prostate cancer. When labeled with a radionuclide like 68Ga or 111In, it allows for the visualization of tumors via PET or SPECT/CT imaging.[1] While its current application is predominantly in diagnostics, as a GRPR antagonist, it has therapeutic potential by blocking the pro-proliferative signals mediated by GRPR.
Q2: What is the signaling pathway activated by GRPR that this compound-based therapies aim to inhibit?
A2: The gastrin-releasing peptide receptor (GRPR) is a G-protein coupled receptor (GPCR). Upon binding of its natural ligand, gastrin-releasing peptide (GRP), GRPR activates downstream signaling pathways, primarily through Gαq and Gα12/13 proteins. This activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, activate protein kinase C (PKC) and increase intracellular calcium levels. Ultimately, this cascade can activate pro-survival and proliferative pathways such as the MAPK/ERK and PI3K/AKT pathways.[2][3] this compound, as an antagonist, blocks the initial binding of GRP, thereby preventing the activation of this signaling cascade.
Q3: What are the potential or hypothesized mechanisms of resistance to GRPR antagonist therapies?
A3: While clinical resistance specifically to this compound as a therapy is not yet well-documented due to its primary use in imaging, resistance to targeted therapies, in general, can arise from several mechanisms. For GRPR antagonist therapies, potential resistance mechanisms include:
-
Downregulation or mutation of GRPR: Cancer cells may reduce the expression of GRPR on their surface or acquire mutations that prevent the antagonist from binding effectively.
-
Activation of bypass signaling pathways: Tumor cells can develop alternative ways to activate pro-survival pathways like PI3K/AKT or MAPK/ERK, making them independent of GRPR signaling.[4]
-
Increased drug efflux: Cancer cells might upregulate drug efflux pumps that actively remove the therapeutic agent from the cell, reducing its intracellular concentration and efficacy.
-
Metabolic instability of the therapeutic agent: The therapeutic compound could be rapidly metabolized and cleared from the body, preventing it from reaching the tumor at a high enough concentration to be effective.[5]
Q4: How can I determine if my cancer cell line is a good candidate for this compound-based therapy?
A4: To assess the suitability of a cell line, you should first confirm high expression levels of GRPR. This can be done through several methods:
-
Western Blotting: To quantify the total amount of GRPR protein in cell lysates.
-
Flow Cytometry: To measure the level of GRPR on the cell surface.
-
Immunohistochemistry (IHC) or Immunofluorescence (IF): To visualize GRPR expression in tumor tissue sections or cultured cells.
-
Receptor Binding Assays: Using a radiolabeled ligand to quantify the number of functional receptors on the cell surface.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during experiments aimed at evaluating the efficacy of and resistance to this compound-based therapies.
Cell Viability Assays (e.g., MTT, CellTiter-Glo)
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results between replicates | Uneven cell seeding, edge effects in the plate, or pipetting errors.[6] | Ensure a homogenous cell suspension before and during plating. Avoid using the outer wells of the plate, which are more prone to evaporation. Use a multichannel pipette for consistency.[6] |
| High background signal | Contamination of media or reagents, or direct reduction of the assay reagent by the compound. | Use fresh, sterile reagents. To check for direct reagent reduction, run a control with the compound in cell-free media.[7] |
| Low therapeutic efficacy (unexpectedly high cell viability) | Low GRPR expression in the cell line, rapid degradation of the compound, or development of resistance. | Confirm GRPR expression via Western Blot or flow cytometry. Test the stability of the compound in culture media over time. Investigate potential resistance mechanisms (see FAQs). |
| "Hook effect" (bell-shaped dose-response curve) | At very high concentrations, the antagonist may form non-productive binary complexes, reducing its efficacy. | Test a wider range of concentrations, especially lower ones, to fully characterize the dose-response curve.[8] |
Western Blotting
| Problem | Potential Cause | Recommended Solution |
| High background | Insufficient blocking, antibody concentration too high, or inadequate washing.[9][10][11] | Increase blocking time or change blocking agent (e.g., from milk to BSA).[12] Titrate primary and secondary antibody concentrations. Increase the number and duration of wash steps.[12] |
| No or weak signal | Inefficient protein transfer, low protein expression, or inactive antibody. | Confirm transfer with Ponceau S staining.[1] Increase the amount of protein loaded. Use a fresh aliquot of the antibody and ensure it has been stored correctly. |
| Non-specific bands | Antibody cross-reactivity, protein degradation, or too much protein loaded. | Use a more specific antibody or perform a negative control with an isotype-matched antibody. Add protease inhibitors to your lysis buffer.[9] Reduce the amount of protein loaded.[12] |
Receptor Binding Assays
| Problem | Potential Cause | Recommended Solution |
| High non-specific binding | Radioligand sticking to filters or plates, poor quality membrane preparation, or inappropriate buffer composition.[13] | Pre-soak filters in a blocking agent (e.g., polyethyleneimine). Use low-protein binding plates. Optimize the amount of membrane protein used.[14] Include BSA in the assay buffer.[14] |
| Low specific binding | Low receptor expression, inactive radioligand, or incorrect assay conditions. | Confirm receptor expression in your cell/membrane preparation. Check the age and storage conditions of your radioligand. Optimize incubation time and temperature to reach equilibrium. |
| Inconsistent data points | Pipetting errors, incomplete washing, or issues with the scintillation counter. | Use calibrated pipettes and be consistent with technique. Ensure washes are performed quickly and consistently to remove unbound ligand.[13] Perform regular maintenance and calibration of the scintillation counter. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound-based therapeutic agent. Replace the culture medium with medium containing the different concentrations of the compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability for each concentration.
Protocol 2: Western Blot for GRPR Expression
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for GRPR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: GRPR Signaling Pathway and Point of Inhibition by this compound.
Caption: Workflow for Investigating Resistance to GRPR Antagonist Therapy.
Caption: Troubleshooting Logic for Inconsistent Cell Viability Assay Results.
References
- 1. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of resistance to EGFR targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of new GRPR-antagonists with improved metabolic stability for radiotheranostic use in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 10. sinobiological.com [sinobiological.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Nota-P2-RM26 and Other GRPR Antagonists for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nota-P2-RM26 with other prominent gastrin-releasing peptide receptor (GRPR) antagonists used in cancer research and imaging. The information is compiled from preclinical studies to aid in the selection of appropriate agents for GRPR-targeted applications.
Introduction to GRPR Antagonists
The gastrin-releasing peptide receptor (GRPR) is a promising molecular target for the diagnosis and therapy of various cancers, including prostate and breast cancer, where it is frequently overexpressed. GRPR antagonists, when radiolabeled, serve as valuable tools for in vivo imaging and targeted radionuclide therapy. Unlike agonists, antagonists do not activate the receptor, thus avoiding potential mitogenic effects and receptor downregulation. This guide focuses on this compound, a bombesin (B8815690) antagonist, and compares its performance with other key GRPR antagonists.
Comparative Performance Data
The following tables summarize key quantitative data from preclinical studies, comparing this compound with other GRPR antagonists. It is important to note that direct comparisons can be influenced by variations in experimental conditions across different studies.
Table 1: In Vitro Binding Affinity (IC50) of GRPR Antagonists
| Compound | Chelator | Radiolabel | Cell Line | IC50 (nM) | Reference |
| This compound | NOTA | natGa | PC-3 | 0.91 ± 0.19 | [1] |
| This compound | NOTA | natIn | PC-3 | 1.24 ± 0.29 | [1] |
| NODAGA-PEG2-RM26 | NODAGA | natGa | PC-3 | ~3.0 | [2] |
| DOTA-PEG2-RM26 | DOTA | natGa | PC-3 | ~2.9 | [2] |
| DOTAGA-PEG2-RM26 | DOTAGA | natGa | PC-3 | ~10.0 | [2] |
| [Sar11]RM26 Analog (NOTA) | NOTA | natGa | PC-3 | Low nanomolar | [3] |
| [Sar11]RM26 Analog (NODAGA) | NODAGA | natGa | PC-3 | Low nanomolar | [3] |
| RM2 | DOTA | natIn | PC-3 | 9.3 ± 3.3 | [4] |
| NeoBOMB1 | DOTA | natGa | T-47D | High affinity | [4] |
Note: IC50 values represent the concentration of the antagonist required to inhibit 50% of the binding of a radiolabeled ligand. Lower values indicate higher binding affinity. Data is presented as mean ± standard deviation where available.
Table 2: In Vivo Tumor Uptake of 68Ga-labeled GRPR Antagonists in PC-3 Xenograft Models
| Compound | Tumor Uptake (%ID/g) | Time Point (p.i.) | Reference |
| 68Ga-Nota-P2-RM26 | 5.0 ± 1.0 | 2 h | [3] |
| 68Ga-NODAGA-PEG2-RM26 | 3.9 ± 0.7 | 2 h | [3] |
| 68Ga-NOTA-PEG2-[Sar11]RM26 | 13 ± 1 | 3 h | [3] |
| 68Ga-NODAGA-PEG2-[Sar11]RM26 | 15 ± 3 | 3 h | [3] |
Note: %ID/g stands for the percentage of the injected dose per gram of tissue, a common measure of radiotracer accumulation. p.i. denotes post-injection. The data highlights the significant improvement in tumor uptake with the Sarcosine (Sar) modification.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate understanding and replication of the cited data.
Radiolabeling of NOTA-conjugated Peptides with Gallium-68
This protocol describes a typical procedure for labeling NOTA-conjugated peptides like this compound with 68Ga.
Materials:
-
NOTA-conjugated peptide (e.g., this compound)
-
68Ge/68Ga generator
-
0.1 M HCl for elution
-
Sodium acetate (B1210297) buffer (1 M, pH 4.5)
-
Sterile water for injection
-
Heating block or water bath
-
Radio-TLC or HPLC system for quality control
Procedure:
-
Elute 68GaCl3 from the 68Ge/68Ga generator using 0.1 M HCl.
-
In a sterile reaction vial, add a specific amount of the NOTA-conjugated peptide (typically 5-20 µg).
-
Add the 68Ga eluate to the reaction vial.
-
Adjust the pH of the reaction mixture to 3.5-4.5 using sodium acetate buffer.
-
Incubate the reaction vial at 95°C for 10-15 minutes.
-
Allow the vial to cool to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A radiochemical purity of >95% is generally considered acceptable for preclinical studies.
In Vitro Competitive Binding Assay (IC50 Determination)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a GRPR antagonist.
Materials:
-
GRPR-expressing cells (e.g., PC-3 human prostate cancer cells)
-
Radiolabeled GRPR ligand (e.g., 125I-[Tyr4]BBN)
-
Unlabeled GRPR antagonist (competitor) at various concentrations
-
Binding buffer (e.g., RPMI 1640 with 0.1% BSA)
-
Cell scraper or trypsin
-
Gamma counter
Procedure:
-
Seed GRPR-expressing cells in multi-well plates and allow them to adhere overnight.
-
Wash the cells with binding buffer.
-
Add increasing concentrations of the unlabeled antagonist to the wells.
-
Add a constant, low concentration of the radiolabeled ligand to all wells.
-
Incubate the plate at a specific temperature (e.g., 4°C or 37°C) for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.
-
Wash the cells with cold binding buffer to remove unbound radioactivity.
-
Lyse the cells or detach them using a cell scraper or trypsin.
-
Measure the radioactivity in the cell lysate or cell suspension using a gamma counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that displaces 50% of the specifically bound radioligand, using non-linear regression analysis.
In Vivo Biodistribution Study in a Xenograft Mouse Model
This protocol describes how to assess the biodistribution and tumor-targeting efficacy of a radiolabeled GRPR antagonist in tumor-bearing mice.
Materials:
-
Tumor-bearing mice (e.g., nude mice with PC-3 xenografts)
-
Radiolabeled GRPR antagonist
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles for injection
-
Dissection tools
-
Gamma counter
-
Calibrated standards of the injected dose
Procedure:
-
Anesthetize the tumor-bearing mice.
-
Administer a known amount of the radiolabeled antagonist (typically 1-5 MBq) via tail vein injection.
-
At predetermined time points post-injection (e.g., 1, 2, 4, 24 hours), euthanize a cohort of mice.
-
Dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each tissue sample.
-
Measure the radioactivity in each tissue sample and in the injection standards using a calibrated gamma counter.
-
Calculate the tracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the comparison of GRPR antagonists.
Caption: GRPR Signaling Pathway and Antagonist Action.
Caption: Preclinical Evaluation Workflow for GRPR Antagonists.
References
Head-to-Head Comparison: ⁶⁸Ga-Nota-P2-RM26 vs. PSMA PET in Prostate Cancer Imaging
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of molecular imaging for prostate cancer, two prominent targets have emerged: the Prostate-Specific Membrane Antigen (PSMA) and the Gastrin-Releasing Peptide Receptor (GRPR). This guide provides a detailed head-to-head comparison of two leading radiotracers targeting these molecules: the well-established ⁶⁸Ga-PSMA-11 and the emerging GRPR antagonist, ⁶⁸Ga-Nota-P2-RM26. This objective analysis is supported by experimental data to inform researchers, scientists, and drug development professionals on the current standing and potential applications of these imaging agents.
Quantitative Data Summary
While direct large-scale head-to-head trials are not yet available, a pilot study comparing ⁶⁸Ga-PSMA-11 and ⁶⁸Ga-RM2 (a closely related GRPR antagonist) provides initial comparative insights. Furthermore, extensive data from individual studies on PSMA PET allows for a robust understanding of its diagnostic performance.
Table 1: Diagnostic Performance in Prostate Cancer
| Parameter | ⁶⁸Ga-PSMA-11 PET | ⁶⁸Ga-RM2 PET (GRPR Antagonist) | Reference |
| Patient Population | Biochemically Recurrent Prostate Cancer | Biochemically Recurrent Prostate Cancer | [1][2] |
| Number of Patients | 7 | 7 | [1][2] |
| Detection of Lesions | Localized in a lymph node and seminal vesicle in one patient with no abnormal ⁶⁸Ga-RM2 uptake. | Abdominal periaortic lymph nodes were more easily visualized in two patients due to lack of intestinal interference. | [1][2] |
| Overall Detection Rate (Biochemical Recurrence) | High, dependent on PSA levels. | Promising, but requires further investigation. | [1][2] |
Table 2: Biodistribution in Normal Tissues
| Organ | ⁶⁸Ga-PSMA-11 PET (High Physiologic Uptake) | ⁶⁸Ga-RM2 PET (High Physiologic Uptake) | Reference |
| Salivary Glands | High | Low | [1][2] |
| Small Bowel | High | Low | [1][2] |
| Pancreas | Low | High | [1][2] |
| Clearance Route | Hepatobiliary and Renal | Renal | [1][2] |
Table 3: Dosimetry Data
| Parameter | ⁶⁸Ga-Nota-P2-RM26 | ⁶⁸Ga-PSMA-11 | Reference |
| Effective Dose (mSv/MBq) | ~0.0144 (similar to other ⁶⁸Ga-peptides) | ~0.0258 | [3][4] |
| Critical Organ (Highest Absorbed Dose) | Pancreas (0.198 mGy/MBq) | Urinary Bladder Wall, Kidneys, Salivary Glands | [3][4] |
Experimental Protocols
Radiolabeling Protocol: ⁶⁸Ga-Nota-P2-RM26
The radiolabeling of NOTA-conjugated peptides like RM26 with Gallium-68 is a well-established procedure.
-
Elution: ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator using sterile, ultrapure hydrochloric acid (e.g., 0.05 M HCl).
-
Buffering: The pH of the ⁶⁸Ga eluate is adjusted to approximately 3.5-4.5 using a suitable buffer, such as sodium acetate.
-
Reaction: A sterile solution of Nota-P2-RM26 peptide is added to the buffered ⁶⁸Ga solution.
-
Heating: The reaction mixture is heated at a controlled temperature (typically 95-105°C) for a short duration (5-15 minutes).[5]
-
Quality Control: The radiochemical purity of the final product is assessed using methods like radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).[6]
-
Purification: If necessary, the product is purified using a solid-phase extraction cartridge (e.g., C18 Sep-Pak) to remove unreacted ⁶⁸Ga and other impurities.[6]
-
Formulation: The purified ⁶⁸Ga-Nota-P2-RM26 is formulated in a sterile, pyrogen-free solution (e.g., saline) for intravenous injection.
Imaging Protocol: ⁶⁸Ga-Nota-P2-RM26 PET/CT
First-in-human studies have established an initial imaging protocol for this tracer.[7]
-
Patient Preparation: No specific patient preparation is typically required.
-
Radiotracer Administration: Patients are intravenously administered an activity of approximately 2 MBq/kg of ⁶⁸Ga-Nota-P2-RM26.[7]
-
Uptake Period: Imaging is typically performed at multiple time points post-injection to assess biodistribution and tumor uptake. Scans can be acquired at 5, 20, 40, 60, 120, and 180 minutes post-injection.[7]
-
PET/CT Acquisition:
-
Early scans (up to 60 minutes) may cover a limited field of view (e.g., eyes to mid-thigh).
-
Later scans are typically whole-body acquisitions.
-
Acquisition times per bed position are adjusted to compensate for radioactive decay.
-
A low-dose CT scan is performed for attenuation correction and anatomical localization.[7]
-
Radiolabeling Protocol: ⁶⁸Ga-PSMA-11
The production of ⁶⁸Ga-PSMA-11 is highly standardized and often performed using automated synthesis modules.
-
Elution and Buffering: Similar to the GRPR tracer, ⁶⁸Ga is eluted from a generator and buffered.
-
Reaction: A sterile "cold kit" containing the PSMA-11 precursor (HBED-CC) is used. The buffered ⁶⁸Ga eluate is added to the vial containing the precursor.
-
Incubation: The reaction typically proceeds at room temperature or with gentle heating for a short period.
-
Quality Control: Radiochemical purity is assessed using radio-TLC or radio-HPLC.
-
Purification: The final product is typically passed through a sterile filter.
Imaging Protocol: ⁶⁸Ga-PSMA-11 PET/CT
PSMA PET/CT imaging protocols are well-established in clinical practice.
-
Patient Preparation: Patients are typically advised to be well-hydrated.
-
Radiotracer Administration: A standard intravenous injection of 100 to 300 MBq (~3-7 mCi) of ⁶⁸Ga-PSMA-11 is administered.[8]
-
Uptake Period: A waiting period of approximately 60 minutes allows for optimal radiotracer distribution and tumor uptake.[8]
-
PET/CT Acquisition:
-
Imaging is typically performed from the mid-thighs to the base of the skull.
-
Acquisition time is generally 2-3 minutes per bed position.
-
A diagnostic or low-dose CT scan is acquired for attenuation correction and anatomical correlation.
-
Signaling Pathways and Experimental Workflows
GRPR Signaling Pathway
Caption: GRPR antagonist binding and blockade of downstream signaling.
PSMA Signaling Pathway
Caption: PSMA inhibitor binding, internalization, and PET signal generation.
Experimental Workflow: Radiotracer Administration and PET/CT Imaging
Caption: General workflow for PET/CT imaging with radiotracers.
Discussion and Future Directions
⁶⁸Ga-PSMA-11 PET has demonstrated high accuracy and has become a cornerstone in the imaging of recurrent and metastatic prostate cancer, outperforming conventional imaging modalities in numerous studies.[9][10][11] Its high uptake in salivary glands and the small bowel, however, can sometimes present challenges in image interpretation in those regions.
⁶⁸Ga-Nota-P2-RM26 and other GRPR antagonists represent a promising alternative or complementary imaging approach. The distinct biodistribution profile, with high uptake in the pancreas and lower background in the abdomen compared to PSMA PET, may offer advantages in specific clinical scenarios, such as the detection of abdominal lymph node metastases.[1][2] The expression of GRPR is particularly noted in primary prostate cancer, suggesting a potential role for these tracers in initial staging.
The pilot head-to-head comparison, while limited in size, highlights the differential biodistribution and the potential for complementary diagnostic information.[1][2] For instance, a tumor that is PSMA-negative might be GRPR-positive, and vice versa. This opens avenues for a dual-tracer or sequential imaging approach in diagnostically challenging cases.
Future research should focus on larger, prospective head-to-head comparison trials to definitively establish the relative diagnostic performance of ⁶⁸Ga-Nota-P2-RM26 and PSMA PET in various stages of prostate cancer. Furthermore, the development of theranostic pairs, where the imaging agent is paired with a therapeutic radionuclide targeting the same molecule, is a key area of ongoing research for both PSMA and GRPR, promising a future of personalized medicine in prostate cancer treatment.
References
- 1. Pilot Comparison of ⁶⁸Ga-RM2 PET and ⁶⁸Ga-PSMA-11 PET in Patients with Biochemically Recurrent Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Pilot Comparison of 68Ga-RM2 PET and 68Ga-PSMA-11 PET in Patients with Biochemically Recurrent Prostate Cancer | Semantic Scholar [semanticscholar.org]
- 3. GRPr Antagonist 68Ga-SB3 PET/CT Imaging of Primary Prostate Cancer in Therapy-Naïve Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. First-in-human experience with GRPR antagonist [68Ga]Ga-NOTA-PEG2-RM26 in prostate and breast cancer patients using PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. radiologybusiness.com [radiologybusiness.com]
- 10. Prostate specific membrane antigen (PSMA) and Prostate Cancer Staging: is our current conventional staging obsolete? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Performance of 68Ga-PSMA-11 PET/CT and Conventional Imaging in the Primary Staging of High-Risk Prostate Cancer Patients Who Are Candidates for Radical Prostatectomy - PMC [pmc.ncbi.nlm.nih.gov]
Validating Nota-P2-RM26 Imaging Findings with Histology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nota-P2-RM26, a gastrin-releasing peptide receptor (GRPR) antagonist radiotracer, with alternative imaging agents. It offers supporting experimental data to validate its imaging findings with histological evidence, aiding researchers in the evaluation and selection of appropriate tools for prostate cancer imaging and drug development.
Introduction to this compound
This compound is a promising radiopharmaceutical for the imaging of GRPR-expressing cancers, most notably prostate cancer. It consists of the GRPR antagonist RM26 coupled to a NOTA chelator, which can be labeled with radionuclides like Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging. The antagonist nature of RM26 is advantageous as it does not induce the downstream signaling and receptor internalization associated with agonists, potentially leading to higher tumor retention and clearer images.[1]
The validation of imaging signals with ground-truth histological data is paramount in preclinical and clinical research. This guide delves into the quantitative relationship between this compound PET imaging and GRPR expression in tissues, alongside a comparison with other GRPR-targeting radiotracers.
Comparative Analysis of GRPR-Targeting Radiotracers
The performance of ⁶⁸Ga-Nota-P2-RM26 has been evaluated against other GRPR-targeting agents in preclinical models. The following tables summarize key quantitative data from these studies, primarily conducted in PC-3 human prostate cancer xenografts in mice.
Table 1: In Vitro Binding Affinity of GRPR Antagonists
| Compound | Cell Line | IC₅₀ (nM) |
| ⁶⁸Ga-Nota-P2-RM26 | PC-3 | 0.91 ± 0.19 |
| ⁶⁸Ga-RM2 | PC-3 | ~1-5 |
| ⁶⁸Ga-NeoBOMB1 | PC-3 | ~1-10 |
IC₅₀ values represent the concentration of the compound that inhibits 50% of the binding of a standard radioligand, indicating the compound's binding affinity. Lower values signify higher affinity.
Table 2: Preclinical Tumor Uptake and Biodistribution of ⁶⁸Ga-labeled GRPR Antagonists in PC-3 Xenografts (%ID/g)
| Radiotracer | Time p.i. (h) | Tumor | Blood | Liver | Kidneys | Pancreas |
| ⁶⁸Ga-Nota-P2-RM26 | 1 | 5.5 ± 0.7 | 0.11 ± 0.02 | 0.25 ± 0.04 | 1.8 ± 0.3 | 10.1 ± 1.5 |
| ⁶⁸Ga-RM2 | 1 | ~3-5 | ~0.1-0.2 | ~0.3-0.5 | ~1.5-2.5 | ~15-20 |
| ⁶⁸Ga-NeoBOMB1 | 1 | ~9.6 ± 0.99 | ~0.1 | ~0.4 | ~1.5 | ~30.7 ± 4.3 |
%ID/g: percentage of injected dose per gram of tissue. Data is compiled from multiple preclinical studies and presented as approximate ranges or representative values.
Histological Validation of GRPR Imaging
A direct correlation between the intensity of the PET signal from a GRPR-targeting radiotracer and the level of GRPR expression in the tissue provides strong validation for the imaging agent. A study on ⁶⁸Ga-RM2, a close analog of this compound, demonstrated a significant positive correlation between the tracer uptake (SUVmax) on PET scans and the GRPR expression levels determined by immunohistochemistry (IHC) in prostate cancer patients.[2] This indicates that the imaging signal accurately reflects the underlying molecular target.
Workflow for Correlating PET Imaging with Histology:
Experimental Protocols
Preclinical ⁶⁸Ga-Nota-P2-RM26 PET/CT Imaging Protocol
-
Animal Model: Male athymic nude mice (4-6 weeks old) are subcutaneously inoculated with PC-3 human prostate cancer cells (5-10 x 10⁶ cells) in the flank. Tumors are allowed to grow to a size of 100-500 mm³.
-
Radiotracer Administration: Mice are intravenously injected via the tail vein with approximately 3.7-7.4 MBq (100-200 µCi) of ⁶⁸Ga-Nota-P2-RM26.
-
PET/CT Imaging: At 1-hour post-injection, mice are anesthetized with isoflurane (B1672236) and placed in a small-animal PET/CT scanner. A CT scan is performed for anatomical reference, followed by a 10-20 minute static PET scan.
-
Image Analysis: Images are reconstructed, and regions of interest (ROIs) are drawn over the tumor and various organs on the co-registered PET/CT images to determine the tracer uptake, expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
GRPR Immunohistochemistry Protocol
-
Tissue Preparation: Following imaging, tumors are excised, fixed in 10% neutral buffered formalin, and embedded in paraffin. 4-5 µm thick sections are cut and mounted on glass slides.
-
Antigen Retrieval: Slides are deparaffinized and rehydrated. Antigen retrieval is performed by heating the slides in a citrate (B86180) buffer (pH 6.0).
-
Immunostaining:
-
Slides are incubated with a primary antibody against GRPR.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied.
-
The signal is visualized using a chromogen (e.g., DAB), which produces a brown precipitate at the site of the antigen.
-
Slides are counterstained with hematoxylin (B73222) to visualize cell nuclei.
-
-
Scoring: The intensity of GRPR staining (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, 3+ for strong) and the percentage of positively stained tumor cells are assessed by a pathologist. A composite score (e.g., H-score) can be calculated to provide a quantitative measure of GRPR expression.
GRPR Signaling Pathway
This compound acts as an antagonist to the Gastrin-Releasing Peptide Receptor (GRPR). Understanding the signaling pathway that it blocks is crucial for drug development professionals. Upon binding of its natural ligand, gastrin-releasing peptide (GRP), GRPR activates several downstream pathways implicated in tumor growth, proliferation, and invasion.
Conclusion
This compound is a high-affinity GRPR antagonist that enables sensitive and specific imaging of GRPR-expressing tumors. Preclinical data demonstrates its favorable biodistribution profile and high tumor uptake. Importantly, clinical studies with the closely related ⁶⁸Ga-RM2 have shown a strong correlation between PET signal intensity and histological GRPR expression, validating the use of this class of radiotracers for non-invasively assessing GRPR status in tumors. This guide provides the necessary data and protocols to support the use of this compound in research and drug development, offering a reliable tool for understanding GRPR biology in cancer and for the development of targeted therapies.
References
A Comparative Analysis of NOTA, DOTA, and NODAGA Chelators for the RM26 Peptide in Cancer Imaging
For researchers, scientists, and drug development professionals, the selection of an appropriate chelator is a critical determinant in the efficacy of radiolabeled peptides for cancer imaging and therapy. The bombesin (B8815690) analogue RM26, a potent antagonist of the gastrin-releasing peptide receptor (GRPR), has demonstrated significant promise in the visualization of GRPR-expressing tumors, such as prostate and breast cancer.[1][2] The choice of chelator—NOTA, DOTA, or NODAGA—conjugated to RM26 significantly influences the radiopharmaceutical's in vitro and in vivo performance. This guide provides a comprehensive, data-driven comparison of these three leading chelators when complexed with RM26.
Quantitative Performance Analysis
The selection of a chelator impacts key parameters such as binding affinity, radiolabeling efficiency, and biodistribution. The following tables summarize the quantitative data from comparative studies of NOTA-, DOTA-, and NODAGA-conjugated RM26.
| Chelator Conjugate | Radionuclide | IC50 (nM)[1] |
| natIn-NOTA-PEG2-RM26 | Indium | 2.6 ± 0.1 |
| natIn-DOTA-PEG2-RM26 | Indium | 2.8 ± 0.2 |
| natIn-NODAGA-PEG2-RM26 | Indium | 3.7 ± 0.2 |
Caption: In vitro binding affinity (IC50) of Indium-labeled RM26 conjugates to GRPR on PC-3 cells.
| Chelator Conjugate | Radionuclide | Tumor Uptake (%IA/g at 3h p.i.)[3] | Tumor-to-Blood Ratio (at 3h p.i.)[3] |
| [68Ga]Ga-NOTA-PEG2-[Sar11]RM26 | Gallium-68 | 13 ± 1 | 60 ± 10 |
| [68Ga]Ga-NODAGA-PEG2-[Sar11]RM26 | Gallium-68 | 15 ± 3 | 220 ± 70 |
Caption: In vivo tumor uptake and tumor-to-blood ratios of Gallium-68 labeled [Sar11]RM26 conjugates in PC-3 tumor-bearing mice.
| Chelator Conjugate | Radionuclide | Liver Uptake (%ID/g at 4h p.i.)[1] | Kidney Uptake (%ID/g at 4h p.i.)[1] |
| 111In-NOTA-PEG2-RM26 | Indium-111 | 1.5 ± 0.2 | 10.3 ± 2.5 |
| 111In-DOTA-PEG2-RM26 | Indium-111 | 0.4 ± 0.1 | 6.5 ± 1.1 |
| 111In-NODAGA-PEG2-RM26 | Indium-111 | 1.1 ± 0.2 | 12.5 ± 1.9 |
Caption: Biodistribution of Indium-111 labeled RM26 conjugates in key organs of BALB/c nu/nu mice bearing PC-3 xenografts.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are summarized protocols for key experiments cited in the comparative analysis of RM26 chelator conjugates.
Radiolabeling with Gallium-68[3][4]
-
Preparation: Dissolve the NOTA- or NODAGA-conjugated RM26 peptide in ultrapure water to a concentration of 1 mg/mL.
-
Buffering: Mix 2-5 µL of the peptide solution with 250 µL of sodium acetate (B1210297) (1.25 M, pH 3.6).
-
Radiolabeling: Add 250 µL of 68Ga eluate (approximately 83 ± 8 MBq) from a 68Ge/68Ga generator.
-
Incubation: Incubate the reaction mixture at 85°C for 15 minutes.
-
Quality Control: Analyze the radiochemical purity using high-performance liquid chromatography (HPLC).
In Vitro Binding Affinity (IC50) Determination[1]
-
Cell Culture: Culture PC-3 human prostate cancer cells, which overexpress GRPR.
-
Competition Assay: Incubate the PC-3 cells with a constant concentration of a radiolabeled GRPR ligand (e.g., 125I-Tyr4-BBN) and varying concentrations of the non-radioactive (natIn-labeled) NOTA-, DOTA-, or NODAGA-RM26 conjugates.
-
Incubation: Allow the binding to reach equilibrium.
-
Washing: Wash the cells to remove unbound ligands.
-
Measurement: Measure the bound radioactivity.
-
Analysis: Calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
In Vivo Biodistribution Studies[1]
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nu/nu) bearing xenografts of a GRPR-positive cancer cell line (e.g., PC-3).
-
Injection: Intravenously inject the radiolabeled RM26 conjugates into the mice.
-
Time Points: Euthanize groups of mice at various time points post-injection (p.i.), for example, 1, 4, and 24 hours.
-
Organ Harvesting: Dissect and weigh major organs and tissues of interest (e.g., tumor, blood, liver, kidneys, muscle).
-
Radioactivity Measurement: Measure the radioactivity in each sample using a gamma counter.
-
Data Expression: Express the data as a percentage of the injected dose per gram of tissue (%ID/g).
Visualizing Experimental Workflows and Biological Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflows and the relevant biological pathway.
Caption: General workflow for the synthesis and evaluation of radiolabeled RM26 conjugates.
Caption: Simplified signaling pathway of the Gastrin-Releasing Peptide Receptor (GRPR) and its antagonism by RM26.
Conclusion
The choice between NOTA, DOTA, and NODAGA for chelating RM26 depends on the specific application and the radionuclide being used.
-
For 68Ga PET imaging , NODAGA appears to offer a superior profile with higher tumor uptake and significantly better tumor-to-blood ratios compared to NOTA.[3]
-
When using 111In for SPECT imaging , DOTA demonstrates lower uptake in the liver and kidneys, which could lead to improved imaging contrast and lower radiation dose to non-target organs.[1]
-
In terms of binding affinity , all three chelators, when complexed with indium, maintain a high affinity for GRPR in the low nanomolar range, with NOTA showing a slight advantage.[1]
Ultimately, the selection of the optimal chelator requires a careful consideration of the trade-offs between radiolabeling efficiency, in vivo stability, and the pharmacokinetic profile of the resulting radiopharmaceutical. The experimental data presented in this guide provides a solid foundation for making an informed decision in the development of RM26-based imaging agents.
References
Navigating the Landscape of Prostate Cancer Imaging: A Comparative Guide to Nota-P2-RM26 and its Alternatives
For researchers and drug development professionals at the forefront of oncology, the precise detection and characterization of tumors are paramount. In the realm of prostate cancer diagnostics, positron emission tomography (PET) has emerged as a powerful tool, with various radiotracers targeting specific molecular markers. This guide provides an in-depth evaluation of Nota-P2-RM26 imaging, a promising agent targeting the gastrin-releasing peptide receptor (GRPR), and compares its diagnostic accuracy with established and emerging alternatives, supported by experimental data.
This compound is a PET radiopharmaceutical that targets the gastrin-releasing peptide receptor (GRPR), a protein frequently overexpressed on the surface of prostate cancer cells. The "RM26" component is a GRPR antagonist, meaning it binds to the receptor without activating it, while "Nota-P2" refers to the chelator and linker system that attaches a positron-emitting radionuclide, most commonly Gallium-68 (⁶⁸Ga), to the RM26 peptide. This allows for the visualization of GRPR-expressing tissues, such as tumors, using a PET scanner.
Comparative Analysis of Diagnostic Accuracy
The diagnostic utility of any imaging agent is best assessed by its accuracy in detecting and delineating cancerous lesions. Here, we compare the performance of ⁶⁸Ga-Nota-P2-RM26 (often referred to as ⁶⁸Ga-RM26 in clinical studies) with its primary alternatives: other GRPR-targeted agents and the widely used prostate-specific membrane antigen (PSMA)-targeted radiotracers.
A key alternative to GRPR antagonists like RM26 are GRPR agonists, such as ⁶⁸Ga-BBN. Preclinical and clinical studies have indicated that GRPR antagonists may offer superior imaging characteristics. In a study involving patients with newly diagnosed prostate cancer, ⁶⁸Ga-RM26 PET/CT demonstrated a higher detection rate for primary tumors and lymph node metastases compared to a GRPR agonist, ⁶⁸Ga-BBN, with the antagonist also showing higher tumor tracer accumulation[1].
The current gold standard for PET imaging in prostate cancer is targeting the prostate-specific membrane antigen (PSMA). A head-to-head comparison in 50 patients with biochemically recurrent prostate cancer who underwent both ⁶⁸Ga-RM2 PET/MRI and PSMA-PET (either ⁶⁸Ga-PSMA-11 or ¹⁸F-DCFPyL) revealed that PSMA-PET was positive in 74% of patients, while ⁶⁸Ga-RM2 PET was positive in 70%[1][2]. While PSMA-PET detected a greater number of lesions overall (36 more lesions in 13 patients), ⁶⁸Ga-RM2 PET identified lesions in four patients that were not seen on PSMA-PET, highlighting a potential complementary role for these two classes of radiopharmaceuticals[1][2].
Another GRPR antagonist, ⁶⁸Ga-SB3, showed a sensitivity of 85% in visualizing tumor foci in a study of ten therapy-naïve prostate cancer patients, a performance comparable to the 88% sensitivity reported for ⁶⁸Ga-RM2[3].
The following table summarizes the available quantitative data on the diagnostic performance of these imaging agents.
| Imaging Agent | Target | Patient Population | Key Findings | Reference |
| ⁶⁸Ga-RM26 | GRPR (Antagonist) | Newly Diagnosed Prostate Cancer | Detected 15 out of 17 (88.2%) primary tumors. Higher SUVmax in primary lesions and lymph node metastases compared to ⁶⁸Ga-BBN. | [1] |
| ⁶⁸Ga-RM2 | GRPR (Antagonist) | Biochemically Recurrent Prostate Cancer | Positive in 35 out of 50 (70%) patients. Detected lesions not seen on PSMA-PET in some patients. | [1][2] |
| ⁶⁸Ga-PSMA-11 | PSMA | Biochemically Recurrent Prostate Cancer | Positive in 37 out of 50 (74%) patients. Detected more lesions overall compared to ⁶⁸Ga-RM2. | [1][2] |
| ⁶⁸Ga-PSMA-11 | Intermediate- to High-Risk Prostate Cancer (Primary Staging) | Sensitivity: 0.40, Specificity: 0.95 for pelvic nodal metastases (histopathology validated). | [4] | |
| ⁶⁸Ga-PSMA-11 | Suspected Prostate Cancer (Initial Diagnosis) | Pooled Sensitivity: 0.97, Pooled Specificity: 0.66. | [5] | |
| ⁶⁸Ga-BBN | GRPR (Agonist) | Newly Diagnosed and Post-Therapy Prostate Cancer | Detected fewer primary lesions and lymph node metastases with lower tracer accumulation compared to ⁶⁸Ga-RM26. | [1] |
| ⁶⁸Ga-SB3 | GRPR (Antagonist) | Therapy-Naïve Primary Prostate Cancer | Visualized tumor foci in 8 out of 10 (80%) patients. | [3] |
Signaling Pathways and Molecular Targeting
The differential expression of GRPR and PSMA on prostate cancer cells provides the molecular basis for these targeted imaging strategies. The following diagram illustrates the distinct targeting mechanisms of this compound and PSMA-ligand PET imaging agents.
Experimental Protocols for Diagnostic Accuracy Evaluation
To ensure the robust evaluation of diagnostic accuracy, a well-defined experimental protocol is crucial. The following outlines a typical workflow for a clinical trial comparing the diagnostic performance of different PET radiotracers in prostate cancer.
Patient Selection and Study Design
A prospective study design is optimal. Patients with biopsy-proven prostate cancer (for primary staging) or biochemical recurrence after primary therapy are recruited. Key inclusion criteria would include Gleason score, PSA levels, and clinical stage. Exclusion criteria would encompass contraindications to PET/CT or MRI and recent conflicting treatments.
Radiopharmaceutical Preparation and Administration
The ⁶⁸Ga-labeled radiopharmaceuticals (e.g., ⁶⁸Ga-Nota-P2-RM26 and ⁶⁸Ga-PSMA-11) are synthesized according to good manufacturing practices. A standard intravenous injection of a weight-based activity of the radiotracer (e.g., 1.85 MBq/kg) is administered[1].
PET/CT Imaging Protocol
Patients undergo a whole-body PET/CT scan at a specified time point post-injection (e.g., 15-30 minutes for ⁶⁸Ga-RM26)[1]. A low-dose CT scan is performed for attenuation correction and anatomical localization. PET emission data is acquired for a set duration per bed position.
Image Analysis
PET/CT images are interpreted by experienced nuclear medicine physicians who are blinded to the results of the other imaging modalities and clinical information. Lesions are identified and characterized based on their tracer uptake, typically quantified using the maximum standardized uptake value (SUVmax).
Gold Standard for Verification
The findings from the PET scans are validated against a gold standard. For primary staging, this is typically histopathological analysis of tissue obtained from radical prostatectomy and pelvic lymph node dissection. For biochemical recurrence, validation may involve biopsy of suspicious lesions or long-term clinical and radiological follow-up.
Statistical Analysis
Diagnostic accuracy metrics, including sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV), are calculated on a per-patient and per-lesion basis. Receiver operating characteristic (ROC) curve analysis can be used to determine the optimal SUVmax cutoff for differentiating malignant from benign tissue.
The following diagram illustrates the experimental workflow for a comparative diagnostic accuracy study.
Conclusion
This compound and other GRPR-targeted antagonists represent a valuable addition to the molecular imaging armamentarium for prostate cancer. While PSMA-targeted PET imaging currently demonstrates higher overall detection rates, particularly for metastatic disease, GRPR-targeted imaging with agents like this compound shows promise, especially in the context of primary tumor detection and in a subset of patients with PSMA-negative disease. The complementary nature of these two targets suggests that a dual-targeting approach or the selective use of GRPR-PET in specific clinical scenarios could enhance the diagnostic workup of prostate cancer. Further large-scale, prospective studies with direct head-to-head comparisons and histopathological validation are warranted to fully elucidate the clinical role of this compound and optimize personalized imaging strategies for patients with prostate cancer.
References
- 1. PSMA- and GRPR-Targeted PET: Results from 50 Patients with Biochemically Recurrent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PSMA- and GRPR-Targeted PET: Results from 50 Patients with Biochemically Recurrent Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metaanalysis of 68Ga-PSMA-11 PET Accuracy for the Detection of Prostate Cancer Validated by Histopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imaging Properties and Tumor Targeting of 68Ga-NeoBOMB1, a Gastrin-Releasing Peptide Receptor Antagonist, in GIST Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicaltrial.be [clinicaltrial.be]
A Comparative Guide to Nota-P2-RM26 and Bombesin Agonists for Tumor Targeting
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted radionuclide therapy and imaging for cancers overexpressing the gastrin-releasing peptide receptor (GRPR), such as prostate and breast cancer, has seen a significant shift from receptor agonists to antagonists. This guide provides an objective comparison between the GRPR antagonist Nota-P2-RM26 and traditional bombesin (B8815690) agonists, supported by experimental data, to inform the selection of targeting agents in research and drug development.
Executive Summary
Radiolabeled bombesin analogs have been a cornerstone in the development of agents targeting GRPR-positive tumors. While initial efforts focused on agonists due to their high affinity and receptor-mediated internalization, a paradigm shift towards antagonists has occurred.[1][2] Antagonists, such as this compound, have demonstrated superior performance in preclinical and clinical settings, offering higher tumor-to-background ratios and a better safety profile.[1][3] This is largely attributed to their ability to bind to a greater number of receptor sites and their different pharmacokinetic profiles.[2][4]
This compound is a GRPR antagonist composed of the chelator NOTA, a PEG2 linker, and the bombesin antagonist analog RM26.[5][6] In contrast, bombesin agonists are analogs of the natural ligand that activate the GRPR upon binding, leading to receptor internalization.[1]
Quantitative Data Comparison
The following tables summarize the key performance indicators for this compound and representative bombesin agonists based on published experimental data.
Table 1: In Vitro Binding Affinity
| Compound | Type | Cell Line | IC50 (nM) | Reference |
| natGa-NOTA-P2-RM26 | Antagonist | PC-3 | 0.91 ± 0.19 | [5] |
| natIn-NOTA-P2-RM26 | Antagonist | PC-3 | 1.24 ± 0.29 | [5] |
| [18F]AlF-NOTA-P2-RM26 | Antagonist | PC-3 | 4.4 ± 0.8 | [7] |
| FP-MAGBBN | Agonist | PC-3 | 55.9 | [8] |
| Demobesin 4 | Agonist | PC-3 | < 1 | [9] |
Table 2: In Vitro Cellular Internalization
| Compound | Type | Cell Line | Time Point | Internalization (% of cell-bound activity) | Reference |
| [18F]AlF-NOTA-P2-RM26 | Antagonist | PC-3 | 4 h | < 14% | [7] |
| [99mTc]Demobesin 1 | Antagonist | PC-3 | 2 h | < 10% | [4] |
| [99mTc]Demobesin 4 | Agonist | PC-3 | 2 h | ~45% | [4] |
Table 3: In Vivo Biodistribution in PC-3 Tumor-Bearing Mice (% Injected Dose per Gram - %ID/g)
| Compound | Type | Time p.i. | Tumor | Blood | Pancreas | Kidneys | Liver |
| [68Ga]this compound | Antagonist | 1 h | 8.1 ± 0.4 | 0.68 ± 0.07 | 10.1 ± 1.5 | 2.9 ± 0.4 | 0.3 ± 0.04 |
| [111In]this compound | Antagonist | 1 h | 5.7 ± 0.3 | 0.55 ± 0.05 | 11.8 ± 1.2 | 2.1 ± 0.2 | 0.4 ± 0.05 |
| [18F]AlF-NOTA-P2-RM26 | Antagonist | 3 h | 5.5 ± 0.7 | 0.07 ± 0.03 | 0.6 ± 0.1 | 1.1 ± 0.2 | 0.2 ± 0.04 |
| [18F]FP-MAGBBN | Agonist | 1 h | 6.2 ± 0.8 | 0.1 ± 0.02 | 1.8 ± 0.4 | 0.8 ± 0.1 | 0.9 ± 0.1 |
| [68Ga]AMBA | Agonist | 1 h | 9.5 ± 4.8 | 0.2 ± 0.1 | 12.3 ± 2.5 | 1.8 ± 0.5 | 0.3 ± 0.1 |
Signaling Pathways and Experimental Workflows
The fundamental difference in the mechanism of action between GRPR agonists and antagonists dictates their downstream cellular effects and in vivo behavior.
GRPR Signaling Pathway
Agonist binding to GRPR activates intracellular signaling cascades and promotes receptor internalization. In contrast, antagonists bind to the receptor without initiating these downstream effects.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. GRPR-targeting radiotheranostics for breast cancer management [ouci.dntb.gov.ua]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Synthesis and characterization of a high-affinity NOTA-conjugated bombesin antagonist for GRPR-targeted tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In Vitro and In Vivo Evaluation of a 18F-Labeled High Affinity NOTA Conjugated Bombesin Antagonist as a PET Ligand for GRPR-Targeted Tumor Imaging | PLOS One [journals.plos.org]
- 8. thno.org [thno.org]
- 9. New [99mTc]bombesin analogues with improved biodistribution for targeting gastrin releasing-peptide receptor-positive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlation of Nota-P2-RM26 Uptake with GRPR Expression Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The gastrin-releasing peptide receptor (GRPR) has emerged as a promising molecular target for the imaging and therapy of various cancers, notably prostate and breast cancer, due to its overexpression in these malignancies.[1][2][3] Nota-P2-RM26 is a bombesin (B8815690) antagonist analog that demonstrates high affinity and specificity for GRPR, making it a valuable tool for visualizing GRPR-expressing tumors through positron emission tomography (PET) and single-photon emission computed tomography (SPECT).[4][5] This guide provides a comparative analysis of this compound uptake in relation to GRPR expression, supported by experimental data and detailed methodologies.
Performance Comparison of GRPR-Targeting Radiopharmaceuticals
The uptake of radiolabeled RM26 analogs is directly correlated with the level of GRPR expression in tissues. Preclinical and clinical studies have consistently shown high accumulation of these tracers in GRPR-positive tumors and organs like the pancreas.[1][6] The choice of chelator and linker can influence the pharmacokinetic properties of the radiopharmaceutical, affecting tumor-to-background ratios.
Quantitative Biodistribution Data
The following tables summarize the biodistribution of various RM26-based radiopharmaceuticals in preclinical models, providing a quantitative comparison of their uptake in tumors and major organs. The data is presented as percentage of injected activity per gram of tissue (% IA/g) at specific time points post-injection.
Table 1: Biodistribution of 68Ga-labeled RM26 Analogs in PC-3 Xenografted Mice
| Compound | Time (p.i.) | Tumor | Blood | Pancreas | Liver | Kidneys |
| [68Ga]Ga-NOTA-PEG2-RM26 | 2 h | 5.4 ± 1.0 | 0.05 ± 0.01 | 1.9 ± 0.1 | 1.0 ± 0.1 | 1.9 ± 0.3 |
| [68Ga]Ga-NOTA-PEG2-[Sar11]RM26 | 3 h | 13 ± 1 | - | - | - | - |
| [68Ga]Ga-NODAGA-PEG2-[Sar11]RM26 | 3 h | 15 ± 3 | - | - | - | - |
| [68Ga]Ga-NOTA-oET-RM26 | 2 h | 11.2 ± 2.1 | 0.11 ± 0.02 | 10.6 ± 2.0 | 1.9 ± 0.2 | 6.1 ± 1.1 |
| [68Ga]Ga-NOTA-oMA-RM26 | 2 h | 10.2 ± 1.5 | 0.11 ± 0.02 | 18.2 ± 4.5 | 1.5 ± 0.2 | 7.9 ± 1.1 |
| [68Ga]Ga-NOTA-mMA-RM26 | 2 h | 12.3 ± 2.5 | 0.12 ± 0.02 | 11.8 ± 1.2 | 1.5 ± 0.2 | 6.9 ± 1.2 |
Data sourced from multiple preclinical studies.[6][7]
Table 2: Comparison of Different Radiolabeled NOTA-PEG2-RM26 Conjugates in PC-3 Xenografted Mice at 3h p.i.
| Compound | Tumor (% IA/g) | Tumor-to-Blood Ratio | Tumor-to-Liver Ratio | Tumor-to-Kidney Ratio |
| [66Ga]Ga-NOTA-PEG2-RM26 | 5.7 ± 1.1 | ~114 | ~5.7 | ~2.9 |
| [64Cu]Cu-NOTA-PEG2-RM26 | 6.7 ± 1.4 | ~134 | ~2.2 | ~2.2 |
| [57Co]Co-NOTA-PEG2-RM26 | 7.9 ± 1.5 | ~198 | ~15.8 | ~2.6 |
Data adapted from preclinical evaluations.[8][9][10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of this compound.
In Vitro Binding Affinity and Specificity
Objective: To determine the binding affinity (IC50 or KD) and specificity of the radiopharmaceutical for GRPR.
Cell Line: PC-3 human prostate cancer cells, known for high GRPR expression (approximately 4 x 105 receptors per cell).[6]
Protocol:
-
Cell Culture: PC-3 cells are cultured in appropriate media until they reach a suitable confluence.
-
Competition Binding Assay (for IC50):
-
Cells are incubated with a constant concentration of a known radiolabeled GRPR ligand (e.g., [125I]I-Tyr4-bombesin).
-
Increasing concentrations of the non-radiolabeled test compound (e.g., natGa-NOTA-P2-RM26) are added.
-
After incubation, unbound ligand is washed away, and the cell-bound radioactivity is measured.
-
The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated.
-
-
Saturation Binding Assay (for KD):
-
Cells are incubated with increasing concentrations of the radiolabeled test compound (e.g., 111In-NOTA-P2-RM26).
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled GRPR antagonist.
-
Specific binding is calculated by subtracting non-specific from total binding. The dissociation constant (KD) and the maximum number of binding sites (Bmax) are determined by analyzing the saturation curve.[5]
-
-
Specificity Test:
In Vivo Biodistribution Studies
Objective: To evaluate the uptake, distribution, and clearance of the radiopharmaceutical in a living organism.
Animal Model: Immunocompromised mice (e.g., BALB/c nu/nu) bearing subcutaneous PC-3 tumor xenografts.[7]
Protocol:
-
Tumor Inoculation: PC-3 cells are injected subcutaneously into the flank of the mice. Tumors are allowed to grow to a suitable size.
-
Radiopharmaceutical Administration: A defined amount of the radiolabeled compound is injected intravenously into the tail vein of the tumor-bearing mice.
-
Tissue Harvesting: At predetermined time points post-injection (p.i.), mice are euthanized.
-
Organ Dissection and Measurement: Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, pancreas, stomach, intestines, muscle, bone) are collected, weighed, and the radioactivity is measured using a gamma counter.
-
Data Analysis: The uptake in each organ is calculated as the percentage of the injected activity per gram of tissue (% IA/g).
PET/SPECT Imaging
Objective: To non-invasively visualize the in vivo distribution of the radiopharmaceutical and assess tumor targeting.
Protocol:
-
Animal Preparation: Tumor-bearing mice are anesthetized.
-
Radiopharmaceutical Injection: The radiolabeled compound is administered intravenously.
-
Imaging: At selected time points p.i., the mice are placed in a small-animal PET or SPECT scanner, and images are acquired. CT or MRI scans are often performed for anatomical co-registration.
-
Image Analysis: The resulting images are analyzed to assess the tumor uptake and the overall biodistribution of the tracer.
Visualizing Key Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate the GRPR signaling pathway and a typical experimental workflow.
Caption: GRPR signaling cascade upon ligand binding.
Caption: Preclinical evaluation workflow for this compound.
Caption: Correlation of GRPR expression with radiotracer uptake.
References
- 1. First-in-human experience with GRPR antagonist [68Ga]Ga-NOTA-PEG2-RM26 in prostate and breast cancer patients using PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. A preclinical study on the influence of linkers in [68Ga]Ga-NOTA-X-RM26 radiotracers for PET imaging of GRPR expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 66Ga-PET-imaging of GRPR-expression in prostate cancer: production and characterization of [66Ga]Ga-NOTA-PEG2-RM26 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The GRPR Antagonist [99mTc]Tc-maSSS-PEG2-RM26 towards Phase I Clinical Trial: Kit Preparation, Characterization and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Stability of Radiolabeled Nota-P2-RM26 Variants: A Comparative Guide
The long-term stability of radiolabeled peptides is a critical factor for their successful clinical translation in diagnostic imaging and targeted radionuclide therapy. This guide provides a comparative analysis of the long-term stability of various radiolabeled forms of Nota-P2-RM26, a bombesin (B8815690) antagonist analog targeting the gastrin-releasing peptide receptor (GRPR). The data presented is compiled from preclinical studies to assist researchers, scientists, and drug development professionals in selecting optimal candidates for further investigation.
Comparative Stability Data
The stability of radiolabeled this compound is influenced by the choice of radionuclide and the chelating agent. The following table summarizes key stability parameters for different radiolabeled RM26 analogs, with a focus on the NOTA chelator.
| Radiopharmaceutical | Radiolabeling Yield | Radiochemical Purity | In Vitro Stability | In Vivo Stability Notes | Reference |
| [¹⁸F]AlF-NOTA-P2-RM26 | 60-65% (decay corrected) | >98% | Stable in murine serum for 1 hour at 37°C (single radioactivity peak observed). | Low uptake in bone suggests high in vivo stability of the Al-F bond. | [1][2] |
| [⁶⁸Ga]Ga-NOTA-PEG₂-RM26 | >95% | >95% | High stability demonstrated. | Significantly lower uptake in lung, muscle, and bone compared to other analogs, suggesting good in vivo stability. | [3][4] |
| [¹¹¹In]In-NOTA-PEG₂-RM26 | High (quantitative) | 100% | High stability. | High initial uptake and slow clearance from the liver. | [5] |
| [⁵⁷Co]Co-NOTA-PEG₂-RM26 | 98.5% | Not specified | Low release of ⁵⁷Co (0.4 ± 0.3%) after 1 hour in the presence of excess EDTA. | Significantly lower kidney uptake at 3 and 24 hours post-injection compared to other chelators. | [6] |
| [⁶⁴Cu]Cu-NOTA-LK-RM26 | >95% | Not specified | Stable in vivo. | Stable in vivo with specific tumor uptake. | [7] |
| [⁶⁸Ga]Ga-NOTA-PEG₂-[Sar¹¹]RM26 | >95% | >95% | Little-to-no release of ⁶⁸Ga in PBS or in the presence of excess EDTA. | Low bone uptake (<0.9% IA/g), indicating high in vivo stability. | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are summarized protocols for key experiments cited in the literature.
Radiolabeling of [¹⁸F]AlF-NOTA-P2-RM26
-
Fluoride-18 Trapping: Aqueous [¹⁸F]fluoride is trapped on a QMA light carbonate cartridge.
-
Elution: The trapped [¹⁸F]fluoride is eluted with a saline solution.
-
Complexation: The eluted [¹⁸F]fluoride is added to a solution containing aluminum chloride and the this compound peptide in a sodium acetate (B1210297) buffer (pH 4).
-
Incubation: The reaction mixture is heated at 100°C for 15 minutes.
-
Purification: The labeled peptide is purified using a C18 light cartridge to remove unreacted [¹⁸F]fluoride. The final product is eluted with ethanol (B145695) and diluted with saline for in vivo studies.[1]
In Vitro Serum Stability Assay
-
Incubation: The radiolabeled peptide is incubated in fresh murine or human serum at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 1 hour).
-
Analysis: The samples are analyzed by methods such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) or high-performance liquid chromatography (HPLC) to detect any degradation or release of the radionuclide.[1]
In Vivo Biodistribution Studies
-
Animal Model: Tumor-bearing mice (e.g., BALB/c nu/nu mice with PC-3 xenografts) are typically used.
-
Injection: A defined amount of the radiolabeled peptide is injected intravenously into the mice.
-
Time Points: Animals are euthanized at various time points post-injection (p.i.), for example, 1, 3, and 24 hours.
-
Organ Harvesting: Tissues and organs of interest (blood, tumor, muscle, bone, kidneys, liver, etc.) are collected and weighed.
-
Radioactivity Measurement: The radioactivity in the collected samples is measured using a gamma counter.
-
Data Calculation: The uptake in each organ is calculated and expressed as a percentage of the injected dose per gram of tissue (%ID/g).[2][3]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of radiolabeled peptides.
Caption: Workflow for synthesis and stability evaluation of radiolabeled peptides.
This guide highlights that this compound can be reliably labeled with various radionuclides, demonstrating high stability in several preclinical models. The choice of the radionuclide and chelator significantly impacts the pharmacokinetic properties of the resulting radiopharmaceutical. The provided data and protocols can serve as a valuable resource for the development of novel GRPR-targeted imaging agents and radiotherapeutics.
References
- 1. In Vitro and In Vivo Evaluation of a 18F-Labeled High Affinity NOTA Conjugated Bombesin Antagonist as a PET Ligand for GRPR-Targeted Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo evaluation of a (18)F-labeled high affinity NOTA conjugated bombesin antagonist as a PET ligand for GRPR-targeted tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of macrocyclic chelators on the targeting properties of the 68Ga-labeled gastrin releasing peptide receptor antagonist PEG2-RM26 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selection of optimal chelator improves the contrast of GRPR imaging using bombesin analogue RM26 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of Nota-P2-RM26: A Guide for Laboratory Professionals
Key Compound Properties and Storage
Nota-P2-RM26 is an antagonist of the gastrin-releasing peptide receptor (GRPR/BB2) and is often labeled with radioisotopes such as 111In and 68Ga for use in PET and SPECT/CT imaging.[1] Understanding its storage requirements is the first step in its lifecycle management within the laboratory.
| Parameter | Condition | Duration |
| Stock Solution Storage | -80°C | 6 months |
| -20°C | 1 month | |
| Solubility (in various solvents) | ≥ 2.5 mg/mL (1.62 mM) | Not specified |
Note: For detailed solubility protocols, including solvent compositions, refer to the supplier's technical data sheet.
Experimental Protocols: General Disposal Considerations
Given that this compound is a peptide analog and is frequently used in a radiolabeled form, its disposal must be approached with stringent safety measures. The following protocol provides a general framework for the disposal of this compound and similar research compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.
Step 1: Hazard Assessment
-
Chemical Hazards: As a peptide analog, the primary chemical hazards are likely low. However, it is crucial to review the Safety Data Sheet (SDS) for any specific toxicity or reactivity data. In the absence of a specific SDS, similar peptide compounds should be handled with standard laboratory precautions.
-
Radiological Hazards: When labeled with 111In or 68Ga, this compound becomes a source of ionizing radiation. The disposal of this radiolabeled compound must adhere strictly to radiation safety protocols.
Step 2: Waste Segregation
-
Non-Radioactive Waste: Unused, non-radiolabeled this compound should be treated as chemical waste. Segregate it from other waste streams.
-
Radioactive Waste: All materials contaminated with radiolabeled this compound, including unused compound, pipette tips, vials, and animal bedding (if applicable), must be disposed of as radioactive waste. This waste should be further segregated based on the isotope and its half-life.
Step 3: Decontamination
-
All non-disposable equipment and work surfaces that have come into contact with this compound, particularly its radiolabeled form, must be decontaminated using appropriate procedures as determined by your institution's Radiation Safety Officer (RSO).
Step 4: Waste Collection and Labeling
-
Use designated, properly labeled waste containers for both chemical and radioactive waste.
-
Ensure labels clearly indicate the contents, including the chemical name ("this compound"), the radioisotope and activity level (if applicable), and the date of disposal.
Step 5: Final Disposal
-
Arrange for the collection and disposal of the waste through your institution's EHS department. They will have established procedures for handling and disposing of chemical and radioactive waste in compliance with regulatory requirements.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these guidelines and consulting with institutional safety experts, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.
References
Personal protective equipment for handling Nota-P2-RM26
This guide provides essential safety and logistical information for handling Nota-P2-RM26 in a research setting. The following procedures are based on general laboratory safety principles for handling peptide compounds and radiochemicals, as a specific Safety Data Sheet (SDS) for this compound is not publicly available. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to perform a risk assessment prior to beginning any work.
General Information
This compound is a bombesin (B8815690) antagonist analog used in research, primarily for targeted tumor imaging.[1][2][3] It is often labeled with radioisotopes such as 68Ga, 111In, or 99mTc for use in PET and SPECT imaging.[3][4][5] While the compound itself is shipped as a non-hazardous chemical, the primary risks are associated with its use in a radiolabeled form.[2]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical and depends on the form of this compound being handled (non-radioactive vs. radiolabeled).
Quantitative Data Summary
Since a specific SDS is unavailable, quantitative data regarding exposure limits or specific material resistance to this compound is not available. The following table summarizes general PPE recommendations.
| Hazard Category | Task | Required PPE |
| Non-Radioactive | Weighing, reconstituting, and handling solutions. | Standard laboratory attire (long pants, closed-toe shoes), safety glasses, nitrile gloves, lab coat.[6] |
| Radioactive | Handling of radiolabeled this compound. | Standard laboratory attire, lead-lined safety goggles, double nitrile gloves, lead-lined lab coat, personal dosimeter. |
| Spill Cleanup (Non-Radioactive) | Cleaning up small spills of non-radioactive material. | Nitrile gloves, lab coat, safety glasses. |
| Spill Cleanup (Radioactive) | Cleaning up spills of radiolabeled material. | Double nitrile gloves, lead-lined lab coat, lead-lined safety goggles, shoe covers, respiratory protection (as determined by risk assessment). |
Experimental Protocols
Protocol 1: Handling Non-Radioactive this compound
-
Preparation: Before handling the compound, ensure the work area is clean and uncluttered. Assemble all necessary equipment, including vials, solvents, and pipettes.
-
Donning PPE: Put on a lab coat, safety glasses, and nitrile gloves.[6]
-
Weighing: If working with a solid form, carefully weigh the required amount in a chemical fume hood to avoid inhalation of any fine particulates.
-
Reconstitution: Add the appropriate solvent to the vial containing the peptide. Mix gently to dissolve. If precipitation occurs, sonication or gentle heating may be used.[1]
-
Handling Solutions: Use calibrated pipettes to transfer solutions. Avoid splashing.
-
Doffing PPE: Remove gloves and wash hands thoroughly with soap and water.[6] Remove the lab coat before leaving the laboratory.
Protocol 2: Handling Radiolabeled this compound
This protocol assumes that the radiolabeling procedure has already been completed according to established protocols.
-
Preparation: Work should be conducted in a designated radiation work area, typically within a lead-shielded hot cell or fume hood. All surfaces should be covered with absorbent, plastic-backed paper.
-
Donning PPE: Put on a personal dosimeter, followed by a lead-lined lab coat, lead-lined safety goggles, and two pairs of nitrile gloves.
-
Handling: Use tongs and other remote handling tools to manipulate vials containing the radiolabeled compound. Never handle radioactive materials directly.
-
Monitoring: Use a radiation survey meter to monitor the work area and your hands for contamination frequently during and after the procedure.
-
Doffing PPE: Remove the outer pair of gloves and dispose of them in the designated radioactive waste container. Remove the lead-lined lab coat and inner gloves. Wash hands thoroughly.
-
Post-Procedure Survey: Conduct a thorough survey of the work area to ensure no residual contamination is present.
Disposal Plan
Proper waste disposal is crucial to ensure safety and compliance.
-
Non-Radioactive Waste:
-
Solid Waste: Uncontaminated vials, gloves, and absorbent paper can be disposed of in the regular laboratory trash.
-
Liquid Waste: Unused solutions of non-radioactive this compound should be disposed of in accordance with your institution's chemical waste guidelines.
-
-
Radioactive Waste:
-
Solid Waste: All items that have come into contact with the radiolabeled compound (e.g., vials, pipette tips, gloves, absorbent paper) must be disposed of in designated radioactive waste containers.
-
Liquid Waste: Unused radiolabeled solutions must be disposed of in designated radioactive liquid waste containers. The waste should be segregated by isotope and half-life.
-
Visualizations
Caption: PPE selection workflow for handling this compound.
Caption: Disposal plan for this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. First-in-human experience with GRPR antagonist [68Ga]Ga-NOTA-PEG2-RM26 in prostate and breast cancer patients using PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I Trial of [99mTc]Tc-maSSS-PEG2-RM26, a Bombesin Analogue Antagonistic to Gastrin-Releasing Peptide Receptors (GRPRs), for SPECT Imaging of GRPR Expression in Malignant Tumors [mdpi.com]
- 6. Personal Protective Equipment (PPE) - IBC - The University of Utah [ibc.utah.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
